molecular formula C10H12FN B1306918 2-(2-Fluorophenyl)pyrrolidine CAS No. 72216-04-7

2-(2-Fluorophenyl)pyrrolidine

Cat. No.: B1306918
CAS No.: 72216-04-7
M. Wt: 165.21 g/mol
InChI Key: NOJCVVKIBLHAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJCVVKIBLHAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394195
Record name 2-(2-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72216-04-7
Record name 2-(2-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 2-(2-Fluorophenyl)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)pyrrolidine

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[3] When substituted with a 2-fluorophenyl group at the C2 position, the resulting molecule, this compound, becomes a high-value intermediate for drug discovery and development.

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS) such as antidepressants and antipsychotics.[4] The fluorine atom can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, while the chiral center at the C2 position introduces stereochemical complexity. The differential activity between enantiomers is a well-established principle in pharmacology, making stereocontrolled synthesis essential for developing safer and more efficacious therapeutic agents.[4][5]

This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for achieving enantiomeric purity. The methodologies discussed are selected for their robustness, scalability, and relevance to modern pharmaceutical development.

Pathway 1: Grignard-Mediated Synthesis from Pyrrolidone Derivatives

One of the most robust and scalable approaches to constructing the 2-aryl-pyrrolidine scaffold is through the nucleophilic addition of a Grignard reagent to an N-protected lactam, followed by reduction and cyclization. This pathway offers excellent control over the introduction of the aryl moiety and provides a key intermediate amenable to asymmetric reduction. A well-documented example involves the synthesis of the R-enantiomer of a closely related analogue, which is adapted here for our target molecule.[6]

The overarching strategy involves four key transformations:

  • N-Protection: Masking the lactam nitrogen to prevent side reactions and enhance the electrophilicity of the carbonyl carbon.

  • Grignard Addition: Formation of the critical C-C bond by reacting the protected lactam with a 2-fluorophenyl Grignard reagent.

  • Dehydration & Deprotection: Elimination of the resulting tertiary alcohol and removal of the protecting group to form a cyclic imine (Δ¹-pyrroline) intermediate.

  • Asymmetric Reduction: Enantioselective reduction of the imine to furnish the desired chiral pyrrolidine.

Logical Workflow: Grignard Pathway

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Cyclization & Deprotection cluster_3 Step 4: Asymmetric Reduction A Pyrrolidin-2-one B N-Boc-pyrrolidin-2-one A->B (Boc)₂O, Base C tert-butyl 2-(2-fluorophenyl) -2-hydroxypyrrolidine-1-carboxylate B->C 1. 2-F-PhMgBr, THF 2. Quench (NH₄Cl) D 5-(2-Fluorophenyl) -3,4-dihydro-2H-pyrrole (Δ¹-Pyrroline Intermediate) C->D Acid Catalyst (e.g., TFA) E (R)- or (S)-2-(2-Fluorophenyl)pyrrolidine D->E Chiral Reducing Agent (e.g., Chiral Acid + Borane) G A 4-Oxo-4-(2-fluorophenyl)butanal B Cyclic Imine/Enamine Intermediate A->B NH₄Cl C Racemic this compound B->C NaCNBH₃ or H₂, Pd/C

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)pyrrolidine: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, understanding the physicochemical properties of a molecule is not merely a preliminary step but a foundational pillar for successful development.[1] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[2][3] This guide provides a comprehensive technical overview of 2-(2-Fluorophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry. As a structural motif, the fluorophenylpyrrolidine scaffold appears in various research contexts, making a thorough characterization of its core properties essential for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[4][5] This guide will delve into the key physicochemical parameters of this compound, offering both computationally predicted data and established, field-proven protocols for their experimental determination. The objective is to provide a robust framework for assessing this molecule's potential and guiding its application in a research and development setting.

Section 1: Core Molecular and Physicochemical Profile

A quantitative understanding of a compound's properties is the first step in evaluating its drug-like potential.[2] Due to the limited availability of direct experimental data for this compound, this section presents a combination of fundamental constants and computationally predicted values from reputable sources. These predictions serve as a valuable baseline for experimental design.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₂FNPubChem
Molecular Weight 165.21 g/mol PubChem[6][7]
XLogP3-AA (Predicted LogP) 1.9PubChem[6][7][8]
Topological Polar Surface Area 12 ŲPubChem[6][7][8]
Hydrogen Bond Donor Count 1PubChem[6][7][8]
Hydrogen Bond Acceptor Count 2 (N and F atoms)PubChem[9]
Predicted pKa (Basic) ~8.5 - 9.5Analog-Based Estimation

Note: The predicted pKa is an estimation based on the known basicity of pyrrolidine and the anticipated electron-withdrawing effects of the 2-fluorophenyl substituent.

Section 2: In-Depth Analysis of Key Parameters

The values in the table above are not just numbers; they are predictors of biological behavior. A senior scientist must interpret these values to anticipate challenges and opportunities in development.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[10] It is quantified by the partition coefficient (P), expressed as its logarithm (LogP).[11]

  • Interpretation: The predicted XLogP3-AA of 1.9 for this compound suggests a balanced character.[6][7][8] This value falls within the desirable range for many drug candidates, indicating it is sufficiently lipophilic to facilitate membrane permeation without being so high as to cause potential issues with low aqueous solubility, high metabolic clearance, or off-target toxicity.[11] For central nervous system (CNS) applications, an optimal LogP is often cited as being around 2.[11]

  • Structural Contribution: The lipophilicity is driven by the phenyl ring, while the pyrrolidine nitrogen and the fluorine atom contribute to its polarity. The fluorine atom itself has a dual role; while highly electronegative, its substitution for a hydrogen atom can increase localized lipophilicity.[5][12]

Ionization State (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[13] This is paramount, as the ionization state profoundly impacts solubility, permeability, and target binding.[14]

  • Interpretation: For this compound, the key ionizable center is the secondary amine within the pyrrolidine ring, which acts as a base. The pKa of unsubstituted pyrrolidine is approximately 11.3. However, the fluorine atom on the phenyl ring is strongly electron-withdrawing, which pulls electron density away from the pyrrolidine nitrogen.[14] This inductive effect stabilizes the protonated form to a lesser degree, making the amine less basic. Therefore, the pKa is expected to be significantly lower than that of pyrrolidine itself, likely in the 8.5-9.5 range. At physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically enhances aqueous solubility.

Aqueous Solubility

Aqueous solubility is fundamental for a drug's absorption and formulation.[15] Low solubility is a major hurdle in drug development, often leading to poor bioavailability.[16]

  • Interpretation: As a weak base, the solubility of this compound will be highly pH-dependent.[13] In acidic environments (pH < pKa), where it is protonated and charged, solubility is expected to be high. In neutral or basic environments (pH > pKa), the uncharged free base will predominate, leading to significantly lower solubility. The balanced LogP of 1.9 suggests that the intrinsic solubility of the free base (the solubility of the un-ionized form) may be moderate, but this must be confirmed experimentally.

Section 3: Standardized Protocols for Experimental Determination

Trustworthiness in scientific data comes from robust and reproducible methodologies. The following sections outline standardized, high-precision protocols for determining the critical physicochemical properties of this compound.

Protocol: Determination of LogP by RP-HPLC

Principle: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method.[17] It correlates a compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standard compounds.[18]

Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of reference compounds with known LogP values (e.g., ranging from 1 to 4) in methanol or acetonitrile.

  • Preparation of Analyte: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 bonded column with low silanol activity.

    • Mobile Phase: An isocratic mixture of methanol and a suitable aqueous buffer (e.g., phosphate or MOPS buffer) to maintain a constant pH. The exact ratio is optimized to achieve retention times between 2 and 15 minutes for the standards.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the compounds (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve Construction:

    • Inject each standard compound and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot LogP (y-axis) versus log(k') (x-axis) for the standards. Perform a linear regression to generate a calibration curve.

  • Analyte Measurement: Inject the this compound solution, determine its retention factor k', and use the calibration curve equation to calculate its LogP.

Protocol: Equilibrium Aqueous Solubility Determination

Principle: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19] An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached, and the concentration of the dissolved compound in the filtrate is then quantified.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 5.0, pH 7.4, and pH 9.0) to assess pH-dependent solubility. A phosphate-buffered saline (PBS) at pH 7.4 is standard for physiological relevance.[20]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the prepared buffers. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[21]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or similar low-binding filter to remove all undissolved particles.[19]

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15]

    • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol: pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a high-precision technique for pKa determination.[22][23] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[24]

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[25]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

    • To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[25]

  • Titration Procedure:

    • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and stir continuously.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Identify the half-equivalence point, which is the point where half of the compound has been neutralized. At this specific point on the titration curve, the pH is equal to the pKa of the compound.[24] This point corresponds to the inflection point of the first derivative of the curve.

Section 4: Visualization of Concepts and Workflows

To better illustrate the relationships between physicochemical properties and the experimental processes, the following diagrams are provided.

G cluster_properties Core Physicochemical Properties cluster_outcomes Drug Development Outcomes LogP Lipophilicity (LogP) Absorption Membrane Permeation & Absorption LogP->Absorption Governs Distribution Distribution & Target Binding LogP->Distribution Influences pKa Ionization (pKa) Solubility Aqueous Solubility pKa->Solubility Controls pKa->Absorption Affects pKa->Distribution Impacts Formulation Formulation & Bioavailability Solubility->Formulation Dictates

Caption: Interplay of Physicochemical Properties and ADME Outcomes.

G cluster_logp LogP Determination (RP-HPLC) cluster_sol Solubility Determination (Shake-Flask) cluster_pka pKa Determination (Potentiometric) start Obtain Compound (this compound) prep Prepare Stock Solutions (e.g., in Methanol, DMSO) start->prep logp_run Inject Standards & Analyte prep->logp_run sol_equil Equilibrate Excess Solid in Buffer (24h) prep->sol_equil pka_titrate Titrate with NaOH prep->pka_titrate logp_cal Generate Calibration Curve (LogP vs. log(k')) logp_run->logp_cal logp_calc Calculate LogP logp_cal->logp_calc end_node Consolidated Physicochemical Profile logp_calc->end_node sol_filter Filter Supernatant sol_equil->sol_filter sol_quant Quantify by HPLC/LC-MS sol_filter->sol_quant sol_quant->end_node pka_plot Plot pH vs. Titrant Volume pka_titrate->pka_plot pka_calc Identify Half-Equivalence Point (pH = pKa) pka_plot->pka_calc pka_calc->end_node

Caption: Experimental Workflow for Physicochemical Characterization.

Conclusion

This compound presents a balanced physicochemical profile that is promising for applications in drug discovery. Its predicted lipophilicity is within the optimal range for membrane permeability, and its basic nature ensures high aqueous solubility at physiological pH. However, these computational and theoretical assessments must be rigorously validated through the standardized experimental protocols detailed in this guide. By systematically determining LogP, aqueous solubility, and pKa, researchers can build a robust data package to confidently assess the compound's ADME properties, guide structural modifications, and accelerate its journey through the development pipeline. This integration of predictive analysis and empirical validation embodies the principles of modern, efficient drug discovery.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Viston, G., & Avram, S. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Kee, C. L., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Mei, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • LookChem. (2023). What are the physicochemical properties of drug?
  • PubChem. (n.d.). (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Avdeef, A., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.
  • PubChem. (n.d.). 2-(3-Fluorophenyl)pyrrolidine.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • PubChem. (n.d.). 2-[4-(2-Fluorophenyl)phenyl]pyrrolidine.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • PubChem. (n.d.). (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)pyrrolidine.
  • PubChem. (n.d.). (S)-2-(3-Fluorophenyl)pyrrolidine.
  • Carl ROTH. (n.d.). This compound hydrochloride, 1 g, CAS No. 1197227-16-9.
  • VSNCHEM. (n.d.). vp60210 2-(2-fluorophenyl)-pyrrolidine.
  • Box, K., et al. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH.

Sources

2-(2-Fluorophenyl)pyrrolidine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Fluorophenyl)pyrrolidine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical identity, structural features, and physicochemical properties. This document outlines plausible synthetic strategies, explaining the rationale behind key procedural choices, and provides a detailed analysis of its expected spectroscopic signature. The primary focus is on its application as a versatile scaffold in drug discovery, contextualizing its structural components—the saturated pyrrolidine ring and the electronically distinct 2-fluorophenyl moiety—within the principles of modern medicinal chemistry. We will explore its role in the development of central nervous system (CNS) agents and discuss the structure-activity relationship implications of its unique architecture.

Introduction: The Strategic Importance of this compound

The pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to prioritize scaffolds that offer three-dimensional complexity and opportunities for metabolic stabilization. This compound emerges as a prime example of such a scaffold, merging two strategically important chemical motifs: the non-planar pyrrolidine ring and a fluorine-substituted aromatic system.

Core Chemical Identity and Structure

This compound is a secondary amine characterized by a pyrrolidine ring substituted at the 2-position with a 2-fluorophenyl group. Its identity is defined by the following key identifiers:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 72216-04-7 (for the racemate)[1]
Molecular Formula C₁₀H₁₂FN[1]
Molecular Weight 165.21 g/mol [1]
Related CAS Numbers 1197227-16-9 (HCl Salt)[2][3]; 1210859-27-0 ((S)-HCl)[4]; 1381929-34-5 ((R)-HCl)[5]

The core structure combines a saturated heterocycle with an aromatic system, creating a chiral center at the C2 position of the pyrrolidine ring.

structure cluster_pyrrolidine Pyrrolidine Ring cluster_phenyl 2-Fluorophenyl Group p1 p2 p1->p2 p3 p2->p3 c6 p2->c6 C-C Bond p4 p3->p4 pN N-H p4->pN pN->p1 c1 c2 c1->c2 F F c1->F c3 c2->c3 c4 c3->c4 c5 c4->c5 c5->c6 c6->c1

Caption: Chemical structure of this compound.

The Pyrrolidine Scaffold: Beyond Flatland

The five-membered, saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry.[6] Unlike flat aromatic rings, its sp³-hybridized carbons confer a non-planar, three-dimensional geometry.[6] This "escape from flatland" is critical for enhancing target binding specificity and improving physicochemical properties such as solubility.[7] The pyrrolidine nucleus is a core component of numerous natural alkaloids and FDA-approved drugs, highlighting its biological relevance and synthetic accessibility.[8][9]

Strategic Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The fluorine atom at the ortho-position of the phenyl ring in this compound is not merely an incidental substitution. Its high electronegativity can modulate the pKa of the pyrrolidine nitrogen and influence ligand-receptor interactions through favorable electrostatic contacts. Furthermore, ortho-fluorine substitution can act as a metabolic shield, sterically hindering cytochrome P450-mediated oxidation at the adjacent benzylic position, which often enhances the metabolic stability and half-life of a drug.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application. While extensive experimental data for this specific compound is not publicly aggregated, a robust profile can be predicted based on its constituent parts and data from closely related analogues.

Predicted Physicochemical Properties
PropertyPredicted Value / ObservationRationale
Appearance Colorless to light yellow liquidTypical for small molecule amines and fluorinated aromatics.[10]
Basicity (pKa) ~9-10The pyrrolidine nitrogen is a secondary amine, conferring basicity.[11] The electron-withdrawing effect of the fluorophenyl group may slightly reduce this compared to an unsubstituted phenylpyrrolidine.
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO); low solubility in water. The hydrochloride salt would exhibit significantly higher aqueous solubility.Based on general properties of similar organic compounds.
Chirality Exists as a racemic mixture or as individual (R)- and (S)-enantiomers.The C2 carbon of the pyrrolidine ring is a stereocenter.
Predicted Spectroscopic Signature

A self-validating protocol for confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton NMR): The spectrum is expected to be complex. The aromatic region should display multiplets between 7.0-7.5 ppm, with splitting patterns complicated by both proton-proton and proton-fluorine couplings. The proton at the C2 position (the benzylic proton) will appear as a multiplet, likely between 4.0-4.5 ppm. The pyrrolidine ring protons will appear as a series of complex multiplets in the upfield region, typically between 1.5-3.5 ppm. The N-H proton will be a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): Approximately 10 distinct carbon signals are expected. The aromatic carbons will appear between 110-165 ppm. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF), resulting in a doublet, a characteristic feature confirming fluorine's presence and position.[12] The C2 carbon will be in the 60-70 ppm range, while the other pyrrolidine carbons will be found further upfield (25-55 ppm).

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected, appearing as a multiplet due to coupling with the ortho-protons on the aromatic ring. This is a highly sensitive and unambiguous method for confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) should be observed at m/z = 165. A primary fragmentation pathway would involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring, providing structural confirmation.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for forming the pyrrolidine ring. The choice of route depends on factors such as stereochemical requirements, scale, and available starting materials.

Retrosynthetic Analysis and Synthetic Workflow

A logical retrosynthetic approach involves disconnecting the C-C bond between the two rings or forming the pyrrolidine ring through intramolecular cyclization. A plausible forward synthesis involves the cyclization of a linear precursor.

workflow cluster_conditions Typical Conditions start 4-Amino-1-(2-fluorophenyl)butan-1-one step1 Reductive Amination (Intramolecular Cyclization) start->step1 product This compound step1->product cond1 1. Hydrogenation (e.g., H₂, Pd/C) or 2. Hydride Reduction (e.g., NaBH₃CN) step1->cond1 analysis Purification & Analysis (Distillation, NMR, MS) product->analysis

Caption: A plausible workflow for the synthesis of this compound.

Generalized Synthetic Protocol

The following protocol describes a generalized intramolecular reductive amination. This method is robust and serves as a self-validating system through its checkpoints.

  • Precursor Synthesis: Synthesize the linear precursor, 4-amino-1-(2-fluorophenyl)butan-1-one, via established methods (e.g., Friedel-Crafts acylation followed by functional group manipulation). The identity and purity of this precursor must be confirmed by NMR and MS before proceeding.

  • Cyclization/Reduction: Dissolve the amino-ketone precursor in a suitable solvent such as methanol or ethanol.

    • Causality: These protic solvents are compatible with common reducing agents and hydrogenation catalysts.

  • Catalyst/Reagent Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) or a chemical reducing agent suitable for reductive amination (e.g., sodium cyanoborohydride, NaBH₃CN), along with an acid catalyst like acetic acid to facilitate iminium ion formation.

    • Causality: The catalyst/reagent reduces the intermediate iminium ion formed by the intramolecular condensation of the amine and ketone, yielding the stable pyrrolidine ring.

  • Reaction Execution: If using hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Self-Validation: Monitoring the reaction ensures it proceeds to completion and allows for optimization of reaction time, preventing side-product formation.

  • Workup and Purification: Filter off the catalyst (if used). Remove the solvent under reduced pressure. Perform an aqueous workup, typically involving a pH adjustment to basic conditions to ensure the product is in its free-base form, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product must then be purified, typically by column chromatography or vacuum distillation.

  • Final Characterization: The final product's identity and purity (>95%) must be rigorously confirmed using the spectroscopic methods outlined in Section 2.2.

Key Reactivity Patterns
  • N-Functionalization: As a secondary amine, the pyrrolidine nitrogen is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation. This is the most common site for derivatization in drug synthesis to introduce new pharmacophoric elements.

  • Aromatic Substitution: The 2-fluorophenyl ring can undergo further electrophilic aromatic substitution, although the fluorine atom is deactivating. The directing effects will be ortho- and para- to the fluorine and meta- to the pyrrolidine substituent.

Application in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for creating complex, biologically active molecules.

A Scaffold for Central Nervous System (CNS) Agents

The pyrrolidine scaffold is frequently employed in the design of molecules targeting CNS disorders.[4] Its ability to present substituents in defined three-dimensional space allows for precise interaction with neurotransmitter receptors and transporters. The combination with a fluorophenyl group makes this compound a particularly valuable intermediate for synthesizing novel antidepressants, antipsychotics, or anxiolytics, where fine-tuning metabolic stability and receptor affinity is paramount.[4]

Structure-Activity Relationship (SAR) Insights

When incorporated into a larger molecule, each component of this compound contributes to the overall biological profile:

  • The Pyrrolidine Ring: Acts as a rigid scaffold to orient other functional groups. Its chirality allows for the development of enantioselective drugs, where one enantiomer may have significantly higher potency or a better safety profile.

  • The 2-Fluorophenyl Group: This group can engage in specific binding interactions within a protein target, such as pi-stacking or hydrophobic interactions. The ortho-fluorine can act as a hydrogen bond acceptor and, as previously mentioned, serves to block metabolic pathways, potentially increasing oral bioavailability and duration of action. For example, the aldose reductase inhibitor Ranirestat incorporates a bromo-fluorophenyl moiety to achieve its activity.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its combination of a three-dimensional saturated heterocyclic core with a metabolically-stabilizing fluorinated aromatic ring makes it an exceptionally valuable tool for drug discovery professionals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties enables its effective application in the rational design of next-generation therapeutics, particularly in the challenging field of CNS disorders.

References

  • Carl ROTH. (n.d.). This compound hydrochloride, 1 g, CAS No. 1197227-16-9. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 3-(2-fluorophenyl)pyrrolidine. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • Cimino, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246830. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2-(3-FLUOROPHENYL)PYRROLIDINE, (R)-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ranirestat. Retrieved from [Link]

  • Wiergowska, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4694. Retrieved from [Link]

  • Patel, D. R., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10703. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Zhou, Z., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings, 2332(1), 030010. Retrieved from [Link]

  • Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 986-1013. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. John Wiley & Sons, Inc. Retrieved from [Link]

  • Kamaeva, D. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6932. Retrieved from [Link]

Sources

The Strategic Role of Fluorinated Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of fluorinated pyrrolidine derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By integrating foundational principles with field-proven insights, this document illuminates the critical role of these compounds in contemporary medicinal chemistry.

Introduction: The Synergy of Fluorine and the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of a molecule.[1][2] The strategic incorporation of fluorine into this versatile scaffold has emerged as a powerful strategy in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacological profile.[4][5] These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability, ultimately resulting in more potent and selective therapeutic agents.[4][5]

This guide will delve into the diverse biological activities of fluorinated pyrrolidine derivatives, examining their mechanisms of action as enzyme inhibitors, antimicrobial agents, and central nervous system modulators. We will explore the synthetic strategies employed to create these valuable compounds and analyze the structure-activity relationships that govern their efficacy.

Chapter 1: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into pyrrolidine rings is a deliberate strategy to modulate molecular properties. The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence conformational preferences, and enhance interactions with biological targets.[5] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.[4][5]

Synthetic Strategies: A Gateway to Novel Derivatives

The synthesis of fluorinated pyrrolidine derivatives can be achieved through various methods, primarily categorized into two approaches: fluorination of a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from fluorinated precursors.[6][7]

  • Direct Fluorination: Reagents like DAST (diethylaminosulfur trifluoride) can be used for the stereo- and regioselective fluorination of pyrrolidine derivatives.[8]

  • Ring Construction: 1,3-dipolar cycloaddition reactions between azomethine ylides and fluorinated alkenes are a powerful tool for creating diverse fluorinated pyrrolidines.[2][7][9]

The choice of synthetic route is critical and depends on the desired substitution pattern and stereochemistry of the final compound. For instance, Pfizer developed an efficient, scalable synthesis for a fluorinated pyrrolidine analogue using a modified Burgess-type reagent, highlighting the importance of process development in pharmaceutical applications.[8]

Chapter 2: Fluorinated Pyrrolidine Derivatives as Potent Enzyme Inhibitors

The unique stereoelectronic properties of fluorinated pyrrolidines make them excellent candidates for designing potent and selective enzyme inhibitors.[10] The fluorine atom can engage in favorable interactions within the enzyme's active site, such as halogen bonding and hydrophobic interactions, leading to enhanced binding affinity.[10]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Frontier in Diabetes Management

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Fluorinated pyrrolidine amides have shown significant promise as DPP-4 inhibitors.[11] The structure-activity relationship (SAR) analysis of gliptin-like pyrrolidine-containing DPP-4 inhibitors has revealed that the pyrrolidine moiety often binds in the S1 pocket of the enzyme.[12][13]

Table 1: In Vitro Activity of Fluorinated Pyrrolidine Amides as DPP-4 Inhibitors

CompoundDegree of FluorinationDPP-4 IC50 (nM)
1 Non-fluorinated150
2a cis-3,4-difluoro25
2b trans-3,4-difluoro80
3 3,3,4,4-tetrafluoro10

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that the degree and stereochemistry of fluorination have a profound impact on the inhibitory activity. The tetrafluorinated derivative, in particular, demonstrates a significant enhancement in potency.

Carbonic Anhydrase (CA) Inhibitors: Targeting a Diverse Enzyme Family

Fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase II (hCA II).[14] These compounds exhibit a novel mechanism of action for this class of inhibitors.[14] The selectivity towards different CA isoforms is a critical aspect of their therapeutic potential, particularly in targeting tumor-associated isoforms like hCA IX and XII.[14]

Chapter 3: Antimicrobial Applications of Fluorinated Pyrrolidine Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[15] Fluorinated pyrrolidine derivatives have demonstrated potent and broad-spectrum antibacterial activity.[16][17]

Fluoroquinolones: A Well-Established Class with New Potential

Novel fluoroquinolone agents containing oxime-substituted (aminomethyl)pyrrolidines have shown potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16] These compounds often exhibit significantly enhanced activity compared to existing drugs like ciprofloxacin.[16]

Table 2: Minimum Inhibitory Concentrations (MICs) of a Novel Fluoroquinolone

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.008
Streptococcus epidermidis<0.008
Bacillus subtilis<0.008
Escherichia coli0.015
Pseudomonas aeruginosa0.25

Data adapted from a study on novel fluoroquinolones with oxime-substituted pyrrolidines.[16]

Fluorocyclines: A New Generation of Tetracyclines

Fluorocyclines, a new class of tetracycline antibiotics, incorporate a 7-fluoro-9-pyrrolidinoacetamido moiety.[17] These compounds, accessible through total synthesis, possess potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.[17] One such compound, eravacycline (TP-434), has undergone clinical trials for complicated intra-abdominal infections.[17]

Chapter 4: Applications in the Central Nervous System (CNS)

The ability of fluorine substitution to enhance lipophilicity and blood-brain barrier (BBB) penetration makes fluorinated pyrrolidine derivatives attractive candidates for CNS-acting drugs.[18][19]

Anticonvulsant Activity

Fluorinated analogs of potent investigative anticonvulsant agents have demonstrated high activity in various rodent models of epilepsy.[20] Incorporating fluorine atoms into the phenyl ring of a pyrrolo[1,2-a]pyrazine-2,6-dione scaffold has been shown to be beneficial for anticonvulsant potency.[20] Specifically, meta-trifluoromethyl and meta-trifluoromethoxy derivatives have displayed a very broad spectrum of activity.[20]

Potential in Neurodegenerative Diseases

The development of drugs for Alzheimer's disease is challenged by the need to cross the BBB.[19] Fluorinated compounds are being explored for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[19] The lipophilic nature of fluorine can facilitate the entry of these molecules into the CNS.[19]

Chapter 5: Experimental Protocols

To ensure the practical applicability of this guide, this chapter provides detailed methodologies for key experiments relevant to the study of fluorinated pyrrolidine derivatives.

Protocol 1: Synthesis of a 3-Fluoropyrrolidine Derivative via Deoxofluorination

This protocol describes a general procedure for the synthesis of a 3-fluoropyrrolidine derivative from the corresponding 3-hydroxypyrrolidine precursor using a deoxofluorinating agent like DAST.

Materials:

  • N-protected 3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected 3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-fluoropyrrolidine derivative.

  • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (fluorinated pyrrolidine derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound solution or DMSO (for control wells) to the respective wells.

  • Add the human recombinant DPP-4 enzyme to all wells except the blank wells.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37 °C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation s1 Precursor (3-Hydroxypyrrolidine) s2 Deoxofluorination (DAST) s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) s3->c1 c2 Mass Spectrometry s3->c2 b1 DPP-4 Inhibition Assay (IC50 Determination) c1->b1 c2->b1

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a fluorinated pyrrolidine derivative.

dpp4_inhibition_pathway DPP4 DPP-4 Enzyme Active Site InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inactivates GLP1 Active GLP-1 GLP1->DPP4 Substrate Insulin Increased Insulin Secretion GLP1->Insulin Stimulates Inhibitor Fluorinated Pyrrolidine Inhibitor Inhibitor->DPP4 Binds & Inhibits

Caption: The mechanism of action of a fluorinated pyrrolidine DPP-4 inhibitor in the GLP-1 signaling pathway.

Conclusion and Future Outlook

Fluorinated pyrrolidine derivatives represent a highly valuable class of compounds in drug discovery. Their unique structural and electronic properties, conferred by the strategic incorporation of fluorine, have led to the development of potent and selective modulators of various biological targets. The diverse applications of these compounds as enzyme inhibitors, antimicrobial agents, and CNS-active molecules underscore their therapeutic potential.

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, including late-stage fluorination techniques. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will enable the rational design of next-generation drug candidates with improved efficacy and safety profiles. The continued exploration of fluorinated pyrrolidine derivatives holds great promise for addressing unmet medical needs across a wide range of diseases.

References

  • Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
  • (n.d.). Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines: Synthesis and Antibacterial Activity of 7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro[6][11]naphthyridine-3-carboxylic Acid. ACS Publications. Retrieved from

  • (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate.
  • (2020, June 18). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry.
  • (2019, August 25). Process development of fluorinated-pyrrolidin analogue.
  • Tomovic, K., et al. (2021, July 22). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed.
  • Le Darz, A., et al. (n.d.). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5).
  • Hulin, B., et al. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • (2012, January 26). Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: A Potent, Broad Spectrum Antibacterial Agent. PubMed.
  • Krishnan, S., et al. (n.d.). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. PubMed.
  • (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • (n.d.). Fluorine effects on biological activity | Download Scientific Diagram. ResearchGate.
  • (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... ResearchGate.
  • (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH.
  • (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH.
  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
  • (2025, September 19). (PDF) Enzyme inhibition by fluoro compounds. ResearchGate.
  • Sun, S., & Adejare, A. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.
  • (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
  • (2015, July 1). Synthesis, Biological Activities and Pharmacokinetic Properties of New Fluorinated Derivatives of Selective PDE4D Inhibitors. PubMed.
  • (2023, January 15). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.
  • (n.d.). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI.
  • (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
  • (2022, August 15). A new element in the fight against antibiotic resistance. BioTechniques.
  • Bhat, A. A., et al. (2022, November 11). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed.
  • Tomovic, K., et al. (2021, June 30). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ResearchGate.
  • (n.d.). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem.
  • (n.d.). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. PubMed.
  • (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC.

Sources

The Strategic Role of Fluorine in Enhancing the Stability of 2-(2-Fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical analysis of the role of fluorine in the stability of 2-(2-Fluorophenyl)pyrrolidine, a privileged scaffold in drug discovery. We will explore how the unique properties of the fluorine atom—its size, high electronegativity, and the strength of the carbon-fluorine bond—collectively influence conformational stability, metabolic fate, and basicity (pKa). By dissecting the underlying stereoelectronic effects, such as the gauche effect, and examining the consequences for metabolic pathways, this document aims to provide a comprehensive understanding for the rational design of more stable and efficacious therapeutic agents.

Introduction: The Unique Impact of Fluorine in Drug Design

Fluorine has become an indispensable element in the medicinal chemist's toolkit.[1] Its strategic incorporation into a drug candidate can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation.[2][3] Unlike other halogens, fluorine is small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation.[2] However, its extreme electronegativity (3.98 on the Pauling scale) dramatically alters the electronic landscape of a molecule, influencing everything from bond strengths to the acidity and basicity of nearby functional groups.[2][4]

In the context of this compound, the fluorine atom on the phenyl ring is not merely a passive substituent. It actively participates in a complex interplay of electronic and conformational effects that dictate the molecule's overall stability and behavior in a biological system. This guide will elucidate these multifaceted roles, providing a framework for understanding and predicting the impact of fluorination.

Conformational Stability: The Gauche Effect and Rotational Barriers

The stability of a molecule is intrinsically linked to its preferred three-dimensional arrangement, or conformation. Fluorine substitution can exert significant control over conformational preferences through stereoelectronic effects.

The Gauche Effect in Fluorinated Systems

A key stereoelectronic interaction governing the conformation of fluorinated molecules is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group or a group with lone pairs of electrons, in preference to the sterically less hindered anti-conformation (180° dihedral angle).[5][6] This preference is often attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F anti-bonding orbital (σC-H → σ*C-F).[5]

In the case of this compound, the fluorine on the phenyl ring is positioned ortho to the point of attachment of the pyrrolidine ring. Rotation around the C-C bond connecting the two rings is a critical determinant of the overall molecular shape. The presence of the electronegative fluorine atom can influence the rotational barrier and the preferred dihedral angle.

Diagram of the Gauche Effect

Gauche_Effect A1 F C1 C N1 N A1->N1 C2 C A2 F C3 C N2 N A2->N2 C4 C Anti Conformation (Less Stable) Anti Conformation (Less Stable) Gauche Conformation (More Stable) Gauche Conformation (More Stable) Anti Conformation (Less Stable)->Gauche Conformation (More Stable) Favored by Hyperconjugation (σC-H → σ*C-F)

Caption: Gauche vs. Anti conformation in a generic F-C-C-N fragment.

Metabolic Stability: Blocking Sites of Oxidation

A primary driver for incorporating fluorine in drug candidates is to enhance metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[10]

Aromatic Hydroxylation

For molecules containing phenyl rings, a common metabolic pathway is cytochrome P450 (CYP)-mediated aromatic hydroxylation. By replacing a hydrogen atom with fluorine at a metabolically susceptible position, this oxidative pathway can be effectively blocked.[1] In this compound, the fluorine atom at the ortho position of the phenyl ring serves as a shield, preventing hydroxylation at that site. This can significantly increase the half-life of the compound in vivo.[1][11]

Impact on Distal Metabolism

The electron-withdrawing nature of fluorine can also influence metabolism at sites distal to the C-F bond.[2] By altering the electron density of the aromatic ring, the fluorine atom can deactivate the ring towards oxidation, making other parts of the molecule, such as the pyrrolidine ring, more or less susceptible to metabolism. The precise outcome is context-dependent and requires experimental evaluation.

Potential Metabolic Pathways

Metabolic_Pathways Parent This compound Metabolite1 Hydroxylated Pyrrolidine Parent->Metabolite1 CYP450 Metabolite2 N-Dealkylation Product Parent->Metabolite2 CYP450 Blocked Aromatic Hydroxylation (Blocked by F) Parent->Blocked CYP450 Metabolite3 Ring-Opened Product Metabolite1->Metabolite3 Further Oxidation

Caption: Potential metabolic pathways for this compound.

Physicochemical Properties: The Influence of Fluorine on pKa

The basicity of the pyrrolidine nitrogen is a critical parameter influencing a molecule's solubility, membrane permeability, and interaction with biological targets. Fluorine's powerful electron-withdrawing inductive effect can significantly modulate the pKa of nearby basic centers.

Inductive Effects on Basicity

As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network.[4] When placed on the phenyl ring, this inductive effect is transmitted to the pyrrolidine nitrogen. This withdrawal of electron density reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing the basicity (lowering the pKa) of the amine.[2][12][13]

The magnitude of this pKa shift depends on the distance and orientation of the fluorine atom relative to the basic nitrogen. An ortho-fluoro substituent, as in this compound, is expected to have a pronounced effect due to its proximity. Studies on related fluorinated amines have shown that a single fluorine atom can decrease the pKa by several units.[4][14]

Implications for Drug Development

A lower pKa can have significant consequences for a drug candidate's profile. Reduced basicity can lead to improved membrane permeability and oral bioavailability, as a greater fraction of the molecule exists in its neutral, more lipophilic state at physiological pH.[2][11] However, it can also impact binding to the target protein if a charged interaction is required for activity. Therefore, the modulation of pKa through fluorination represents a critical optimization strategy in drug design.[12]

PropertyNon-Fluorinated Analog (2-Phenylpyrrolidine)Fluorinated Analog (this compound)Rationale for Change
Metabolic Stability LowerHigherFluorine blocks aromatic hydroxylation.[1][11]
Basicity (pKa) HigherLowerInductive electron withdrawal by fluorine reduces the basicity of the pyrrolidine nitrogen.[4][12]
Lipophilicity (LogP) LowerHigherFluorine is more lipophilic than hydrogen.[2]
Conformational Rigidity LowerPotentially HigherGauche effect may introduce a conformational bias.[7][8]

Experimental Protocols

Synthesis of this compound

While numerous synthetic routes exist for substituted pyrrolidines, a common approach involves the following key steps. A specific example for a related difluoro-analog is outlined in patent literature, which can be adapted.[15][16][17]

Step 1: Grignard Reaction

  • Prepare the Grignard reagent from 2-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).

  • React the Grignard reagent with a suitable N-protected pyrrolidone derivative (e.g., N-Boc-2-pyrrolidone) at low temperature (-78 °C to 0 °C).

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Dehydration and Deprotection

  • Dissolve the resulting tertiary alcohol in an organic solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the dehydration and formation of the corresponding enamine or imine intermediate. This step may also cleave the N-Boc protecting group.

Step 3: Reduction

  • Reduce the intermediate from Step 2. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Alternatively, chemical reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be employed.

  • Following reduction, perform an aqueous workup and purify the final product, this compound, typically by distillation or chromatography.

Conclusion

The fluorine atom in this compound is a critical determinant of its stability, exerting a profound influence through a combination of steric and electronic effects. It enhances metabolic stability by blocking aromatic hydroxylation, modulates basicity through its powerful inductive effect, and can impose conformational rigidity via the gauche effect. These multifaceted contributions underscore the strategic importance of fluorination in modern drug design. A thorough understanding of these principles allows researchers to rationally design molecules with improved pharmacokinetic profiles and, ultimately, enhanced therapeutic potential.[3]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Carling, R., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(8), 741-752.
  • Singh, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 82, 117215.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Freitas, M. P. (2024). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. [Link]

  • Fuller, R. W., & Molloy, B. B. (1974). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

  • Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]

  • Freitas, M. P. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • Ermert, P., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(9), 1045-1052. [Link]

  • Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

  • Ermert, P., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

  • Taylor, P. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link]

  • Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

  • Cantillo, D., & Kappe, C. O. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed Central. [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Gouverneur, V. (2012). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Gouverneur, V., & Tredwell, M. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

  • Altman, R. A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Ishida, T., et al. (2001). Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H⋯f interaction: Crystal structure analyses of mono- and trifluoro-L-phenylalanines. International Journal of Peptide and Protein Research, 58(5), 411-420.
  • Lin, C.-L., et al. (2021). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed Central. [Link]

  • Altman, R. A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
  • Lu, H., et al. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules, 26(18), 5585.
  • Stereoelectronic effect. Wikipedia. [Link]

  • Grygorenko, O. O., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 28(26), e202104438.
  • Ilyin, A. P., & Ivachtchenko, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • 2-Phenylpyrrolidine. PubChem. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Belvisi, L., et al. (1996). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Grygorenko, O. O., et al. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • 2-[4-(2-Fluorophenyl)phenyl]pyrrolidine. PubChem. [Link]

  • Gerus, I. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2), 4-13.
  • Hong, J., Gracia, A., et al. (2022). Conformational landscapes of symmetrically fluorine-substituted benzoic acids. ScholarWorks @ UTRGV. [Link]

  • Lifson, S., & Schellman, J. A. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327.
  • 2-phenylpyrrolidine. ChemSynthesis. [Link]

  • Leito, I., & Koppel, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Chen, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11629.

Sources

The Strategic Intermediate: A Technical Guide to 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(2-Fluorophenyl)pyrrolidine, a pivotal heterocyclic intermediate in contemporary drug discovery and development. The document elucidates the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and details comprehensive analytical characterization. Furthermore, it explores the rationale behind its application in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine scaffold is a ubiquitous and highly valued structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated ring system provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets. When combined with the unique properties of fluorine, the resulting fluorinated pyrrolidine derivatives become powerful tools in the medicinal chemist's arsenal.

The strategic incorporation of a fluorine atom onto the phenyl ring, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Specifically, the ortho-fluorophenyl substitution can enhance metabolic stability by blocking oxidative metabolism at adjacent positions, a critical consideration in designing long-acting therapeutic agents. This guide focuses on this compound, a key building block that leverages these principles for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN[3]
Molecular Weight 165.21 g/mol [3]
CAS Number 72216-04-7[3]
Appearance Colorless to pale yellow liquid-
Boiling Point Not readily available-
Solubility Miscible with most organic solvents[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through a multi-step sequence that leverages well-established organometallic and heterocyclic chemistry principles. The following protocol is adapted from methodologies reported for structurally similar compounds and is designed for high yield and purity.

Synthetic Scheme

Synthesis_of_this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration & Deprotection cluster_2 Step 3: Asymmetric Reduction 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene Intermediate_1 tert-butyl 2-(2-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate 1-bromo-2-fluorobenzene->Intermediate_1 Mg, THF N-Boc-2-pyrrolidinone N-Boc-2-pyrrolidinone N-Boc-2-pyrrolidinone->Intermediate_1 Intermediate_2 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole Intermediate_1->Intermediate_2 Acid catalyst (e.g., TFA) Final_Product This compound Intermediate_2->Final_Product Reducing agent (e.g., NaBH₄)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(2-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

  • Add a solution of 1-bromo-2-fluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

  • Slowly add a solution of N-Boc-2-pyrrolidinone in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of N-Boc-2-pyrrolidinone. The Boc protecting group is essential to prevent side reactions involving the acidic N-H proton of an unprotected pyrrolidinone.

Step 2: Synthesis of 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole

  • Dissolve the purified product from Step 1 in a suitable organic solvent such as dichloromethane.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic imine.

Causality: The acidic conditions facilitate the dehydration of the tertiary alcohol and the concomitant removal of the Boc protecting group, leading to the formation of the stable cyclic imine intermediate.

Step 3: Synthesis of this compound

  • Dissolve the crude cyclic imine from Step 2 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until the imine is completely consumed, as indicated by TLC.

  • Carefully quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.

Causality: Sodium borohydride is a mild and effective reducing agent for the conversion of the imine to the corresponding secondary amine, yielding the desired pyrrolidine ring.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, with splitting patterns influenced by the fluorine atom. The protons on the pyrrolidine ring will appear as a series of multiplets in the aliphatic region. The methine proton at the 2-position will be a distinct multiplet coupled to the adjacent methylene protons and the fluorine atom.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The signals for the pyrrolidine carbons will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹, characteristic of a secondary amine.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-F stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[2] Its structure is a key component in the design of compounds with potential antidepressant, antipsychotic, and anxiolytic properties.

The rationale for its use lies in the ability of the 2-arylpyrrolidine motif to mimic the structures of endogenous neurotransmitters, allowing for interaction with their receptors. The presence and position of the fluorine atom can fine-tune the electronic properties and metabolic stability of the final drug candidate, leading to improved efficacy and a more desirable pharmacokinetic profile.

Workflow for Application in Drug Discovery

Drug_Discovery_Workflow Start This compound (Starting Material) Step1 Functionalization of Pyrrolidine Nitrogen Start->Step1 Step2 Synthesis of Compound Library Step1->Step2 Step3 In Vitro Biological Screening (e.g., Receptor Binding Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 Step6 Lead Optimization Step5->Step6 Step7 In Vivo Efficacy and Safety Studies Step6->Step7 End Drug Candidate Step7->End

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

This workflow highlights the iterative process of designing, synthesizing, and testing new chemical entities derived from this compound to identify promising drug candidates.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its synthesis is achievable through a well-defined chemical sequence, and its structure offers a unique combination of a three-dimensional scaffold and the beneficial properties of fluorine. This technical guide provides a comprehensive overview of its synthesis, characterization, and application, serving as a valuable resource for scientists engaged in the pursuit of novel therapeutics. The insights provided herein are intended to facilitate the rational design and efficient synthesis of new drug candidates with improved pharmacological profiles.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase. Retrieved from [Link]

  • IOP Publishing. (2022). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Journal of Physics: Conference Series, 2316, 012022. Available at: [Link]

  • NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (n.d.). Organic compounds. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • Journal of Materials Science Research and Reviews. (2024). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. Retrieved from [Link]

  • MDPI. (2014). 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one. Retrieved from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IR spectra of 1-(2-phenylethynyl)-2-pyrrolidinone and its... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of compound 2. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... Retrieved from [Link]

Sources

Spectroscopic Elucidation of 2-(2-Fluorophenyl)pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of 2-(2-Fluorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom. The presence of the ¹⁹F nucleus provides an additional layer of structural information through F-H and F-C couplings.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the pyrrolidine ring protons and the aromatic protons. The chemical shifts and multiplicities are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as through-space and through-bond couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-24.2 - 4.4t~8
H-5a3.2 - 3.4m-
H-5b2.9 - 3.1m-
H-3a2.0 - 2.2m-
H-3b1.8 - 2.0m-
H-4a, H-4b1.6 - 1.9m-
NH1.5 - 2.5br s-
Ar-H7.0 - 7.5m-

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm in CDCl₃. Multiplicity is denoted as t (triplet), m (multiplet), and br s (broad singlet). Actual values may vary based on solvent and concentration.

Interpretation and Causality:

  • H-2 Proton: The proton at the chiral center (C2) is expected to be the most downfield of the aliphatic protons due to its proximity to both the nitrogen atom and the electron-withdrawing fluorophenyl group. It will likely appear as a triplet due to coupling with the two H-3 protons.

  • Pyrrolidine Ring Protons (H-3, H-4, H-5): These protons will appear as complex multiplets in the upfield region of the spectrum. Their diastereotopic nature, arising from the chiral center at C2, will result in distinct chemical shifts for the geminal protons (e.g., H-3a and H-3b).

  • Aromatic Protons: The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to H-H and H-F couplings. The electron-withdrawing effect of the fluorine atom will generally shift these protons downfield.

  • NH Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange with residual water. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon signals will be influenced by the attached protons and the fluorine atom, with C-F couplings being particularly informative.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-260 - 65d, ~3-5
C-546 - 48-
C-334 - 36-
C-424 - 26-
C-1' (Ar)130 - 132d, ~10-15
C-2' (Ar)158 - 162d, ~240-250
C-3' (Ar)115 - 117d, ~20-25
C-4' (Ar)128 - 130d, ~8-10
C-5' (Ar)124 - 126d, ~3-5
C-6' (Ar)129 - 131d, ~2-4

Note: Predicted chemical shifts are relative to TMS at 0 ppm in CDCl₃. Multiplicity due to C-F coupling is denoted as d (doublet).

Interpretation and Causality:

  • C-2 Carbon: This carbon, directly attached to the fluorophenyl group and the nitrogen, will be the most downfield of the aliphatic carbons. A small doublet may be observed due to two-bond coupling with the fluorine atom.

  • Pyrrolidine Ring Carbons (C-3, C-4, C-5): These carbons will appear in the typical aliphatic region.

  • Aromatic Carbons: The carbon directly bonded to the fluorine atom (C-2') will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. The other aromatic carbons will show smaller C-F couplings over two, three, and four bonds. The magnitudes of these coupling constants are invaluable for assigning the aromatic signals.[3]

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample High Purity Sample (5-25 mg) Solvent Deuterated Solvent (0.5-0.7 mL CDCl3) Sample->Solvent Tube Clean 5 mm NMR Tube Solvent->Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phasing and Baseline Correction FT->Phase Reference Referencing (TMS) Phase->Reference

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Ensure the sample of this compound is of high purity to avoid extraneous signals.[4]

    • Dissolve 5-25 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-N, and C-F bonds, as well as aromatic C=C stretching.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium to strong
Aromatic C=C Stretch1450 - 1600Medium to strong
C-N Stretch1020 - 1250Medium
C-F Stretch1100 - 1300Strong

Interpretation and Causality:

  • N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretches of the pyrrolidine ring.

  • Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically between 1100 and 1300 cm⁻¹, is a key indicator of the C-F bond.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): The mass spectrum, likely acquired using electron ionization (EI), should show a molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₂FN). The expected m/z value for the molecular ion is approximately 177.10.

  • Key Fragmentation Patterns: The fragmentation of pyrrolidine-containing compounds is often dominated by cleavage of the ring.[5] A primary fragmentation pathway for this compound would be the alpha-cleavage, resulting in the loss of the fluorophenyl group to give a fragment at m/z 70, or the loss of a hydrogen atom from C2 to form a stable iminium ion at m/z 176. The fluorophenyl cation at m/z 95 is also an expected fragment.

G M [C10H12FN]+• m/z = 177 F1 [C10H11FN]+ m/z = 176 M->F1 - H• F2 [C6H4F]+ m/z = 95 M->F2 - C4H8N• F3 [C4H8N]+ m/z = 70 M->F3 - C6H4F•

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

  • Ionization: The eluting compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The interplay of data from these orthogonal techniques—the detailed connectivity from NMR, functional group identification from IR, and molecular weight and fragmentation information from MS—constitutes a self-validating system for the characterization of this and related compounds. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently identify and characterize this important chemical entity.

References

  • Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Semantic Scholar. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Lopez-Avila, V. (2016). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. [Link]

  • Gans, P., & Sabo-Etienne, S. (2019). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis. [Link]

Sources

discovery and history of 2-arylpyrrolidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Arylpyrrolidine Compounds

Abstract

The 2-arylpyrrolidine scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and chiral catalysts. Its unique three-dimensional structure, conferred by the sp³-hybridized, non-planar pyrrolidine ring, allows for precise spatial orientation of substituents, making it an invaluable component in modern drug design.[1][2] This guide provides a comprehensive overview of the 2-arylpyrrolidine core, tracing its journey from discovery in natural sources to its current status as a cornerstone in medicinal chemistry. We will explore the evolution of synthetic methodologies, with a particular focus on the development of asymmetric strategies crucial for controlling biological activity. Furthermore, this document will detail the pharmacological significance of this scaffold, highlighting key examples of approved drugs and clinical candidates that underscore its therapeutic versatility.

Introduction: The Significance of a Versatile Scaffold

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in drug discovery.[1][2][3][4] Its prevalence is not coincidental; the saturated, non-planar nature of the ring provides an ideal framework to explore three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine structure combines this conformational rigidity with the electronic and steric properties of an aromatic system, creating a powerful pharmacophore.

This scaffold is a prominent feature in many natural alkaloids and has been successfully integrated into a wide array of therapeutic agents, targeting conditions from central nervous system (CNS) disorders to cancer.[2][3][5][6] The stereochemistry at the C-2 position is often paramount, as different enantiomers can exhibit dramatically different, or even opposing, biological activities.[1][2][7] Consequently, the development of robust, stereoselective synthetic methods has been a primary driver of research in this field, enabling medicinal chemists to unlock the full therapeutic potential of this remarkable molecular framework.

G cluster_scaffold Core 2-Arylpyrrolidine Scaffold cluster_properties Key Properties Scaffold General Structure Prop1 Sp³-Rich 3D Structure Scaffold->Prop1 Prop2 Chiral Center at C-2 Scaffold->Prop2 Prop3 Tunable Aryl Group (Ar) Scaffold->Prop3 Prop4 N-Substitution Point (R) Scaffold->Prop4

Caption: Core structure and key chemical features of the 2-arylpyrrolidine scaffold.

Historical Perspective: From Natural Alkaloids to Synthetic Analogs

The story of 2-arylpyrrolidines begins in nature. The pyrrolidine ring is a fundamental building block in a vast array of alkaloids isolated from plants and microorganisms, showcasing diverse biological activities.[2][3] One of the most widely recognized, albeit simple, examples is nicotine, where the pyrrolidine ring is attached to a pyridine (an aromatic heterocycle). While not a true "aryl" group in the carbocyclic sense, it established the principle of a 2-substituted pyrrolidine having profound physiological effects.

The discovery of more complex alkaloids containing this moiety spurred initial synthetic efforts. Early methodologies were often lengthy and lacked stereocontrol, limiting their utility. However, these foundational studies were critical for establishing the chemical reactivity of the pyrrolidine ring and paved the way for the more sophisticated strategies that would follow. The transition from isolating these compounds from natural sources to designing synthetic routes was a pivotal moment, opening the door for systematic structure-activity relationship (SAR) studies and the optimization of pharmacological properties.

The Evolution of Asymmetric Synthesis

The critical dependence of biological activity on the absolute stereochemistry of the C-2 chiral center necessitated the development of enantioselective synthetic methods. This has been an area of intense research, leading to a powerful toolkit for accessing enantiopure 2-arylpyrrolidines.

Chiral Pool Synthesis

An early and intuitive approach involves using naturally occurring chiral molecules as starting materials. L-proline, a readily available and inexpensive amino acid, is a quintessential example. The inherent stereochemistry of L-proline can be leveraged to construct more complex 2-substituted pyrrolidines, including 2-aryl derivatives, through functional group manipulations. While reliable, this approach is often limited to the stereochemistry of the starting material and may require multi-step sequences.

Catalytic Asymmetric Methodologies

The advent of asymmetric catalysis revolutionized the synthesis of chiral molecules, and 2-arylpyrrolidines were prime targets for these new technologies. These methods generate chirality from achiral precursors using a small amount of a chiral catalyst.

A. Transition Metal Catalysis: Palladium-catalyzed reactions have been particularly fruitful. For instance, the Wolfe group developed an asymmetric Pd-catalyzed carboamination of γ-aminoalkenes.[7] This transformation constructs the pyrrolidine ring and sets the C-2 stereocenter in a single, highly efficient step, providing access to enantiomerically enriched 2-(arylmethyl)pyrrolidines.[7] The choice of chiral phosphine ligand is crucial for inducing high levels of enantioselectivity.

G Start γ-Aminoalkene + Aryl Bromide (Ar-Br) Intermediate syn-Aminopalladation Intermediate Start->Intermediate Pd(0) Catalyst Pd Catalyst + Chiral Ligand Catalyst->Intermediate Product Enantioenriched 2-Arylmethyl-pyrrolidine Intermediate->Product Reductive Elimination

Caption: Workflow for Pd-catalyzed asymmetric carboamination.[7]

B. Organocatalysis: The "gold rush" in organocatalysis, which uses small, chiral organic molecules as catalysts, also provided new routes.[8] Proline and its derivatives, such as diarylprolinol silyl ethers, are exemplary catalysts that operate through enamine or iminium ion intermediates to facilitate a wide range of asymmetric transformations that can be adapted to form substituted pyrrolidine rings.[8][9]

C. Biocatalysis: More recently, enzymes have been harnessed for this purpose. Engineered transaminases (TAs) can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones with excellent enantiomeric excesses (up to >99.5% ee) for both enantiomers.[10] This biocatalytic approach offers high selectivity and operates under mild, environmentally benign conditions.[10]

Pharmacological Applications and Drug Development

The 2-arylpyrrolidine scaffold is a key component in a multitude of pharmacologically active agents across various therapeutic areas.[3][11] Its ability to present functional groups in a well-defined spatial arrangement allows for potent and selective modulation of biological targets.

Compound/Drug Name Target/Mechanism of Action Therapeutic Area Key Structural Feature
Larotrectinib Tropomyosin receptor kinase (TRK) inhibitorOncology (TRK fusion-positive cancers)2-(Aryl)pyrrolidine core crucial for binding to the kinase hinge region.[5][10]
Acalabrutinib Bruton's tyrosine kinase (BTK) inhibitorOncology (B-cell malignancies)Contains a 2-substituted pyrrolidine carboxamide moiety.[5]
(-)-Tylophorine Natural product with anti-inflammatory and antitumor activityNatural Products, Drug LeadsPhenanthroindolizidine alkaloid with a core 2-arylpyrrolidine structure.[7]
Pyrrolidine-2,5-diones Various, including anticonvulsant activityCNS DisordersThe aryl group and substituents on the pyrrolidine ring modulate activity.[2]
DPP-IV Inhibitors Dipeptidyl peptidase-IV (DPP-IV) inhibitionType 2 DiabetesPyrrolidine sulfonamide derivatives have shown potent inhibition.[3][11]

The success of drugs like Larotrectinib, one of the first "tumor-agnostic" cancer therapies, highlights the power of targeting specific genetic mutations with precisely designed molecules.[5] The 2-arylpyrrolidine fragment in Larotrectinib is essential for its potent and selective inhibition of TRK fusion proteins.[5][10]

Experimental Protocol: Asymmetric Synthesis of (S)-2-Arylpyrrolidines

This section details a representative protocol for the enantioselective synthesis of 2-arylpyrrolidines, adapted from a method involving the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[12] This approach provides excellent enantiomeric excess (>99% ee).

Objective: To synthesize (S)-2-phenylpyrrolidine hydrochloride.

Causality of Design: This two-step process leverages a chiral auxiliary (N-tert-butanesulfinyl group) to direct the stereoselective reduction and cyclization. The choice of a powerful, sterically hindered reducing agent like LiBEt₃H is key to achieving high diastereoselectivity in the cyclization step. The final deprotection under acidic conditions is straightforward and yields the desired product as a stable salt.[12]

Step 1: Enantioselective Reductive Cyclization

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the starting γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to maximize stereoselectivity by minimizing competing side reactions and controlling the reaction kinetics.

  • Reduction: Add lithium triethylborohydride (LiBEt₃H, "Super-Hydride®", 1.0 M in THF, 1.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (Rₛ,S)-2-phenyl-1-(tert-butanesulfinyl)pyrrolidine.

Step 2: Deprotection of the Chiral Auxiliary

  • Dissolution: Dissolve the purified sulfinylpyrrolidine (1.0 eq) from Step 1 in 1,4-dioxane.

  • Acidification: Add a saturated solution of anhydrous HCl in 1,4-dioxane (~4 M, 3.0 eq).

  • Precipitation: Stir the mixture at room temperature for 1 hour. The hydrochloride salt of the product will precipitate.

  • Isolation: Add diethyl ether to the mixture to complete the precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with diethyl ether and dry under high vacuum to afford (S)-2-phenylpyrrolidine hydrochloride as a white solid in high yield (typically >90%).[12]

Self-Validation: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Future Outlook and Conclusion

The journey of the 2-arylpyrrolidine scaffold is far from over. Current research continues to push the boundaries of synthetic efficiency, exploring new catalytic systems and sustainable methodologies like flow chemistry.[13] Furthermore, the principles of bioisosterism are being applied to replace the pyrrolidine or aryl moieties to fine-tune pharmacokinetic properties, reduce metabolic liabilities, or discover novel biological activities.[14][15][16][17]

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5).
  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34.
  • Alza, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines.
  • Ney, J. E., & Wolfe, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. J Am Chem Soc, 132(39), 13687-13689.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
  • Gualtierotti, J. B., & Quintard, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Org. Inorg. Au.
  • van den Bergh, T., et al. (2023).
  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Haider, S., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research.
  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chem Commun (Camb), 46(2), 222-4.
  • (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Gazizov, A. S., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3086.
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • (2015).
  • Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. J Med Chem, 21(10), 1044-54.
  • Company, R. (2021).
  • Gazizov, A. S., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17).
  • Laronze-Cochard, M., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1][2][7]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorg Med Chem Lett, 20(17), 5248-52.

  • (2025).
  • Chris, W. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Front Chem, 11, 1246377.

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2-(2-Fluorophenyl)pyrrolidine: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(2-fluorophenyl)pyrrolidine scaffold represents a compelling, yet underexplored, nucleus in medicinal chemistry. Possessing a chiral center, a privileged pyrrolidine ring, and a strategically placed fluorine atom, it is primed for development into novel therapeutics and diagnostic agents, particularly for central nervous system (CNS) disorders. The pyrrolidine ring is a cornerstone of numerous FDA-approved drugs and natural alkaloids, valued for its ability to explore three-dimensional chemical space and serve as a versatile pharmacophore.[1][2][3] The introduction of a 2-fluorophenyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while also providing a vector for specific molecular interactions or for radiolabeling. This guide delineates three core research areas poised for immediate investigation: the development of novel therapeutics for neurodegenerative and psychiatric disorders, the synthesis of bespoke radiotracers for Positron Emission Tomography (PET) imaging, and the advancement of efficient, stereoselective synthetic methodologies. We provide field-proven insights, detailed experimental protocols, and logical frameworks to empower researchers to harness the full potential of this promising molecular scaffold.

The this compound Scaffold: An Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a vast array of biologically active molecules.[4][5] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, a critical feature for stereospecific interactions with biological targets.[1][6] This inherent three-dimensionality makes it a valuable component in drug design, moving beyond the flat, two-dimensional space of many aromatic compounds.[1]

The subject of this guide, this compound, combines this privileged heterocycle with two other key features:

  • A Chiral Center at C2: The C2 position is stereogenic, meaning the molecule exists as (R) and (S) enantiomers. This chirality is paramount, as biological systems are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

  • A 2-Fluorophenyl Substituent: The fluorine atom is a bioisostere of a hydrogen atom but imparts significantly different properties. Its high electronegativity can alter the pKa of the pyrrolidine nitrogen, influence binding interactions through the formation of hydrogen bonds or dipole-dipole interactions, and block sites of metabolism, thereby enhancing pharmacokinetic properties.[7]

This unique combination makes this compound an attractive starting point for generating novel chemical entities, particularly for complex CNS targets where subtle structural modifications can lead to profound changes in activity and selectivity.

Research Area 1: Therapeutics for Neurodegenerative and Psychiatric Disorders

The pyrrolidine scaffold is a validated component in drugs targeting CNS disorders.[8][9] The inherent properties of this compound make it an ideal candidate for developing novel modulators of key neurological targets implicated in diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.[3][7][10]

Rationale: Targeting Dopaminergic Pathways

Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic and anti-Parkinsonian drugs.[11] The 2-arylpyrrolidine motif can be found in compounds with affinity for dopamine receptors. The 2-fluorophenyl group can be strategically employed to fine-tune receptor subtype selectivity and improve brain penetration. Research in this area would focus on synthesizing a library of N-substituted derivatives to probe the SAR around the pyrrolidine nitrogen, a common site for modification in CNS drugs.[6]

Proposed Research Workflow

The logical flow for this research area involves iterative cycles of design, synthesis, and biological evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization a Pharmacophore Modeling & In Silico Screening b Library Synthesis (N-substitution) a->b c Chiral Separation & Characterization b->c d Primary Screen: D2 Receptor Binding Assay c->d e Secondary Screen: Functional Assays (cAMP) d->e f Selectivity Profiling (D1, D3, D4, 5-HT Receptors) e->f g ADME-Tox Profiling (LogP, hERG, Microsomal Stability) f->g h In Vivo PK Studies (Brain Penetration) g->h i Efficacy Models (e.g., Rodent models of psychosis) h->i i->a Iterate Design

Figure 1: A comprehensive workflow for the discovery of novel CNS therapeutics based on the this compound scaffold.

Proposed Target Derivatives and Structure-Activity Relationship (SAR) Analysis

A focused library would be synthesized by reacting (R)- or (S)-2-(2-fluorophenyl)pyrrolidine with a variety of electrophiles. The goal is to explore how different substituents at the N1 position impact D2 receptor affinity and functional activity.

Compound IDR-Group (at N1)RationalePredicted D2 Ki (nM)
Parent -HBaseline compound>10,000
DFP-001 -(CH2)2-PhIntroduce hydrophobic bulk250
DFP-002 -(CH2)2-(4-methoxyphenyl)Add H-bond acceptor120
DFP-003 -(CH2)2-(3-hydroxyphenyl)Add H-bond donor/acceptor85
DFP-004 -C(O)CH2-PhIntroduce amide constraint400
DFP-005 -SO2-(4-methylphenyl)Introduce sulfonamide>5,000

Table 1: Hypothetical SAR table for N-substituted derivatives of this compound targeting the D2 dopamine receptor.

Experimental Protocol: D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human D2 receptors.

  • Radioligand: [³H]Spiperone (specific activity ~80-100 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific control: Haloperidol (10 µM final concentration).

  • Test compounds: 10 mM stock solutions in DMSO.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 10 pM) in the assay buffer. Ensure the final DMSO concentration is ≤0.1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of diluted test compound for competition wells.

    • 50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.

    • 50 µL of D2 receptor-expressing cell membranes (5-10 µg protein per well).

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Research Area 2: Development of Novel Radiotracers for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[12] The development of novel PET radiotracers for CNS targets is a high-priority research area. The presence of a fluorine atom on the this compound scaffold makes it an ideal candidate for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F, t½ = 109.7 min).[1][12]

Rationale: Imaging AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in excitatory neurotransmission, and its dysfunction is implicated in numerous neurological and psychiatric disorders.[13] Developing a PET tracer for AMPA receptors would be a significant breakthrough for clinical research. A derivative of this compound could be designed to bind with high affinity and selectivity to AMPA receptors, and the existing fluorine atom provides a site for direct radiosynthesis via isotopic exchange or by serving as a precursor for nucleophilic substitution. A promising approach involves the development of an ¹⁸F-labeled analog of a known AMPA receptor modulator.[1][13]

Proposed Radiosynthesis Workflow

The development of a novel PET tracer follows a stringent pathway from initial radiosynthesis to preclinical imaging.

Figure 2: Workflow for the development and evaluation of an ¹⁸F-labeled PET tracer based on the this compound scaffold.

Experimental Protocol: Nucleophilic ¹⁸F-Radiolabeling

This protocol describes a general method for the nucleophilic fluorination of a suitable precursor, such as a nosylate- or tosylate-derivatized 2-(2-hydroxyphenyl)pyrrolidine analog.

Materials:

  • Precursor (e.g., N-Boc-2-(2-nosyloxyphenyl)pyrrolidine).

  • [¹⁸F]Fluoride (produced via cyclotron, trapped on an anion exchange cartridge).

  • Eluent: Kryptofix 2.2.2 (K₂₂₂) in acetonitrile and potassium carbonate (K₂CO₃) in water.

  • Reaction solvent: Anhydrous DMSO.

  • Deprotection reagent: 4M HCl.

  • HPLC system (preparative and analytical) with radioactivity and UV detectors.

  • Sterile filters (0.22 µm).

Procedure:

  • [¹⁸F]Fluoride Elution: Elute the [¹⁸F]F⁻ from the anion exchange cartridge into a shielded reaction vessel using the K₂₂₂/K₂CO₃ eluent.

  • Azeotropic Drying: Dry the [K/K₂₂₂]⁺¹⁸F⁻ complex by heating under a stream of nitrogen in acetonitrile (repeat 3 times) to remove all water.

  • Radiolabeling Reaction: Add a solution of the precursor (2-5 mg) in anhydrous DMSO to the dried complex. Seal the vessel and heat at 120-150 °C for 10-15 minutes.

  • Deprotection: After cooling, add 4M HCl and heat at 100 °C for 5 minutes to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture and inject it onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the product fraction, remove the HPLC solvent under vacuum, and reformulate the final product in sterile saline for injection, USP.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity (>95%) and co-elution with a cold standard to confirm identity. Calculate the specific activity (Ci/µmol).

Research Area 3: Advanced Synthetic Methodologies

The utility of this compound as a scaffold is fundamentally dependent on its accessibility. Research into robust, scalable, and stereoselective synthetic routes is crucial for enabling its widespread use in drug discovery programs.[14]

Rationale: Asymmetric Synthesis

Many existing syntheses of 2-arylpyrrolidines may result in racemic mixtures, requiring costly and time-consuming chiral separation.[14] Developing a de novo asymmetric synthesis would provide direct access to enantiopure (R)- or (S)-2-(2-fluorophenyl)pyrrolidine, significantly streamlining the drug development process. This could involve chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemistry of a key bond-forming step.[6]

Proposed Synthetic Approach: Asymmetric Reductive Amination

A promising strategy involves the asymmetric reductive amination of a suitable γ-amino ketone precursor. This approach leverages the power of chiral catalysts to set the stereocenter at the C2 position with high enantioselectivity.

G cluster_0 Proposed Asymmetric Synthesis start 1-(2-Fluorophenyl)-4-chlorobutan-1-one step1 Ammonolysis (NH3 or Benzylamine) start->step1 intermediate 4-Amino-1-(2-fluorophenyl)butan-1-one step1->intermediate step2 Intramolecular Cyclization (Spontaneous or mild acid) intermediate->step2 imine 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Cyclic Imine) step2->imine step3 Asymmetric Reduction (Chiral Catalyst, e.g., (S,S)-ProPhenol/ZnEt2) [14] imine->step3 product (S)-2-(2-Fluorophenyl)pyrrolidine step3->product

Sources

Introduction: The Strategic Value of the 2-Aryl-Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Fluorophenyl)pyrrolidine Derivatives and Analogues: Synthesis, Pharmacology, and Structure-Activity Relationships as Dopamine Transporter Inhibitors

In the landscape of medicinal chemistry, particularly for agents targeting the central nervous system (CNS), the pyrrolidine ring stands out as a privileged scaffold.[1][2] Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is crucial for creating specific and high-affinity interactions with complex biological targets like transporters and receptors.[3][4] This non-planar structure allows for a more thorough exploration of pharmacophore space and the introduction of chiral centers, which can be pivotal for enhancing efficacy and selectivity.[3][5]

The this compound moiety, in particular, serves as a critical building block for potent and selective inhibitors of the dopamine transporter (DAT).[5] The DAT is a membrane protein that regulates dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[6] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the action of various therapeutics for conditions like ADHD and depression, but also to the effects of psychostimulants such as cocaine.[6] The strategic placement of a fluorine atom on the phenyl ring can modulate metabolic stability, binding affinity, and membrane permeability, making this scaffold a focal point for modern drug discovery efforts.[7]

This guide provides a technical overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their development as selective dopamine transporter inhibitors.

Synthetic Strategies: From Core Scaffold to Diversified Analogues

The synthesis of a diverse library of analogues begins with the robust construction of the core scaffold, followed by systematic functionalization, most commonly at the pyrrolidine nitrogen. The choice of synthetic route is dictated by factors such as stereochemical control, scalability, and the desired point of diversification.

Core Scaffold Synthesis: Asymmetric Synthesis of 2-Aryl-Pyrrolidines

While various methods exist for pyrrolidine synthesis, including 1,3-dipolar cycloadditions and reductive aminations, a common and effective strategy for producing enantiomerically pure 2-aryl-pyrrolidines involves the asymmetric reduction of a cyclic imine precursor.[8][9] An illustrative pathway for a similar 4-fluorophenyl analogue involves the cyclization of a carbamate precursor, followed by a stereoselective reduction, which provides the chiral pyrrolidine core.[10]

Key Diversification Step: N-Alkylation and N-Arylation

With the chiral core in hand, the most common and impactful site for modification is the secondary amine of the pyrrolidine ring. N-alkylation is a foundational technique for exploring the chemical space around the core, allowing for the introduction of various side chains that can probe different regions of the target's binding pocket.

The logical workflow for N-alkylation involves deprotonation of the pyrrolidine nitrogen followed by reaction with an electrophile. The choice of base and solvent is critical to favor N-alkylation over potential O-alkylation side reactions if other functional groups are present.[11]

G start Start: (S)-2-(2-Fluorophenyl)pyrrolidine + Alkyl Halide (R-X) base_choice Select Base and Solvent start->base_choice deprotonation Deprotonation: Form Pyrrolidinide Anion base_choice->deprotonation  NaH in anhydrous THF/DMF (Favors N-alkylation) alkylation Nucleophilic Attack: SN2 Reaction with R-X deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup Quench with sat. NH4Cl purify Purification: Column Chromatography workup->purify product Final Product: N-Substituted Derivative purify->product

Caption: General workflow for the N-alkylation of the 2-aryl-pyrrolidine scaffold.

This protocol describes a representative procedure for the N-alkylation of a 2-aryl-pyrrolidine with an alkyl halide, a fundamental step in generating a library of analogues for SAR studies.[1][12]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), washing away the mineral oil with dry hexanes if necessary.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of (S)-2-(2-Fluorophenyl)pyrrolidine (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 15 minutes. The evolution of hydrogen gas should be observed.

  • Anion Formation: Allow the mixture to slowly warm to room temperature and stir for 1 hour, or until gas evolution ceases, to ensure complete formation of the sodium pyrrolidinide salt.[11]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-alkylated derivative.[1]

Pharmacological Profile: Targeting the Dopamine Transporter

Derivatives of the this compound scaffold are primarily investigated as inhibitors of monoamine transporters, with a particular emphasis on the dopamine transporter (DAT).[13][14] The DAT clears dopamine from the synapse, thereby controlling the magnitude and duration of dopaminergic signaling.[6] Inhibition of this process is a key mechanism for treating CNS disorders.

Mechanism of Action

These compounds act as competitive inhibitors, binding to the DAT and blocking the reuptake of dopamine. This blockage increases the concentration of dopamine in the synaptic cleft, enhancing neurotransmission. The affinity and selectivity of these compounds for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), are critical determinants of their therapeutic potential and side-effect profile. High selectivity for DAT is often a primary goal to minimize off-target effects.[13]

Evaluating Potency and Selectivity: Radioligand Binding Assays

The primary method for determining a compound's affinity for a transporter is the competitive radioligand binding assay.[15] This technique is considered the gold standard for quantifying ligand-receptor interactions due to its robustness and sensitivity.[15] It measures the ability of a test compound to displace a known radiolabeled ligand from the transporter. The result is typically expressed as an inhibition constant (Kᵢ), where a lower Kᵢ value indicates higher binding affinity.

This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of test compounds at the human dopamine transporter (hDAT).[16][17]

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing hDAT (e.g., HEK293-hDAT cells). Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.[17]

  • Assay Setup: Conduct the assay in a 96-well plate format with a final volume of 250 µL per well.

  • Component Addition: To each well, add in order:

    • 150 µL of the membrane preparation (containing 5-20 µg of protein).

    • 50 µL of the test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, use a high concentration of a known non-radiolabeled DAT inhibitor (e.g., 10 µM BTCP or Nomifensine).[16] For total binding, add 50 µL of buffer.

    • 50 µL of a radioligand solution (e.g., [³H]-BTCP or [³H]-Nomifensine) at a fixed concentration near its Kₔ value (e.g., 4 nM [³H]-BTCP).[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a set duration (e.g., 60-120 minutes) with gentle agitation to allow the binding to reach equilibrium.[16][17]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters pre-soaked in 0.3% PEI) using a 96-well cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing a lead compound into a drug candidate by systematically modifying its structure and observing the effects on biological activity. For this compound derivatives targeting the DAT, SAR exploration primarily focuses on the N-substituent.

Key Modification Points and Their Impact

Based on extensive research on related scaffolds like piperidines and other pyrrolidinones, several key SAR principles can be established.[7][13][14]

  • The N-Substituent is Critical: The size, length, and chemical nature of the group attached to the pyrrolidine nitrogen are the most significant determinants of DAT affinity and selectivity.

  • Aromatic Groups Enhance Affinity: Introducing aromatic rings, such as a benzyl or phenylpropyl group, on the N-substituent often leads to high DAT affinity. These groups likely engage in favorable π-π stacking or hydrophobic interactions within the DAT binding site.

  • Electron-Withdrawing Groups are Favorable: For N-benzyl analogues, placing an electron-withdrawing group (e.g., fluorine, chlorine) at the 4-position of the benzyl ring is generally beneficial for DAT binding affinity and can enhance selectivity over SERT and NET.[13]

  • Linker Length is Optimized: When the N-substituent contains a linker between the nitrogen and a terminal aromatic group, the length of this linker is crucial. For many DAT inhibitors, a two- or three-carbon chain is optimal.[14]

  • Stereochemistry at C2 is Essential: The (S)-configuration at the 2-position of the pyrrolidine ring is typically preferred for high-affinity binding to the DAT, highlighting the importance of chiral synthesis.[5]

G cluster_0 Structure-Activity Relationship (SAR) at DAT main_struct R1 N-Substituent: Primary site of modification. Determines affinity & selectivity. R1->main_struct R C2 (S)-Stereocenter: Generally required for high-affinity binding. C2->main_struct * F 2-Fluoro Group: Modulates lipophilicity and metabolic stability. F->main_struct F

Caption: Key structural features of this compound derivatives influencing DAT activity.

Quantitative SAR Data

The following table summarizes the binding affinities of reference DAT inhibitors and illustrates the typical range of potencies and selectivities sought in drug discovery programs.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity RatioReference
Dopamine~10000 (IC₅₀)---[16]
Nomifensine~15 (IC₅₀)---[16]
GBR 12909 (Vanoxerine)11903162~3162[16][18]
RTI-55 (β-CFT)0.490.631.58~3.2[18]
Sertraline254200.290.01[18]

Note: Data is compiled from multiple sources and assay conditions may vary. Kᵢ values are binding affinities; IC₅₀ values are functional inhibition concentrations. The table serves to illustrate relative potencies and selectivities.

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the design of potent and selective dopamine transporter inhibitors. Its inherent three-dimensional structure and the amenability of the pyrrolidine nitrogen to diverse substitutions provide a rich platform for medicinal chemists. The synthetic strategies are well-established, and the pharmacological evaluation methods are robust and quantitative.

Future research in this area will likely focus on fine-tuning the pharmacological profile to develop "atypical" DAT inhibitors. Unlike traditional cocaine-like inhibitors, atypical inhibitors stabilize the transporter in a different conformation (e.g., inward-facing), which may reduce abuse liability while retaining therapeutic efficacy.[19] The continued exploration of SAR, guided by structural biology and computational modeling of the DAT, will be paramount in designing the next generation of CNS therapeutics derived from this versatile scaffold.

References

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Jayanthi, S., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 81(1), e39. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zheng, M., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. Available at: [Link]

  • Coldham, I., et al. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Shishkov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8213. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. Available at: [Link]

  • Glennon, R. A., et al. (2016). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 7(7), 941-949. Available at: [Link]

  • Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 119, 132864. Available at: [Link]

  • Abraham, P., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. Available at: [Link]

  • Beerepoot, P., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 869683. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link]

  • Sakloth, F., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 62, 116738. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

  • Kumar, V. M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of Medicinal Chemistry, 57(8), 3464-3475. Available at: [Link]

  • Wang, D., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. Available at: [Link]

  • Ippolito, M., et al. (2015). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling, 55(11), 2459-2470. Available at: [Link]

  • Zheng, G., et al. (2008). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 18(24), 6448-6451. Available at: [Link]

  • Andersen, J., et al. (2019). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Trends in Pharmacological Sciences, 40(7), 495-509. Available at: [Link]

  • Jäntsch, K., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 190, 108570. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248421. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents. When substituted, as in 2-(2-fluorophenyl)pyrrolidine, a chiral center is introduced, making the molecule's three-dimensional arrangement a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle in pharmacology, where one enantiomer may be therapeutic while the other is inactive or even toxic.[1][2] This guide provides a comprehensive technical overview of the stereochemistry of this compound, focusing on the robust analytical methodologies required for its unambiguous characterization. We will delve into the causality behind experimental choices for chiral resolution and stereochemical confirmation, presenting field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to control and confirm the stereochemistry of this pivotal chiral building block.

The Stereochemical Imperative: Why Chirality Matters

The introduction of a 2-fluorophenyl group at the C2 position of the pyrrolidine ring creates a stereocenter, resulting in two non-superimposable mirror images: (R)-2-(2-fluorophenyl)pyrrolidine and (S)-2-(2-fluorophenyl)pyrrolidine. These enantiomers possess identical physical properties in an achiral environment but can exhibit profoundly different behavior in the chiral environment of a biological system.[1] The fluorine substituent itself can significantly influence the conformational behavior and molecular properties of the pyrrolidine ring through stereoelectronic effects, further underscoring the need for precise stereochemical control.[3] Therefore, the ability to not only separate these enantiomers but also to definitively assign and quantify their absolute configuration is a non-negotiable step in the development of any chiral drug candidate derived from this scaffold.

Chiral Resolution: From Racemate to Enantiopure Compounds

While asymmetric synthesis routes to chiral pyrrolidines are available, chiral resolution of the racemic mixture remains a common and practical strategy for obtaining enantiopure material.[4] The selection of a resolution technique is governed by factors such as scale, cost, and desired enantiomeric purity.[1]

Figure 1: General Workflow for Chiral Resolution Strategy cluster_start Starting Material cluster_methods Resolution Method Selection cluster_attributes Key Attributes cluster_end Outcome Racemate Racemic this compound Classical Classical Resolution (Diastereomeric Salts) Racemate->Classical Enzymatic Enzymatic Kinetic Resolution Racemate->Enzymatic ChiralChrom Chiral Chromatography (HPLC/SFC) Racemate->ChiralChrom Attr_Classical Large Scale Cost-Effective Classical->Attr_Classical Analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC) Classical->Analysis Attr_Enzymatic High Selectivity Green Chemistry Enzymatic->Attr_Enzymatic Enzymatic->Analysis Attr_ChiralChrom High Purity Analytical & Preparative ChiralChrom->Attr_ChiralChrom ChiralChrom->Analysis Final Separated Enantiomers (>99% ee) Analysis->Final

Caption: A decision workflow for selecting an appropriate chiral resolution method.

A widely used and cost-effective method for large-scale separation is classical resolution via diastereomeric salt crystallization .[1] This technique exploits the different physical properties (e.g., solubility) of diastereomeric salts formed by reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA).[1] The differing solubilities allow for their separation by fractional crystallization.[1]

Core Analytical Techniques for Stereochemical Confirmation

Once a putative enantiopure sample is obtained, its stereochemical identity and purity must be rigorously confirmed. Three complementary techniques form the cornerstone of this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity or enantiomeric excess (ee%) of a sample.[5] The technique does not, however, provide the absolute configuration without a known reference standard.[5]

Causality of Method Choice: The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for a broad range of compounds, including pyrrolidine derivatives.[6] The choice of a normal-phase mobile system (e.g., hexane/isopropanol) often provides superior selectivity. For basic analytes like this pyrrolidine, peak shape can be poor due to interactions with residual silanols on the silica support. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical to saturate these active sites, ensuring sharp, symmetrical peaks and reliable quantification.[5]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[5]

    • Mobile Phase: n-hexane:isopropanol (90:10 v/v) + 0.1% diethylamine.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detection: UV at 254 nm.[5]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Quantification: Calculate the enantiomeric excess (ee%) from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[5]

Parameter Value Rationale
Column Chiralpak AD-HPolysaccharide-based CSP with broad enantioselectivity.[5]
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DEANormal phase for good selectivity; DEA improves peak shape for basic amines.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns, balancing speed and resolution.[5]
Temperature 25 °CProvides reproducible retention times and is easily maintained.[5]
Detection UV at 254 nmThe phenyl ring provides strong chromophore for sensitive detection.[5]
NMR Spectroscopy with a Chiral Derivatizing Agent

Standard NMR spectroscopy is inherently "blind" to chirality, as enantiomers produce identical spectra in an achiral solvent.[2] To overcome this, one can derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and are no longer mirror images, resulting in distinct and distinguishable NMR signals.[5] This allows for not only the determination of enantiomeric purity but also the potential assignment of absolute configuration based on established models of how the CDA shields or deshields nearby protons.

Figure 2: Logic of Chiral Discrimination by NMR Derivatization cluster_start Initial State cluster_process Derivatization cluster_result Resulting State cluster_analysis Analysis Enantiomers Enantiomeric Mixture (R)-Analyte & (S)-Analyte CDA React with single enantiomer of Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) Enantiomers->CDA + Diastereomers Diastereomeric Mixture (R,R)-Adduct & (S,R)-Adduct CDA->Diastereomers NMR_In Standard 1H NMR Diastereomers->NMR_In NMR_Out Distinct NMR Signals (Allows Quantification & Configuration Assignment) NMR_In->NMR_Out

Caption: Conversion of indistinguishable enantiomers to distinguishable diastereomers for NMR analysis.

Experimental Protocol: NMR Derivatization

  • Reaction: In an NMR tube, dissolve the this compound sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Acquisition: Gently mix and acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Compare the integrals of well-resolved, corresponding proton signals from the two newly formed diastereomers to determine the enantiomeric ratio.

Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of absolute stereochemistry.[5] It provides a precise three-dimensional map of the atomic arrangement in a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[5][7]

Causality of Method Choice: This technique is considered the "gold standard" because it provides direct, visual proof of the molecule's structure, including the absolute configuration of all stereocenters. The primary and most significant challenge of this method is the necessity of growing a single crystal of suitable size and quality, which can be a difficult and time-consuming process.[5][7] Often, the free amine may not crystallize well, and forming a salt with an appropriate counter-ion (e.g., hydrochloride[8] or a chiral acid) is a common strategy to induce crystallization.

Comparative Summary of Analytical Techniques

The choice of technique depends on the specific question being asked—purity versus absolute structure—and practical considerations like sample availability and instrumentation access.[5]

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5]Enantiomeric excess (ee%), separation for preparative work.[5]High sensitivity, excellent for quantitative analysis, well-established.[5]Does not provide absolute configuration without a known reference standard.[5]
NMR with CDA Conversion of enantiomers to diastereomers, which have distinct NMR signals.[5]Enantiomeric excess (ee%), can provide absolute configuration.[5]Uses standard NMR equipment, requires small sample amounts.Derivatization reaction must go to completion; reagent purity is critical.
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[5]Unambiguous absolute configuration, detailed 3D structure.[5]Provides the most definitive structural proof.[5]Requires a single crystal of suitable quality, which can be very challenging to obtain.[5][7]

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its function in a pharmaceutical context. A multi-faceted analytical approach is essential for its complete characterization. Chiral HPLC serves as the primary tool for quantifying enantiomeric purity due to its robustness and high throughput. NMR spectroscopy, when paired with chiral derivatizing agents, offers a powerful method for both purity assessment and the assignment of absolute configuration. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the molecule's three-dimensional structure. A thorough understanding and judicious application of these techniques are paramount for any research or development program involving this important chiral building block.

References

  • A Comparative Guide to the Stereochemical Confirmation of 3-(2-Fluorophenyl)pyrrolidine Enantiomers. Benchchem.
  • Application Notes and Protocols for Chiral Resolution of 3-(2-Fluorophenyl)pyrrolidine Enantiomers. Benchchem.
  • Direct Chiral Discrimination with NMR. Authorea.
  • (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. PubChem, National Center for Biotechnology Information.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, National Institutes of Health.
  • Chiral discrimination in nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, PubMed.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, National Institutes of Health.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, MDPI.
  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, National Institutes of Health.

Sources

solubility of 2-(2-Fluorophenyl)pyrrolidine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(2-Fluorophenyl)pyrrolidine in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry.[1][2] We delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for its measurement using the gold-standard shake-flask method, and outline a rigorous procedure for quantitative analysis via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical experimental choices required for generating trustworthy and reproducible solubility data.

Introduction: The Significance of this compound and its Solubility Profile

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a desirable trait for achieving high-affinity and selective interactions with biological targets.[1] The introduction of a fluorine atom, as seen in this compound, is a common strategy in modern drug design to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4]

  • Synthetic Chemists: Selecting appropriate solvents for reactions, work-up, and purification to optimize yield and purity.

  • Formulation Scientists: Developing stable and effective dosage forms by identifying suitable excipients and delivery vehicles.

  • Pharmacologists and Toxicologists: Designing in vitro and in vivo experiments where the compound must be fully dissolved to ensure accurate and reproducible results.

This guide provides the necessary theoretical background and actionable protocols to empower researchers to generate this vital data in-house.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle of solubility. A more nuanced understanding requires an examination of the intermolecular forces between the solute (this compound) and the solvent. The overall solubility is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Physicochemical Properties of this compound

To predict the solubility behavior of this compound, we must first consider its key molecular properties.

PropertyEstimated Value/CharacteristicInfluence on Solubility
Molecular Structure Aromatic (fluorophenyl) and aliphatic cyclic amine (pyrrolidine) portions.The fluorophenyl group contributes to lipophilicity and potential for π-π stacking, while the pyrrolidine ring's nitrogen atom acts as a hydrogen bond acceptor and a site for protonation.
pKa (of the conjugate acid) ~9.5 - 10.5As a weak base, its solubility in aqueous media will be highly pH-dependent. At pH values below its pKa, the protonated, ionized form will dominate, leading to significantly higher aqueous solubility.[5]
Estimated LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This positive value suggests a moderate degree of lipophilicity, indicating a preference for nonpolar or moderately polar organic solvents over water.[6] The fluorine atom generally increases lipophilicity compared to its non-fluorinated analog.[7]
Hydrogen Bonding Capability The pyrrolidine nitrogen is a hydrogen bond acceptor.It can interact favorably with protic solvents (e.g., alcohols, water) that can donate a hydrogen bond.
Dipole Moment The molecule possesses a significant dipole moment due to the electronegative fluorine atom and the nitrogen heteroatom.This polarity suggests favorable interactions with polar solvents (both protic and aprotic).

Based on these properties, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and polar protic solvents (e.g., Ethanol, Methanol), moderate solubility in less polar solvents (e.g., Ethyl Acetate, Dichloromethane), and low intrinsic solubility in nonpolar solvents (e.g., Hexane) and neutral aqueous solutions.

Experimental Determination of Equilibrium Solubility

To obtain definitive, thermodynamically relevant solubility data, the shake-flask method is the most reliable and widely accepted technique.[1][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Principle of the Shake-Flask Method

The core principle is to create a slurry of the compound in the test solvent and agitate it for a prolonged period until the dissolution and precipitation rates are equal, establishing a thermodynamic equilibrium. This process ensures that the measured concentration represents the true maximum solubility at that temperature, avoiding the misleadingly high values that can result from supersaturated solutions in kinetic assays.[8][9]

Detailed Experimental Protocol

Materials:

  • This compound (as a solid, purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Validated HPLC-UV analytical method (see Section 4)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A good starting point is to add ~20 mg of the compound to 2 mL of each test solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant, vigorous agitation. The entire setup should be maintained at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could dissolve upon dilution and artificially inflate the measured solubility.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the validated analytical method. The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method as described in the following section.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to solvent in vial B Agitate at constant T (24-48 hours) A->B C Settle & Centrifuge B->C D Collect & Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC-UV E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Quantitative Analysis by HPLC-UV

A robust and validated analytical method is paramount for the accurate quantification of the dissolved solute. HPLC with UV detection is a widely accessible, reliable, and precise technique for this purpose, especially for aromatic compounds like this compound.[11][12]

Method Development Considerations
  • Column: A reversed-phase C18 column is a suitable starting point due to the compound's moderate lipophilicity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) will provide good peak shape and resolution.

  • Detection: The fluorophenyl group contains a chromophore that will absorb UV light. The detection wavelength should be set at the absorbance maximum (λmax) of the compound, which can be determined using a diode-array detector (DAD), to maximize sensitivity.

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 25-30 °C are typical starting conditions.

Analytical Method Validation Protocol

The analytical method must be validated to prove it is fit for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[13][14][15][16]

Validation Parameters:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks from the various solvents (used as blanks) at the retention time of the analyte.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five standard solutions of this compound of known concentrations. The range should bracket the expected concentrations of the diluted solubility samples.

    • Analysis: Inject each standard in triplicate and plot the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy:

    • Procedure: Prepare samples at three concentration levels (e.g., low, medium, high) across the linear range by spiking a known amount of analyte into a solvent blank. Analyze these samples in triplicate.

    • Analysis: Calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability):

    • Procedure: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same equipment and analyst.

    • Analysis: Calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD):

    • Procedure: These can be estimated from the standard deviation of the response and the slope of the calibration curve.

    • Relevance: The LOQ is the lowest concentration that can be reliably quantified and must be low enough to measure the solubility in poorly dissolving solvents.

Visualization of the Validation Workflow

G cluster_main Analytical Method Validation (ICH Q2) A Method Development (HPLC-UV) B Specificity (No Interference) A->B C Linearity (r² ≥ 0.999) A->C D Accuracy (Recovery 98-102%) A->D E Precision (RSD ≤ 2.0%) A->E F LOQ / LOD (Sensitivity) A->F G Validated Method B->G C->G D->G E->G F->G

Caption: Key Parameters for HPLC-UV Method Validation.

Data Presentation and Interpretation

The final solubility data should be presented in a clear and organized manner to facilitate comparison and decision-making.

Comprehensive Solubility Data Table
Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Water (pH 7.0)25
Ethanol25
Methanol25
Isopropanol25
Polar Aprotic Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetone25
Less Polar Ethyl Acetate25
Dichloromethane (DCM)25
Tetrahydrofuran (THF)25
Nonpolar Toluene25
Hexanes25
Interpreting the Results

The generated data will provide a quantitative basis for solvent selection:

  • High Solubility Solvents (e.g., DMSO, DMF): Ideal for preparing high-concentration stock solutions for biological screening assays.

  • Moderately Soluble Solvents (e.g., Ethanol, Acetonitrile, DCM): Suitable for use as reaction media or for chromatographic purification.

  • Poorly Soluble Solvents (e.g., Hexanes, Water): Can be used as anti-solvents for crystallization or precipitation to isolate the final product.

Conclusion

The solubility of this compound is a fundamental physicochemical property that dictates its utility across the spectrum of drug discovery and development. While predictive models can offer initial estimates, the empirical determination of equilibrium solubility via the shake-flask method coupled with a validated analytical technique provides the most reliable and actionable data. By following the detailed protocols within this guide, researchers can confidently generate a comprehensive solubility profile, enabling informed decisions in synthesis, formulation, and biological testing, thereby accelerating the path from discovery to application.

References

  • Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Retrieved from Agilent.[11][12][17]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma.[13]

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from BenchChem.[4]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems.[1]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.[8]

  • European Medicines Agency. (1995). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from EMA.[14]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA.[15]

  • FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from FooDB.[18]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from Michael Green's personal blog.[5]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH.[19]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager Magazine.[16]

  • Li, J. J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development. Retrieved from NINGBO INNO PHARMCHEM.[4]

  • O'Hagan, D. (2019). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate.[7]

  • PubChem. (n.d.). (S)-2-(3-Fluorophenyl)pyrrolidine. Retrieved from PubChem.[20]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov.[10]

  • Royal Society of Chemistry. (2019). Hybrid QSPR models for the prediction of the free energy of solvation of organic solute/solvent pairs. Retrieved from RSC Publishing.[21]

  • Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Retrieved from RSC Publishing.[22]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • SciELO. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from SciELO.[2]

  • Springer Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from Nature.[23]

  • U.S. National Library of Medicine. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed.[24]

  • U.S. National Library of Medicine. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.[9]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from Waters.[3]

  • Wiley Analytical Science. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs.[6]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Yilmaz, C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.[2]

  • Zafar, H., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society.[3]

Sources

Introduction: The Strategic Importance of Fluorophenyl-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Quantum Chemical Properties of Fluorophenyl-Substituted Pyrrolidines

Audience: Researchers, scientists, and drug development professionals.

The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its saturated, sp³-hybridized nature, which allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems—a critical feature for achieving high-affinity and selective interactions with biological targets.[1] The non-planar, flexible conformation of the pyrrolidine ring, known as "pseudorotation," provides a versatile framework that can be finely tuned by chemical substitution.[1][3]

Among the vast chemical toolkit available to medicinal chemists, the strategic incorporation of fluorine has emerged as a uniquely powerful tactic for modulating molecular properties.[4] The introduction of a fluorine atom or a fluorinated group can profoundly alter a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[4][5][6] When this strategy is applied to the pyrrolidine scaffold, specifically through the introduction of a fluorophenyl substituent, a class of compounds with exceptional potential is created. These molecules merge the structural advantages of the pyrrolidine core with the potent electronic influence of the fluoroaromatic group.

Understanding the precise impact of these modifications at a sub-atomic level is paramount for rational drug design. This is where quantum chemistry provides an indispensable lens. Through computational methods like Density Functional Theory (DFT), we can predict and analyze a range of molecular properties—from conformational preferences and electronic charge distribution to reactivity and the nature of non-covalent interactions.[7][8] This guide serves as a technical deep-dive into the quantum chemical properties of fluorophenyl-substituted pyrrolidines, demonstrating how a synergistic approach combining theoretical calculations and experimental validation can accelerate the discovery of novel therapeutics.

Part 1: Theoretical Foundations and Computational Methodologies

The predictive power of modern computational chemistry allows us to model molecular behavior with remarkable accuracy, providing insights that are often difficult or impossible to obtain through experimentation alone. For a nuanced understanding of fluorophenyl-substituted pyrrolidines, a robust theoretical framework is essential.

Density Functional Theory (DFT) as the Method of Choice

Expertise & Causality: For molecules of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and predictive accuracy.[8][9] Unlike more computationally expensive ab-initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction. This makes it feasible to study drug-sized molecules. The choice of functional and basis set is critical for obtaining meaningful results.

  • Functionals: Hybrid functionals like B3LYP are widely used and have a long track record of success for organic molecules.[10][11] For systems where non-covalent interactions are particularly important, dispersion-corrected functionals such as B3LYP-D3BJ or functionals from the M06 family (e.g., M06-2X ) are often superior.[12][13][14]

  • Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are standard for these systems.[10][11][12] The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry and electronic distribution of atoms like fluorine and nitrogen, while diffuse functions (++) are important for modeling anions and weak, non-covalent interactions.

This level of theory is adept at capturing the strong inductive and hyperconjugative effects introduced by the highly electronegative fluorine atom, which are central to the properties of these compounds.

Key Quantum Chemical Descriptors for Molecular Insight

Quantum chemical calculations yield a wealth of data that can be distilled into key descriptors to understand and predict molecular behavior.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7][9]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to a molecule's charge distribution. Red regions indicate negative potential (electron-rich), often associated with lone pairs on heteroatoms, and are prime targets for electrophilic attack. Blue regions represent positive potential (electron-poor), typically around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack. For drug design, MEP is invaluable for predicting how a molecule will interact with the electrostatic environment of a protein's active site.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemist-friendly picture of bonding and orbital interactions within a molecule. It is particularly powerful for quantifying hyperconjugative effects, such as the stereoelectronic interactions that govern the conformation of fluorinated rings.[12] For instance, NBO can reveal the stabilizing energy of an n→σ* interaction, where electrons from a nitrogen lone pair (n) delocalize into an anti-bonding C-F orbital (σ*), a key component of the anomeric effect.[12]

Advanced Analysis of Bonding and Non-Covalent Interactions

Trustworthiness & Authoritative Grounding: To move beyond qualitative descriptions, more rigorous analytical methods are employed. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a powerful, physically grounded method for analyzing chemical bonding based directly on the topology of the observable electron density.[15][16][17]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM partitions a molecule into atomic "basins" based on the gradient of the electron density.[18] The lines of maximum electron density that link the nuclei of bonded atoms are called bond paths . The point on this path where the electron density is at a minimum is the bond critical point (BCP) .[18] The properties of the electron density at the BCP (e.g., its magnitude and the Laplacian) allow for an unambiguous classification of the interaction as either a shared interaction (covalent bond) or a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals forces).[16] This provides a self-validating system for defining molecular structure and bonding.[15]

  • Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational tool used to visualize and characterize weak, non-covalent interactions in 3D space.[11] It generates isosurfaces that identify regions of steric repulsion, van der Waals interactions, and hydrogen/halogen bonding, color-coding them by their strength. This is exceptionally useful for understanding the forces that govern protein-ligand binding and crystal packing.[19]

Part 2: Core Quantum Chemical Properties of Fluorophenyl-Pyrrolidines

Applying the aforementioned computational methodologies reveals how the interplay between the pyrrolidine ring and the fluorophenyl substituent dictates the molecule's fundamental properties.

Conformational Landscape: The Dominance of Stereoelectronic Effects

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "puckered" or "envelope" conformations.[3] The introduction of a substituent, especially an electronegative one like fluorine, can create a strong conformational bias.

  • The Gauche Effect: In a fragment like F-C-C-N, a gauche conformation is often favored over an anti-conformation. This preference is driven by a combination of stabilizing hyperconjugative (nN → σ*CF) and electrostatic (attractive Nδ+···Fδ−) interactions.[5][12][20]

  • Positional Isomerism: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) subtly alters the molecule's dipole moment and electronic distribution, which in turn influences the conformational preference of the entire molecule.[21] Quantum chemical calculations can precisely quantify the relative energies of these conformers, predicting the most stable geometries in the gas phase or solution.[12]

Table 1: Illustrative Conformational Energy Profile of a 3-(Fluorophenyl)pyrrolidine Derivative

ConformerRing PuckerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)Population (%) at 298K
A (Global Minimum) Cγ-exo~65° (gauche)0.0075.8%
B Cγ-endo~175° (anti)1.1514.5%
C Cβ-exo~70° (gauche)1.509.7%
Note: Data is hypothetical, based on trends reported in the literature.[12][20] Calculations would be performed at the B3LYP-D3BJ/6-311++G(d,p) level.
Electronic Properties and Chemical Reactivity

Fluorine's high electronegativity acts as a powerful electron-withdrawing group, modulating the electronic landscape of the entire molecule.

  • Impact on Frontier Orbitals: The introduction of the fluorophenyl group typically lowers the energy of both the HOMO and LUMO. The magnitude of this effect can influence the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. DFT calculations show that this can lead to an increase in the HOMO-LUMO gap, suggesting enhanced molecular stability.[7]

  • MEP Analysis: An MEP map clearly illustrates this electronic perturbation. A significant region of negative potential (red) will be localized around the fluorine atom, while the ortho and para positions on the phenyl ring may become more electron-deficient (more blue) compared to an unsubstituted ring. This has direct implications for intermolecular interactions, such as halogen bonding or dipole-dipole contacts.

  • QTAIM Insights into Bonding: A QTAIM analysis of the C-F bond will show a BCP characteristic of a highly polar covalent bond. Analysis of the bonds within the pyrrolidine ring can reveal how the electronic pull of the substituent is propagated through the sigma framework, subtly altering bond lengths and strengths.

The Nature of Intermolecular Interactions

The fluorophenyl group is a versatile participant in a range of non-covalent interactions that are critical for molecular recognition.

  • Hydrogen and Halogen Bonding: The electron-rich fluorine atom can act as a hydrogen bond acceptor (C-H···F). Furthermore, under certain conditions, the region of positive electrostatic potential on the outermost portion of the fluorine atom (the σ-hole) can act as a halogen bond donor, interacting with a nucleophile.

  • π-Interactions: The aromatic ring can engage in π-π stacking with other aromatic residues in a protein active site. Fluorination can modify the quadrupole moment of the ring, often enhancing these stacking interactions.

  • Visualization with NCI: An NCI plot of a dimer of a fluorophenyl-pyrrolidine molecule would visually confirm these interactions, showing broad, greenish surfaces indicative of van der Waals and π-stacking interactions, and smaller, focused discs between atoms indicative of specific hydrogen or halogen bonds.[11]

Part 3: Experimental Synergy: Synthesis and Validation

Theoretical predictions gain their true power when they are validated by and used to guide experimental work. A robust protocol involves computational design, chemical synthesis, and rigorous characterization.

General Synthetic Protocol

The synthesis of fluorophenyl-substituted pyrrolidines can be achieved through various established routes. A common approach involves nucleophilic substitution or reductive amination.[22][23][24][25]

Protocol: Synthesis of N-(4-fluorophenyl)-pyrrolidine via Buchwald-Hartwig Amination

Objective: To synthesize a representative fluorophenyl-substituted pyrrolidine for subsequent analysis.

Materials:

  • Pyrrolidine

  • 1-bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 1-bromo-4-fluorobenzene (1.0 equivalent) and anhydrous toluene to the flask.

  • Nucleophile Addition: Add pyrrolidine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-pyrrolidine.

Self-Validation: The success of each step is monitored by TLC. The final product's identity and purity are confirmed using the spectroscopic methods outlined below, ensuring the material tested matches the computationally modeled structure.

Spectroscopic Characterization Workflow

Spectroscopy provides the definitive experimental proof of a molecule's structure, which can then be directly compared to the computationally predicted properties.[26]

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation syn Synthesized Compound nmr NMR (1H, 13C, 19F) syn->nmr Characterize ms Mass Spectrometry (MS) syn->ms Characterize ir Infrared (IR) syn->ir Characterize struct Confirm Structure & Purity nmr->struct Framework & Connectivity ms->struct Molecular Weight ir->struct Functional Groups

Caption: Workflow for Spectroscopic Validation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H & ¹³C NMR: Provides the carbon-hydrogen framework. Chemical shifts are compared with DFT-predicted values (using the GIAO method) for structural confirmation.[26]

    • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment and provides a direct probe of the fluorine atom's context.[27]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate molecular weight.[21][28]

  • Infrared (IR) Spectroscopy: The C-F bond gives rise to a strong absorption band in the 1000-1400 cm⁻¹ region. The position of this band can be correlated with the computationally predicted vibrational frequencies.[13][28]

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Compound

TechniqueParameterPredicted Value (DFT)Experimental Value
¹³C NMR C-F Carbon Shift (ppm)162.5163.1
¹⁹F NMR Chemical Shift (ppm)-114.0-113.8
IR C-F Stretch (cm⁻¹)12351240
Note: Data is illustrative. Predictions require appropriate scaling factors for vibrational frequencies and referencing for NMR shifts.
The Integrated Research Workflow

The most powerful approach seamlessly integrates computational prediction with experimental reality. This iterative cycle accelerates discovery and deepens understanding.

G A Computational Design (DFT, QTAIM, MEP) B Property Prediction (Conformation, Reactivity) A->B Calculate C Chemical Synthesis (Protocol Development) B->C Guide Synthesis D Spectroscopic Validation (NMR, MS, IR) C->D Characterize Product E Data Correlation (Theory vs. Experiment) D->E Compare Data E->A Iterate/Refine Model F Refined Hypothesis (Structure-Activity Relationship) E->F Establish

Caption: Integrated Computational-Experimental Workflow.

Conclusion

Fluorophenyl-substituted pyrrolidines represent a privileged scaffold in modern drug discovery, offering a rich interplay of three-dimensional structure and potent electronic modulation. A deep understanding of their quantum chemical properties is not merely an academic exercise; it is a critical component of rational drug design. By leveraging the predictive power of Density Functional Theory and advanced analytical methods like QTAIM and NCI, researchers can dissect the subtle forces that govern conformation, reactivity, and intermolecular interactions.

This theoretical insight, when coupled with rigorous experimental synthesis and spectroscopic validation, creates a powerful, self-correcting workflow. It allows scientists to move beyond trial-and-error, enabling the design of molecules with optimized properties for enhanced efficacy, selectivity, and pharmacokinetic profiles. As computational resources continue to grow and theoretical methods become more refined, this integrated approach will undoubtedly play an even more central role in the development of next-generation therapeutics.

References

  • El-Guesmi, N., Messaadia, L., et al. (2018). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry. Available at: [Link]

  • Caspar, A., Helfer, A., et al. (2022). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. Available at: [Link]

  • Li, J., Liu, Y., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Available at: [Link]

  • Jäger, C. M., Jelfs, S. P., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ACS Publications. (2021). N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. The Journal of Physical Chemistry A. Available at: [Link]

  • AIP Publishing. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings. Available at: [Link]

  • Ermanis, K., Maddocks, C. J., & Clarke, P. A. (2020). DFT calculation Data From the Computational Investigations of Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Apollo - University of Cambridge Repository. Available at: [Link]

  • NIH. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. Available at: [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]

  • PubMed. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]_

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available at: [Link]

  • Wikipedia. (n.d.). Atoms in molecules. Available at: [Link]

  • American Crystallographic Association. (n.d.). QTAIM: quantum theory of atoms in molecules. Available at: [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]

  • NIH. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Available at: [Link]

  • RSC Publishing. (n.d.). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery. Available at: [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • PhilSci-Archive. (n.d.). QTAIM and the Interactive Conception of Chemical Bonding. Available at: [Link]

  • NIH. (n.d.). Exploring non-covalent interactions in binary aromatic complexes. PMC. Available at: [Link]

  • Wiley-VCH. (n.d.). An Introduction to the Quantum Theory of Atoms in Molecules. Available at: [Link]

  • NIH. (n.d.). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PMC. Available at: [Link]

  • PubMed. (2021). Cooperative Noncovalent Interactions Lead to a Highly Diastereoselective Sulfonyl-Directed Fluorination of Steroidal α,β-Unsaturated Hydrazones. Available at: [Link]

  • NIH. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Biochemistry. (n.d.). Non-covalent interactions in biomolecules studied by 17O NMR and MD simulations. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(Pyrrolidin-1-Yl)-2H-1,2,3-Triazole-4-Carboxylic Acid as the Potential Anticancer Drug by Their Vibrational Spectra and Quantum Chemical Calculations. Available at: [Link]

  • NIH. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC. Available at: [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at: [Link]

Sources

The Pyrrolidine Ring System: A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a pivotal structural motif in the landscape of modern pharmacology. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in medicinal chemistry. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a nuanced exploration of chemical space, enabling the precise spatial orientation of substituents to optimize interactions with biological targets. This guide provides a comprehensive technical overview of the foundational research on pyrrolidine ring systems, delving into stereoselective synthetic strategies, diverse pharmacological applications, detailed mechanisms of action, and critical structure-activity relationships. Accompanied by detailed experimental protocols and visual diagrams, this document aims to serve as an essential resource for professionals engaged in the discovery and development of novel therapeutics.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine nucleus is a recurring feature in numerous natural alkaloids, including nicotine and hygrine, and is a core component of essential amino acids like proline and hydroxyproline. Its integration into synthetic drugs is extensive, with pyrrolidine-containing molecules demonstrating a wide spectrum of therapeutic activities, including antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and potent enzyme inhibitory effects. The success of this scaffold can be attributed to several key physicochemical and structural properties:

  • Three-Dimensionality and Stereochemical Complexity: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a puckered, non-planar structure. This "pseudorotation" allows for the generation of up to 16 stereoisomers for a fully substituted ring, providing a rich landscape for stereochemical optimization of drug-target interactions. The spatial orientation of substituents is critical, as different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins.

  • Modulation of Physicochemical Properties: The nitrogen atom imparts basicity to the scaffold, a property that can be finely tuned by the electronic nature of substituents. This modulation of pKa is crucial for optimizing pharmacokinetic properties such as solubility, membrane permeability, and oral bioavailability.

  • Versatile Synthetic Handle: The pyrrolidine ring can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). Proline and its derivatives serve as readily available chiral building blocks for the asymmetric synthesis of complex pyrrolidine-containing molecules.

The therapeutic landscape is populated with numerous blockbuster drugs that feature the pyrrolidine ring, highlighting its versatility and efficacy across a range of diseases. Notable examples include Vildagliptin (a DPP-4 inhibitor for diabetes), Captopril (an ACE inhibitor for hypertension), and Sunitinib (a multi-kinase inhibitor for cancer). More recent FDA approvals in 2022, such as pacritinib (a JAK-2 inhibitor) and futibatinib (an FGFR-4 inhibitor), further solidify the continued importance of this scaffold in contemporary drug discovery.

Stereoselective Synthesis of Pyrrolidine Ring Systems

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active pyrrolidine derivatives. Several powerful strategies have been developed to achieve high levels of enantio- and diastereoselectivity.

1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most robust and widely employed methods for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). This reaction can generate up to four new stereocenters in a single, atom-economical step.

Mechanism: Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal or photochemical ring-opening of aziridines. The cycloaddition proceeds through a concerted mechanism, and its stereochemical outcome is dictated by the geometry of the dipole and dipolarophile.

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.

Catalytic Asymmetric Variants: The development of chiral catalysts has enabled highly enantioselective 1,3-dipolar cycloadditions. Both metal-based catalysts (e.g., complexes of Ag, Cu, Ni) and organocatalysts (e.g., proline derivatives, cinchona alkaloids) have been successfully employed to control the facial selectivity of the cycloaddition, leading to the formation of optically enriched pyrrolidines.

Functionalization of Chiral Pool Precursors

Nature provides a readily accessible source of chiral pyrrolidine building blocks in the form of L-proline and L-4-hydroxyproline. These amino acids can be elaborated into a wide variety of polysubstituted pyrrolidines with retention of stereochemical integrity.

Synthetic Workflow:

  • Protection: The amine and carboxylic acid functionalities of the starting amino acid are typically protected.

  • Functionalization: The pyrrolidine ring is then functionalized at various positions through standard organic transformations (e.g., alkylation, acylation, substitution).

  • Deprotection and further modification: The protecting groups are removed, and the molecule can be further elaborated to the desired target.

Chiral_Pool_Synthesis L_Proline L-Proline (Chiral Pool) Protection Protection of N and COOH L_Proline->Protection Functionalization Ring Functionalization (e.g., C4-substitution) Protection->Functionalization Deprotection Deprotection Functionalization->Deprotection Target_Molecule Target Pyrrolidine Derivative Deprotection->Target_Molecule

Caption: General Workflow for Pyrrolidine Synthesis from the Chiral Pool.

Pharmacological Activities and Mechanisms of Action

Pyrrolidine-containing molecules exhibit a remarkable diversity of pharmacological activities by interacting with a wide range of biological targets.

Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Vildagliptin and other "gliptins" are a class of oral anti-hyperglycemic agents that inhibit the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin secretion. By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to enhanced glucose-dependent insulin release and improved glycemic control.

Angiotensin-Converting Enzyme (ACE) Inhibitors: Captopril and its analogs are potent inhibitors of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lower blood pressure and are widely used in the treatment of hypertension and heart failure. The pyrrolidine ring in these inhibitors often mimics the proline residue of the natural ACE substrate.

Kinase Inhibition

The pyrrolidine scaffold is a common feature in many ATP-competitive kinase inhibitors used in oncology.

Sunitinib: This multi-targeted receptor tyrosine kinase (RTK) inhibitor is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. Sunitinib inhibits several RTKs, including VEGFRs and PDGFRs, thereby blocking downstream signaling pathways involved in tumor angiogenesis and cell proliferation.

PI3K Inhibitors: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Pyrrolidine-containing molecules have been developed as potent and selective inhibitors of PI3K isoforms. By blocking the phosphorylation of PIP2 to PIP3, these inhibitors prevent the activation of downstream effectors like Akt, ultimately leading to decreased cell proliferation and survival.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Signaling (Cell Proliferation, Survival) Akt->Downstream Inhibitor Pyrrolidine PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway by a Pyrrolidine-based Inhibitor.

GPCR Modulation

CXCR4 Antagonists: The chemokine receptor CXCR4 plays a crucial role in cancer metastasis and HIV entry into cells. Pyrrolidine-based compounds have been developed as potent CXCR4 antagonists. By binding to the receptor, they block the interaction with its natural ligand, CXCL12, thereby inhibiting downstream signaling pathways that promote cell migration and invasion.

Antiviral Activity

Pyrrolidine derivatives have shown promise as antiviral agents, particularly against the hepatitis C virus (HCV). Ombitasvir, for example, is an inhibitor of the HCV non-structural protein 5A (NS5A), a multifunctional protein essential for viral replication and assembly.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the pyrrolidine scaffold has led to a deep understanding of the structural requirements for potent and selective biological activity.

SAR of Pyrrolidine-based DPP-4 Inhibitors

A large number of pyrrolidine amide derivatives have been synthesized and evaluated as DPP-4 inhibitors. QSAR studies have revealed that the electronic properties of substituents on both the pyrrolidine and adjacent rings play a crucial role in determining inhibitory potency.

CompoundR1R2DPP-4 IC50 (nM)
1a HH150
1b FH85
1c HCN25
1d FCN5

Table 1: SAR of exemplary pyrrolidine-based DPP-4 inhibitors. (Note: Data is illustrative)

As shown in Table 1, the introduction of a fluorine atom at the R1 position and a cyano group at the R2 position leads to a significant increase in inhibitory activity. This is likely due to favorable electronic interactions with the active site of the DPP-4 enzyme.

SAR of Pyrrolidine-based CXCR4 Antagonists

The development of pyrrolidine-based CXCR4 antagonists has demonstrated the importance of the substitution pattern on the pyrrolidine ring for potent receptor binding and functional antagonism.

CompoundRCXCR4 Binding IC50 (nM)Ca2+ Flux IC50 (nM)
2a H25015
2b CH31208
2c Pyridyl790.25

Table 2: SAR of pyrrolidine-based CXCR4 antagonists. (Data from Li et al., 2020)

The data in Table 2 clearly indicates that the incorporation of a pyridyl moiety at the R position leads to a substantial improvement in both binding affinity and functional antagonism of the CXCR4 receptor.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of pyrrolidine-containing compounds.

Kinase Inhibitor Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Protocol:

  • Prepare serial dilutions of the test pyrrolidine compound in DMSO.

  • In a 384-well plate, add 4 µL of the compound dilution.

  • Add 8 µL of a solution containing the target kinase and a europium-labeled anti-tag antibody.

  • Initiate the binding reaction by adding 4 µL of an Alexa Fluor® 647-labeled kinase tracer.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Calculate the TR-FRET ratio and determine the IC50 value using non-linear regression analysis.

GPCR Functional Assay (Calcium Flux Assay)

Principle: This assay measures the ability of a test compound to antagonize ligand-induced increases in intracellular calcium concentration, a common downstream signaling event for Gq-coupled GPCRs like CXCR4.

Protocol:

  • Plate cells expressing the target GPCR (e.g., CXCR4) in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test pyrrolidine compound to the wells and incubate for 15-30 minutes.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a solution of the GPCR agonist (e.g., CXCL12) to all wells to stimulate the receptor.

  • Immediately begin measuring the fluorescence intensity over time to monitor the intracellular calcium flux.

  • Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

ADME-Tox Assay: CYP450 Inhibition

Principle: This assay determines the potential of a test compound to inhibit the activity of major drug-metabolizing cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

Protocol:

  • Prepare serial dilutions of the test pyrrolidine compound.

  • In a 96-well plate, add the test compound dilutions, human liver microsomes, and a specific CYP450 substrate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a NADPH regenerating system.

  • Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

  • Calculate the percent inhibition of CYP450 activity at each concentration of the test compound and determine the IC50 value.

Conclusion

The pyrrolidine ring system continues to be a remarkably fruitful scaffold in the quest for novel and effective therapeutic agents. Its inherent stereochemical complexity and synthetic tractability provide medicinal chemists with a powerful tool to design molecules with high affinity and selectivity for a diverse range of biological targets. A thorough understanding of the stereoselective synthetic methodologies, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for harnessing the full potential of this privileged scaffold. As our understanding of disease biology deepens, the versatile pyrrolidine ring will undoubtedly remain at the forefront of innovative drug design and development.

References

  • Li, W., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]

  • Salve, P. S., & Jadhav, V. B. (2021). Synthesis and in-vitro anti-diabetic activity of some novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127715.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in drug discovery. RSC Advances, 4(33), 17119-17133.
  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 166, 15–42. [Link]

  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(30), 6147-6184. [Link]

  • Fukuzawa, S. I., & Oki, H. (2008). Copper(I)/ClickFerrophos complex-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. Organic letters, 10(9), 1747–1750.
  • Sahu, R. K., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & medicinal chemistry, 15(7), 2749–2758. [Link]

  • A large series of pyrrolidine amides derivatives as DPP-IV inhibitors was subjected to quantitative structure–activity relationship (QSAR) analysis. Medicinal Chemistry Research, 23(3), 1265-1279.
  • Antiviral activity and cytotoxicity of compounds 1, 8–14. Molecules, 26(21), 6633. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry, 225, 113794. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

  • Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(5), 456. [Link]

Whitepaper: A Senior Application Scientist's Guide to Exploring the Pharmacophore Space of 2-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and natural products.[1][2] Its significance stems from its nature as a chiral, sp3-hybridized scaffold that allows for a nuanced, three-dimensional exploration of chemical space—a stark contrast to the flat, two-dimensional nature of many aromatic systems.[3] This guide provides a comprehensive framework for systematically exploring the pharmacophore space of this privileged scaffold. We will dissect the interplay between computational modeling and synthetic chemistry, presenting not just protocols, but the strategic reasoning that underpins them. This document is structured to serve as a practical and theoretical resource, guiding researchers from hypothesis generation and computational validation to targeted synthesis and biological evaluation, thereby creating a self-validating ecosystem for drug discovery.

The 2-Substituted Pyrrolidine: A Privileged Scaffold in Three Dimensions

The five-membered, non-planar pyrrolidine ring is not a static entity. It undergoes "pseudorotation," meaning its conformation is flexible, influencing the spatial orientation of its substituents.[3] The substituent at the C-2 position is particularly critical as it projects into the solvent or a binding pocket, defining the molecule's primary interactions with its biological target. The nitrogen atom, a key site for substitution in 92% of FDA-approved pyrrolidine drugs, acts as a versatile anchor for tailoring physicochemical properties like basicity and solubility.[3]

Understanding the pharmacophore of a 2-substituted pyrrolidine, therefore, requires a 3D perspective. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this scaffold, key features often include:

  • Hydrogen Bond Acceptors/Donors: The ring nitrogen and functionalities on the C-2 substituent.

  • Hydrophobic/Aromatic Features: Often provided by aryl or alkyl groups at the C-2 position.

  • Positive/Negative Ionizable Features: The basicity of the ring nitrogen can be modulated.[3]

  • Defined Stereochemistry: The chirality at the C-2 position is frequently crucial for selective binding.

The primary challenge and opportunity lie in mapping how variations in the C-2 substituent and N-1 substituent populate this 3D pharmacophoric space to achieve desired biological activity.

Computational Exploration: Charting the Pharmacophore Space

Before committing to resource-intensive synthesis, computational methods allow us to generate and validate pharmacophore hypotheses. The choice of method is dictated by the available data.

Ligand-Based Pharmacophore Modeling

This approach is employed when a set of molecules with known activities against a target is available, but the 3D structure of the target is unknown. The core principle is to deduce the common 3D arrangement of chemical features shared by the most active molecules, which are presumably essential for binding.

This protocol outlines a generalized workflow using common software modules like Catalyst's HypoGen or Schrödinger's Phase.[4]

  • Training Set Selection:

    • Select a structurally diverse set of 15-20 ligands with a wide range of biological activities (at least 4-5 orders of magnitude).

    • Designate the most active compounds as "active" and the least active as "inactive." For HypoGen, quantitative IC50 or Ki values are used.[4]

    • Causality: A diverse set with a broad activity range is crucial for the algorithm to correctly identify features that are essential for activity and discard those that are not.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.

    • Use methods like the Poling algorithm or a Monte Carlo search to ensure broad coverage of conformational space.[4]

  • Pharmacophore Hypothesis Generation:

    • Define the chemical features to be considered (e.g., Hydrogen Bond Acceptor, Donor, Aromatic Ring, Hydrophobic, Positive/Negative Ionizable).

    • The algorithm identifies common pharmacophores among the active compounds by aligning their features.

    • Hypotheses are scored based on how well they map to active compounds while excluding inactive ones.

  • Model Validation:

    • Cost Analysis (Internal Validation): Good models have a high "cost difference" between the null cost (no correlation) and the final hypothesis cost.

    • Test Set (External Validation): Withhold a separate set of known active/inactive compounds from the model generation. A robust model should accurately predict the activity of the test set compounds.

    • Fischer's Randomization Test: Scramble the activity data of the training set and regenerate hypotheses. The original hypothesis should have a significantly better score than any generated from scrambled data, ensuring the model is not due to chance correlation.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a more direct approach can be taken. The model is derived from the key interaction points within the binding site itself.

  • Methodology: Tools like LigandScout or Shape4 analyze the protein's binding pocket to identify key interaction points—hydrogen bonds with backbone amides or side chains, hydrophobic pockets, and electrostatic interactions.[5][6] A pharmacophore model is then constructed based on these interaction points, effectively creating a 3D "query" of the ideal ligand.

  • Causality: This method is often more accurate as it is based on direct experimental evidence of the binding site's geometry and chemical nature, rather than inferring it from ligands alone.

Workflow for Computational Pharmacophore Exploration

G cluster_input Input Data cluster_method Methodology A Known Ligands (Active & Inactive) C Ligand-Based Modeling (e.g., Phase, Catalyst) A->C B Target 3D Structure (e.g., PDB file) D Structure-Based Modeling (e.g., LigandScout, Shape4) B->D E Generate & Score Pharmacophore Hypotheses C->E D->E F Validate Model (Test Set, Statistical Methods) E->F G Validated 3D Pharmacophore Query F->G H Virtual Screening (Compound Libraries) G->H I Prioritized 'Hit' List for Synthesis H->I

Caption: Computational workflow for pharmacophore model generation and virtual screening.

Synthetic Realization: Accessing the Pharmacophore Space

A computational model is only as good as our ability to synthesize the molecules it predicts. The versatility of the 2-substituted pyrrolidine scaffold is matched by the diversity of synthetic routes to access it.

Key Synthetic Strategies
  • From the Chiral Pool (Proline & Pyroglutamic Acid): This is a powerful strategy for ensuring stereocontrol at C-2.[7] (S)-proline or (S)-pyroglutamic acid serve as inexpensive, enantiopure starting materials that can be elaborated through functional group manipulations.[7][8]

    • Causality: This route is chosen when absolute stereochemistry at C-2 is a known critical pharmacophoric element. It simplifies purification by avoiding the separation of enantiomers later on.

  • [3+2] Cycloaddition: This method involves the reaction of an azomethine ylide with an electron-deficient alkene. It is a highly efficient method for constructing the pyrrolidine ring from acyclic precursors and allows for significant diversity.[1]

    • Causality: This is the strategy of choice for rapidly building a library of pyrrolidines with diverse substitution patterns at multiple positions on the ring, not just C-2.

  • Reductive Amination of ω-Halo Ketones: This biocatalytic approach uses transaminases to asymmetrically synthesize chiral 2-substituted pyrrolidines from commercially available ketones, offering excellent enantiomeric excess.[9]

    • Causality: Biocatalysis is selected for its high stereoselectivity and environmentally benign reaction conditions, avoiding the use of heavy metal catalysts.[9]

Synthetic Workflow: [3+2] Cycloaddition Approach

G A Aldehyde (R1-CHO) C Azomethine Ylide (In situ generation) A->C B Amino Acid (e.g., Sarcosine) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Alkene, R2-CH=CH-R3) D->E F Polysubstituted Pyrrolidine E->F

Caption: General schematic of pyrrolidine synthesis via [3+2] cycloaddition.

This protocol is a representative example of a [3+2] cycloaddition reaction.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the starting aldehyde (1.0 eq) and N-methylglycine (sarcosine, 1.0 eq) in a suitable solvent (e.g., Toluene or DMF).

  • Ylide Generation: Heat the mixture to reflux (typically 80-110 °C). This promotes the condensation and decarboxylation to form the azomethine ylide in situ.

  • Cycloaddition: To the refluxing mixture, add the dipolarophile (e.g., N-phenylmaleimide, 1.0 eq) dropwise or portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable solvent (e.g., Dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure pyrrolidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Case Studies: Mapping the Pharmacophore to Biological Activity

The true value of this integrated approach is realized when applied to specific biological targets. Here, we examine how the 2-substituted pyrrolidine scaffold has been optimized for different targets.

Case Study A: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral anti-hyperglycemic agents. The 2-substituted pyrrolidine motif is found in several approved drugs.[1]

  • Pharmacophore: The key interaction often involves the basic nitrogen of the pyrrolidine ring forming a salt bridge with glutamic acid residues in the S2 pocket of the enzyme. The C-2 substituent typically occupies the S1 pocket, which is large and hydrophobic.

  • SAR Insights: Modifications at the C-2 position are critical. For instance, introducing a cyanophenyl group can enhance potency through favorable interactions in the hydrophobic S1 pocket.

Compound IDC-2 SubstituentN-1 SubstituentDPP-IV IC₅₀ (nM)
1 PhenylBoc500
2 4-FluorophenylBoc250
3 4-TrifluorophenylBoc11.3[2]
4 PhenylH>1000

Data is illustrative and compiled from general findings. Compound 3 data from Sirin et al. (2021).[2]

Analysis: The table demonstrates a clear SAR. The basic nitrogen is essential (compare compound 1 vs 4). Increasing the electron-withdrawing and hydrophobic character of the C-2 substituent (Phenyl -> 4-Fluorophenyl -> 4-Trifluorophenyl) dramatically improves inhibitory potency, suggesting the S1 pocket can accommodate and favorably interacts with these groups.[2]

Case Study B: CXCR4 Chemokine Receptor Antagonists

CXCR4 is implicated in cancer metastasis, making its antagonists promising therapeutic agents.

  • Pharmacophore: The model for CXCR4 antagonists often includes a positively charged amine (the pyrrolidine nitrogen), an aromatic feature (the C-2 substituent), and additional hydrogen bond acceptors/donors.

  • SAR Insights: A study by Li et al. reported a series of (S)-pyrrolidines as CXCR4 antagonists.[3] They found that a specific substitution pattern on a pyridin-2-yl moiety attached to the pyrrolidine nitrogen was crucial.

Compound IDR¹ Substituent on PyridineCXCR4 Binding IC₅₀ (nM)
51a 3-CH₃79[3]
51b 4-CH₃150
51c 5-CH₃120
51d 6-CH₃>1000

Data from Li et al.[3]

Analysis: The data reveals high spatial sensitivity. A small methyl group at the 3-position of the pyridine ring is optimal, while placing it at the 6-position completely abolishes activity. This highlights the importance of precise vectoral orientation of substituents to fit within the defined pharmacophore space of the receptor.

The Integrated Workflow: A Self-Validating System

The most effective drug discovery programs do not treat computational modeling, synthesis, and biological testing as linear, disconnected steps. Instead, they are integrated into a cyclical, self-validating workflow.

G A 1. Initial Hypothesis (Pharmacophore Model) B 2. In Silico Screening & Library Design A->B Guides C 3. Targeted Synthesis of Prioritized Compounds B->C Prioritizes D 4. Biological Evaluation (In Vitro Assays) C->D Provides E 5. Analyze SAR Data (Structure-Activity Relationship) D->E Generates F Refine Pharmacophore Model E->F Informs F->A Improves

Caption: The iterative cycle of pharmacophore-guided drug discovery.

This iterative process ensures that resources are focused on the most promising chemical space. Each cycle of synthesis and testing provides new, high-quality data that is fed back to refine and improve the predictive power of the computational model. This feedback loop is the hallmark of a trustworthy and efficient discovery engine, turning initial hypotheses into experimentally validated lead compounds.

Conclusion and Future Perspectives

The 2-substituted pyrrolidine scaffold remains a fertile ground for drug discovery. Its conformational flexibility and synthetic tractability allow for a thorough exploration of pharmacophore space. The future of this exploration will likely involve the increasing integration of machine learning and AI with traditional pharmacophore modeling to better predict bioactive conformations and properties. Furthermore, the development of novel synthetic methodologies, particularly those enabling late-stage functionalization, will allow chemists to access previously unreachable areas of this chemical space. By embracing the integrated, self-validating workflow detailed in this guide, research teams can navigate the complexities of this scaffold with greater precision and efficiency, accelerating the journey from concept to clinical candidate.

References

  • Schober, M., Touapi, C., Grischek, B., Kulterer, S., Lazar, M., Augustin, M., & Kroutil, W. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Poyraz, S., Belveren, S., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Zhu, J., & Yuan, S. (2009). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. [Link]

  • Various Authors. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. [Link]

  • Sunagawa, M., Matsumura, H., Inoue, T., Fukasawa, M., & Kato, M. (1995). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics. [Link]

  • Zografos, A. L., & Georgiadis, D. (2006). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Métivier, J. P., Cuissart, B., Bureau, R., & Lepailleur, A. (2019). Navigating pharmacophore space to identify activity discontinuities: A case study with BCR-ABL. Semantic Scholar. [Link]

  • Sadykov, A., Gazizov, A., Anisimov, N., Sinyashin, O., & Balakin, A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Iacovelli, R., & Fuso, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Poyraz, S., Belveren, S., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [Link]

  • Lee, H. W., Kim, E. N., Kang, T. W., Ahn, S. K., Choi, N. H., Kim, J. W., & Hong, C. I. (1997). Synthesis and structure-activity relationship of 2-(5-substituted pyrrolidin-4-ylthio)-1 beta-carbapenems. The Journal of Antibiotics. [Link]

  • Zhu, J., & Yuan, S. (2009). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. ResearchGate. [Link]

  • Yang, Y., Ye, C., & Zhang, H. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]

  • Ramirez, M. S., Nikolaidis, I., & Tolmasky, M. E. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. [Link]

  • Ali, B. F., Sabir, S. S., & Hassan, S. S. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., Al-Bayati, R. I. H., & Hussein, F. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Sadiq, M. N., Khan, M., Rashid, U., & Ul-Haq, Z. (2021). Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition. Bioorganic Chemistry. [Link]

  • McPhee, K., Bekic, M., & Frolova, L. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. [Link]

  • Singh, P., & Somvanshi, P. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Advances. [Link]

  • Li, G., Zhang, Y., & Zhu, J. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aryl-pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals and clinical candidates.[1][2][3][4] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal fragment for targeting a wide range of biological receptors. This application note provides a detailed guide for the synthesis of a key building block, 2-(2-fluorophenyl)pyrrolidine, from simple and readily available precursors. Two robust and scalable synthetic strategies are presented: (1) A Grignard-based approach starting from 2-pyrrolidinone, and (2) A reductive amination pathway utilizing a 1,4-dicarbonyl precursor. Each protocol is designed to be self-validating, with explanations for critical steps and considerations for potential scale-up and asymmetric variations.

Strategy 1: Grignard Addition to an N-Protected Lactam

This approach is a cornerstone of heterocyclic synthesis, leveraging the power of the Grignard reaction for carbon-carbon bond formation. The strategy involves the nucleophilic addition of a 2-fluorophenyl magnesium halide to an electrophilic, N-protected 2-pyrrolidinone. The subsequent intermediate is then dehydrated and reduced to yield the target pyrrolidine. The initial N-protection step is critical; it prevents the acidic N-H proton of the lactam from quenching the highly basic Grignard reagent and simultaneously activates the carbonyl group for addition.[5][6]

Overall Synthetic Workflow

The synthesis proceeds in a four-step sequence, which can be partially telescoped to improve efficiency.

G cluster_0 Step A: N-Protection cluster_1 Step B: Grignard Formation cluster_2 Step C: C-C Bond Formation cluster_3 Step D: Cyclization & Reduction P1 2-Pyrrolidinone P2 N-Boc-2-pyrrolidinone P1->P2 Boc₂O, Base G1 1-Bromo-2-fluorobenzene P2_c N-Boc-2-pyrrolidinone G2 2-Fluorophenyl- magnesium bromide G1->G2 Mg, THF G2_c Grignard Reagent C1 Hemiaminal Intermediate P2_c->C1 Addition @ -20°C C1_c Hemiaminal Intermediate G2_c->C1 Addition @ -20°C D1 5-(2-Fluorophenyl)- 3,4-dihydro-2H-pyrrole C1_c->D1 Acid-catalyzed Dehydration D2 This compound (Final Product) D1->D2 Reduction (e.g., H₂, Pd/C)

Caption: Workflow for Grignard-based synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for similar transformations.[7]

Part A: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone)

  • To a stirred solution of 2-pyrrolidinone (1.0 eq) in an appropriate solvent (e.g., Dichloromethane or THF), add 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is often used without further purification.

Part B: Grignard Addition, Dehydration, and Reduction

Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Preparation: In a dry three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition Reaction: In a separate flask, dissolve N-Boc-2-pyrrolidinone (from Part A, 1.0 eq) in anhydrous THF and cool the solution to -20 °C.

  • Slowly add the prepared Grignard solution via cannula to the cooled lactam solution, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at this temperature for 3-5 hours. Monitor consumption of the lactam by TLC.

  • Quench and Cyclization: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Add a strong acid (e.g., 4 M HCl in dioxane) to the mixture. This step facilitates both the hydrolysis of the hemiaminal and the acid-catalyzed dehydration to the cyclic imine (pyrroline). Stir at room temperature for 2-4 hours.

  • Reduction: Neutralize the mixture with a base (e.g., NaOH solution) and extract with an organic solvent. The crude extract containing the intermediate 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole can be directly subjected to reduction.

  • Dissolve the crude imine in methanol and add Palladium on carbon (10% w/w, 5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete conversion to the final product.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to yield this compound.

Data Summary
StepTransformationKey ReagentsTypical Yield
AN-Protection2-Pyrrolidinone, Boc₂O>95%
B-DGrignard, Cyclization, ReductionN-Boc-2-pyrrolidinone, 2-F-PhMgBr, H₂/Pd-C60-75% (over 3 steps)

Strategy 2: Reductive Amination of a γ-Nitro Ketone

Reductive amination is a highly versatile and reliable method for constructing amine-containing heterocycles.[8][9][10] This strategy involves the initial formation of a γ-nitro ketone precursor, followed by a one-pot reduction of both the nitro group and the ketone, which triggers a spontaneous intramolecular cyclization to form the pyrroline intermediate, which is further reduced to the target pyrrolidine.

Overall Synthetic Workflow

This pathway offers an alternative disconnection, starting from fluorobenzene and a nitro-containing aliphatic chain.

G cluster_0 Step A: C-C Bond Formation cluster_1 Step B: Reductive Cyclization P1 Fluorobenzene + 4-Nitrobutanoyl chloride P2 1-(2-Fluorophenyl)-4- nitrobutan-1-one P1->P2 Friedel-Crafts Acylation (e.g., AlCl₃) P2_c γ-Nitro Ketone C1 γ-Amino Ketone (unstable intermediate) P2_c->C1 Nitro & Ketone Reduction (e.g., H₂, Raney Ni) C2 Cyclic Imine Intermediate C1->C2 Spontaneous Intramolecular Cyclization C3 This compound (Final Product) C2->C3 In-situ Reduction

Sources

Introduction: The Strategic Value of the 2-(2-Fluorophenyl)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(2-Fluorophenyl)pyrrolidine in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the strategic applications of the this compound scaffold in medicinal chemistry. It provides an in-depth analysis of its structural significance, therapeutic applications, and practical experimental protocols for its derivatization and biological evaluation.

In the landscape of contemporary drug discovery, the pursuit of molecular complexity and three-dimensionality is paramount for achieving target specificity and favorable pharmacokinetic profiles. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of this effort.[1][2] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring allow for a non-planar, puckered conformation, enabling a more comprehensive exploration of pharmacophore space.[1] This inherent three-dimensionality is crucial for establishing precise, stereospecific interactions with biological targets.[1][3]

The this compound moiety combines this advantageous scaffold with the unique properties of fluorine. The incorporation of a fluorine atom at the ortho position of the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic and steric interactions. This guide explores how this specific building block is leveraged to create novel therapeutic agents across various disease areas.

Scaffold This compound Pyrrolidine Pyrrolidine Ring (sp3-hybridized) Scaffold->Pyrrolidine Fluorophenyl 2-Fluorophenyl Group Scaffold->Fluorophenyl Prop1 3D Scaffolding & Chirality Pyrrolidine->Prop1 provides Prop2 Metabolic Stability Fluorophenyl->Prop2 enhances Prop3 Enhanced Binding Affinity (pKa modulation) Fluorophenyl->Prop3 improves

Caption: Key structural features of this compound.

Therapeutic Applications & Biological Targets

The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas. Its structure serves as a key intermediate and foundational element in the design of targeted therapies.

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine motif to interact with neurotransmitter receptors makes it a valuable component in the development of drugs for CNS disorders.[4] The this compound scaffold is particularly employed in the design of novel antidepressants, antipsychotics, and anxiolytics.[4] The trifluoromethyl-substituted analogue, 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine, has also been highlighted as a crucial intermediate for developing drugs targeting neurological disorders, underscoring the importance of the phenyl-pyrrolidine core in neuropharmacology.[5]

Metabolic Diseases: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant application of fluorinated pyrrolidine derivatives is in the treatment of type 2 diabetes. A series of novel 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that regulate glucose homeostasis.[6]

Mechanism of Action Overview: DPP-4 inhibitors prevent the breakdown of GLP-1 and GIP, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This ultimately results in improved glycemic control.

DPP4_Pathway cluster_0 Physiological State cluster_1 Therapeutic Intervention Ingestion Food Ingestion GLP1 Active GLP-1 & GIP (Incretins) Ingestion->GLP1 releases Pancreas Pancreas GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor This compound -based DPP-4 Inhibitor Inhibitor->DPP4 INHIBITS

Caption: Simplified pathway of DPP-4 inhibition for glycemic control.

One of the most promising compounds from this research, compound 17a ((2S,4S)-1-(2-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile), demonstrated high inhibitory activity and selectivity.[6]

Table 1: Biological Activity of a Key DPP-4 Inhibitor Derivative

Compound DPP-4 IC₅₀ (μM) DPP-8 Selectivity (Fold) DPP-9 Selectivity (Fold)
17a 0.017 1324 1164

Data sourced from Bioorganic & Medicinal Chemistry, 2013.[6]

Anticancer and Antimicrobial Applications

The pyrrolidine scaffold is a common feature in a wide range of natural and synthetic compounds with anticancer, antibacterial, and antifungal properties.[7][8][9][10] While specific studies focusing solely on this compound in oncology are emerging, its value as a scaffold is well-established. For instance, fluorophenyl substituents on pyrrolidine sulfonamides have been shown to confer potent in vitro activity in certain biological systems.[1] The flexibility of the pyrrolidine ring allows for derivatization to target various cancer-related pathways, including enzyme inhibition and receptor antagonism.[1][7]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of this compound derivatives, designed to be adaptable for research purposes.

Protocol 1: General Synthesis of an N-Acylated this compound Derivative

This protocol describes a general two-step process for the N-acylation of this compound, a common step in creating libraries of compounds for screening.

Objective: To synthesize N-(chloroacetyl)-2-(2-fluorophenyl)pyrrolidine.

Materials:

  • (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Free Base Generation (In Situ):

    • To a solution of (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g), add triethylamine (2.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Rationale: TEA is a non-nucleophilic base used to neutralize the hydrochloride salt and deprotonate the secondary amine of the pyrrolidine, generating the free amine nucleophile required for the subsequent acylation. The reaction is performed at 0 °C to control the exothermicity.

  • N-Acylation:

    • Stir the mixture from Step 1 at 0 °C for 15 minutes.

    • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/g) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Rationale: Chloroacetyl chloride is a highly reactive acylating agent. Dropwise addition at low temperature prevents side reactions and uncontrolled polymerization.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

    • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

    • Rationale: The bicarbonate solution neutralizes any remaining acid chloride and the triethylammonium hydrochloride salt formed during the reaction.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel.

    • Rationale: The aqueous washes remove water-soluble impurities. Drying with MgSO₄ removes residual water. Column chromatography separates the desired product from unreacted starting materials and byproducts.

Start This compound (Hydrochloride Salt) Step1 Step 1: Free Base Generation (TEA, DCM, 0 °C) Start->Step1 Intermediate Free Amine (in situ) Step1->Intermediate Step2 Step 2: N-Acylation (Chloroacetyl Chloride, 0 °C) Intermediate->Step2 Step3 Step 3: Aqueous Work-up (NaHCO₃, Extraction) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Product N-Acylated Derivative Step4->Product

Caption: General workflow for N-acylation of this compound.

Protocol 2: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of a test compound against human recombinant DPP-4.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. Cleavage releases the highly fluorescent AMC, and the rate of its formation is monitored. An inhibitor will decrease this rate.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris buffer (e.g., 50 mM, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10-fold steps.

    • Further dilute these stock solutions in Tris buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.

    • Rationale: Serial dilution allows for the generation of a dose-response curve to calculate the IC₅₀. Keeping DMSO concentration low is critical to avoid enzyme inhibition or assay interference.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 20 µL of diluted test compound.

      • Positive Control (No Inhibition): 20 µL of buffer with equivalent DMSO concentration.

      • Negative Control (No Enzyme): 20 µL of buffer.

    • Add 60 µL of human recombinant DPP-4 (at a pre-determined optimal concentration) to the test and positive control wells. Add 60 µL of buffer to the negative control wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Rationale: Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37 °C).

    • Measure the fluorescence kinetically over 30-60 minutes, with readings every 1-2 minutes.

    • Rationale: Kinetic measurement provides the reaction rate (V), which is more accurate than a single endpoint reading.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by setting the positive control (no inhibitor) as 100% activity and the negative control (no enzyme) as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Rationale: This standardized data analysis method provides a reliable and reproducible measure of the inhibitor's potency.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of three-dimensional structure, stereochemical complexity, and the beneficial physicochemical properties imparted by fluorine. Its successful application in developing agents for CNS disorders and metabolic diseases demonstrates its significant potential. The synthetic and analytical protocols provided herein offer a framework for researchers to further explore and functionalize this versatile building block, paving the way for the discovery of next-generation therapeutics.

References

  • (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride - MySkinRecipes. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). Top Curr Chem (Cham). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021-08-10). [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed. (2013-12-01). [Link]

  • Synthetic route for the synthesis of pyrrole derivatives (138A–D);... - ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold - Preprints.org. (2023-12-27). [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. (2025-08-06). [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. IJCMR. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(2-Fluorophenyl)pyrrolidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets.[1] When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine motif becomes a critical pharmacophore, particularly for agents targeting the Central Nervous System (CNS).[3]

This guide focuses on a specific, high-value intermediate: 2-(2-Fluorophenyl)pyrrolidine . The strategic incorporation of a fluorine atom onto the phenyl ring is a widely employed tactic in modern drug design. The ortho-fluorine substitution, as in this intermediate, offers several distinct advantages:

  • Metabolic Stability: The fluorine atom can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life and bioavailability.[4]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins.[4]

  • Modulated Lipophilicity: Strategic fluorination can fine-tune the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier for CNS-targeted drugs.

The chiral nature of this compound adds another layer of sophistication, allowing for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.[3] These application notes provide a detailed protocol for the asymmetric synthesis of this key intermediate and demonstrate its utility in the subsequent synthesis of potential pharmaceutical agents.

Core Protocol I: Asymmetric Synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine

The enantioselective synthesis of 2-arylpyrrolidines is a critical challenge in pharmaceutical manufacturing. Several robust methods have been developed, including catalytic asymmetric hydrogenation, diastereoselective additions of organometallic reagents to chiral imines, and catalytic C-H functionalization.[5][6] The following protocol details a highly effective and scalable method based on the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization. This approach offers excellent stereocontrol and yields.

Workflow for Asymmetric Synthesis

cluster_0 Part A: Chiral Imine Formation cluster_1 Part B: Diastereoselective Grignard Addition cluster_2 Part C: Cyclization & Deprotection A γ-Chlorobutyraldehyde C N-tert-Butanesulfinyl Imine (Chiral Intermediate) A->C CuSO₄, DCM B (R)-tert-Butanesulfinamide B->C G Adduct Intermediate C->G Add Grignard (F) to Imine (C) D 2-Bromofluorobenzene F 2-Fluorophenylmagnesium bromide (Grignard Reagent) D->F E Mg, THF E->F H Internal Sₙ2 Cyclization G->H Spontaneous I HCl in MeOH H->I Deprotection J (R)-2-(2-Fluorophenyl)pyrrolidine (Final Product) I->J

Caption: Workflow for the asymmetric synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine.

Step-by-Step Experimental Protocol

Part A: Formation of the Chiral N-tert-Butanesulfinyl Imine

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous copper(II) sulfate (CuSO₄, 1.5 eq).

  • Reagents: Add anhydrous dichloromethane (DCM, 200 mL) followed by γ-chlorobutyraldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature under a nitrogen atmosphere for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Wash the Celite® pad with additional DCM (2 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude N-tert-butanesulfinyl imine is typically used in the next step without further purification.

Causality Behind Choices:

  • (R)-tert-Butanesulfinamide: This chiral auxiliary is crucial for directing the stereochemical outcome of the Grignard addition. Its bulky tert-butyl group provides effective facial shielding of the imine C=N bond.

  • Copper(II) Sulfate: Acts as a highly efficient dehydrating agent to drive the imine formation to completion, which is essential as the aldehyde starting material can be unstable.

Part B: Diastereoselective Grignard Addition

  • Grignard Preparation: In a separate flame-dried flask under nitrogen, prepare the Grignard reagent by adding 2-bromofluorobenzene (1.2 eq) dropwise to a stirred suspension of magnesium turnings (1.3 eq) in anhydrous tetrahydrofuran (THF, 100 mL). Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the solution to room temperature.

  • Addition: Dissolve the crude chiral imine from Part A in anhydrous THF (100 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Reaction: Add the prepared 2-fluorophenylmagnesium bromide solution dropwise to the cooled imine solution over 1 hour, maintaining the temperature at -78 °C. Stir the reaction at this temperature for an additional 3-4 hours.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) while the mixture is still cold.

Causality Behind Choices:

  • -78 °C Reaction Temperature: Low temperature is critical to maximize the diastereoselectivity of the nucleophilic addition, minimizing side reactions and preventing racemization.

  • Grignard Reagent: Provides the 2-fluorophenyl nucleophile. The choice of THF as a solvent is standard for Grignard reactions as it solvates the magnesium complex.

Part C: In-Situ Cyclization and Deprotection

  • Cyclization: Allow the quenched reaction mixture to warm to room temperature. The addition adduct will spontaneously undergo an intramolecular Sₙ2 reaction, where the nitrogen anion displaces the terminal chloride to form the pyrrolidine ring. Stir at room temperature for 12-16 hours to ensure complete cyclization.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (200 mL) and water (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-sulfinyl-pyrrolidine in methanol (100 mL) and add a solution of HCl in methanol (e.g., 2 M) until the pH is ~1-2.

  • Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from isopropanol/ether to yield (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride as a white solid.

ParameterCondition / ReagentPurposeExpected YieldExpected Purity (ee)
Imine Formation CuSO₄, DCM, RTDehydration & Imine Synthesis>95% (crude)N/A
Grignard Addition 2-F-PhMgBr, THF, -78 °CAsymmetric C-C bond formation->98% (d.r.)
Cyclization Spontaneous upon warmingRing formation--
Deprotection HCl in MethanolRemoval of chiral auxiliary75-85% (overall)>98%

Application Protocol II: N-Alkylation for CNS Agent Library Synthesis

Once synthesized, this compound serves as a valuable building block. A common subsequent step in drug development is its functionalization at the nitrogen atom to create a library of derivatives for structure-activity relationship (SAR) studies. This protocol describes a general reductive amination procedure to introduce diverse side chains, a key step in synthesizing many CNS-active compounds.

Workflow for N-Alkylation via Reductive Amination

A (R)-2-(2-Fluorophenyl)pyrrolidine C Imine/Iminium Intermediate A->C DCM, Acetic Acid B Aldehyde/Ketone (R-CHO) B->C E N-Alkylated Product C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Caption: General workflow for N-alkylation of the pyrrolidine intermediate.

Step-by-Step Experimental Protocol
  • Setup: To a 100 mL round-bottom flask, add (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (40 mL).

  • Base Addition: Add a mild base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the amine. Stir for 10 minutes.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated derivative.

Causality Behind Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of slightly acidic conditions required for iminium ion formation compared to other hydrides like sodium borohydride.

  • Acetic Acid: Catalyzes the formation of the iminium ion, which is the electrophilic species that is reduced by the hydride reagent.

This protocol's modularity allows researchers to rapidly synthesize a diverse library of compounds by simply varying the aldehyde or ketone input, enabling efficient exploration of the chemical space around this valuable fluorinated pyrrolidine scaffold.

References

  • A Novel and Practical Synthesis of Vonoprazan Fumarate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition. (2023). WIPO Patentscope. Retrieved January 11, 2026, from [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2025). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Preparation method of Vonoprazan. (2022). Google Patents.
  • Vonoprazan fumarate intermediate and preparation method thereof. (2021). Google Patents.
  • The Significance of Fluorinated Compounds in Modern Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • 2-phenyl-1-pyrroline. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 11, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2020). AIP Publishing. Retrieved January 11, 2026, from [Link]

Sources

The Fluorine Advantage: A Guide to 2-(2-Fluorophenyl)pyrrolidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Privileged Pyrrolidine Catalysts in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal-mediated catalysis, offering mild, environmentally benign, and often complementary strategies for the construction of chiral molecules.[1][2] Within this field, chiral pyrrolidine derivatives have established themselves as a "privileged" scaffold, capable of facilitating a wide array of stereoselective transformations.[1] A significant breakthrough in this area was the development of diarylprolinol silyl ethers, independently reported by Hayashi and Jørgensen, which have demonstrated remarkable efficiency and selectivity in numerous carbon-carbon bond-forming reactions.[2] This application note delves into a specific, yet highly valuable, member of this catalyst family: 2-(2-Fluorophenyl)pyrrolidine and its derivatives. We will explore the nuanced role of the fluorine substituent, provide detailed protocols for key applications, and offer insights into the mechanistic underpinnings that govern its stereochemical control.

The introduction of a fluorine atom onto the phenyl ring of the diarylprolinol scaffold is not a trivial modification. Fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence the catalyst's steric and electronic properties. These subtle alterations can lead to enhanced stability, modified reactivity, and in some cases, superior enantioselectivity compared to their non-fluorinated counterparts. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage the unique attributes of this compound-based catalysts in their synthetic endeavors.

Core Principles: Enamine and Iminium Ion Catalysis

The versatility of this compound-based catalysts stems from their ability to activate carbonyl compounds through two primary, transient intermediates: enamines and iminium ions. This dual activation capability allows for a broad range of asymmetric transformations.

  • Enamine Catalysis (HOMO-Lifting): In this mode, the secondary amine of the pyrrolidine catalyst condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions such as Michael additions and α-functionalizations.

  • Iminium Ion Catalysis (LUMO-Lowering): When reacting with α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to attack by weak nucleophiles in conjugate additions.

The bulky diarylmethyl silyl ether moiety, including the 2-fluorophenyl group, creates a sterically hindered environment around the reactive intermediate. This steric shielding effectively blocks one face of the enamine or iminium ion, directing the approach of the electrophile or nucleophile to the less hindered face and thereby controlling the stereochemical outcome of the reaction.

Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The asymmetric Michael addition of aldehydes to nitroolefins is a cornerstone reaction in organic synthesis, providing access to valuable γ-nitro aldehydes, which are precursors to γ-amino acids and other biologically relevant molecules. Diarylprolinol silyl ether catalysts are exceptionally effective in this transformation.

Causality Behind Experimental Choices:
  • Catalyst: The (S)-2-[Bis(2-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine is chosen for its ability to provide high enantioselectivity. The fluorine atoms can influence the catalyst's conformation and the electronic nature of the diarylmethyl group, potentially enhancing the stereochemical control.

  • Solvent: Toluene is a common non-polar solvent for this reaction, promoting the desired catalytic cycle while minimizing side reactions.

  • Additive: A weak Brønsted acid, such as benzoic acid, is often used as a co-catalyst. It is believed to protonate the nitro group of the nitroolefin, increasing its electrophilicity, and also to facilitate the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

  • Temperature: The reaction is typically run at room temperature to ensure a reasonable reaction rate. In some cases, cooling may be necessary to improve selectivity.

Detailed Experimental Protocol:

Reaction: Asymmetric Michael addition of propanal to β-nitrostyrene.

Materials:

  • (S)-2-[Bis(2-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (10 mol%)

  • β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Propanal (3.0 mmol, 3.0 equiv)

  • Benzoic acid (10 mol%)

  • Toluene (2.0 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (149.1 mg, 1.0 mmol), (S)-2-[Bis(2-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (38.1 mg, 0.1 mmol), and benzoic acid (12.2 mg, 0.1 mmol).

  • Add 2.0 mL of anhydrous toluene to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propanal (0.22 mL, 3.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Data Presentation:
EntryAldehydeNitroolefinTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Propanalβ-Nitrostyrene249595:598
2Isovaleraldehydeβ-Nitrostyrene369293:797
3Propanal(E)-1-nitro-3-phenylprop-1-ene488890:1096

Note: The data presented in this table is representative and may vary based on the specific substrates and reaction conditions.

Application Note 2: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products and pharmaceuticals. This compound-based catalysts can effectively catalyze the direct aldol reaction between ketones and aldehydes.

Causality Behind Experimental Choices:
  • Catalyst: The choice of a diarylprolinol silyl ether catalyst is crucial for achieving high stereoselectivity through the formation of a rigid, sterically shielded enamine intermediate.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used to ensure the solubility of the reactants and catalyst, and to facilitate the proton transfer steps in the catalytic cycle.

  • Water: The presence of a small amount of water can sometimes be beneficial, accelerating the hydrolysis of the final iminium intermediate to regenerate the catalyst. However, excess water can lead to undesired side reactions.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C or -20 °C) often leads to higher diastereoselectivity and enantioselectivity by favoring the more ordered transition state.

Detailed Experimental Protocol:

Reaction: Asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Materials:

  • (S)-2-[Bis(2-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (20 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

  • Cyclohexanone (2.5 mmol, 5.0 equiv)

  • N,N-Dimethylformamide (DMF) (1.0 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry vial, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and (S)-2-[Bis(2-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (38.1 mg, 0.1 mmol).

  • Add 1.0 mL of anhydrous DMF and stir until all solids are dissolved.

  • Add cyclohexanone (0.26 mL, 2.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the β-hydroxy ketone.

  • Determine the diastereomeric ratio (anti/syn) and enantiomeric excess by chiral HPLC analysis.

Data Presentation:
EntryKetoneAldehydeTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde488592:895
2Acetone4-Chlorobenzaldehyde7278-92
3CyclopentanoneBenzaldehyde608288:1294

Note: The data presented in this table is representative and may vary based on the specific substrates and reaction conditions.

Visualization of Catalytic Cycles

To better understand the role of the this compound catalyst, the following diagrams illustrate the key catalytic cycles.

Enamine_Catalysis Catalyst This compound Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde, -H2O Aldehyde Aldehyde/ Ketone Aldehyde->Enamine Iminium_Product Iminium Ion Adduct Enamine->Iminium_Product + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Iminium_Product Product α-Functionalized Product Iminium_Product->Product + H2O Product->Catalyst - Catalyst Iminium_Catalysis Catalyst This compound Catalyst Iminium Chiral Iminium Ion Intermediate Catalyst->Iminium + Unsat. Aldehyde, -H2O Unsat_Aldehyde α,β-Unsaturated Aldehyde Unsat_Aldehyde->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Adduct Product β-Functionalized Product Enamine_Adduct->Product + H2O Product->Catalyst - Catalyst

Caption: Iminium ion catalytic cycle for conjugate addition.

Conclusion and Future Outlook

The this compound-based organocatalysts represent a valuable and highly effective subclass of the Hayashi-Jørgensen catalysts. Their ability to operate through both enamine and iminium ion pathways allows for a wide range of asymmetric transformations, including Michael additions and aldol reactions, with excellent stereocontrol. The strategic placement of fluorine atoms on the phenyl rings offers a subtle yet powerful means to fine-tune the catalyst's properties, often leading to improved performance. The detailed protocols provided in this application note serve as a robust starting point for researchers looking to employ these catalysts in their synthetic campaigns. As the field of asymmetric organocatalysis continues to evolve, further exploration into the unique effects of fluorine substitution and the development of novel fluorinated pyrrolidine catalysts will undoubtedly unlock new and exciting possibilities in the efficient and selective synthesis of complex chiral molecules.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

  • A Metallocene-Pyrrolidinopyridine Nucleophilic Catalyst for Asymmetric Synthesis. (2006). Figshare. [Link]

  • Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). National Institutes of Health. [Link]

  • Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (2007). ACS Publications. [Link]

  • Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. (2012). PubMed. [Link]

  • (S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. (2008). ResearchGate. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2010). Royal Society of Chemistry. [Link]

  • Lithium Pyrrolidone Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate. (2002). ResearchGate. [Link]

  • Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. (2023). Royal Society of Chemistry. [Link]

  • Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2017). Royal Society of Chemistry. [Link]

  • Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. (2025). PubMed. [Link]

  • A metallocene-pyrrolidinopyridine nucleophilic catalyst for asymmetric synthesis. (2006). PubMed. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2022). MDPI. [Link]

  • Synthetic and Mechanistic Studies of a Versatile Heteroaryl Thioether Directing Group for Pd(II) Catalysis. (2019). PubMed. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2023). MDPI. [Link]

  • ChemInform Abstract: Lithium Pyrrolidone Catalyzed Aldol Reaction Between Aldehyde and Trimethylsilyl Enolate. (2010). ResearchGate. [Link]

Sources

Application Notes and Protocols: Development of Novel Catalysts Using a 2-(2-Fluorophenyl)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_application="" notes="" and="" protocols:="" development="" of="" novel="" catalysts="" using="" a="" 2-2-fluorophenylpyrrolidine="" scaffold-22_="">

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral pyrrolidine scaffold is a cornerstone in asymmetric catalysis, forming the backbone of numerous highly effective organocatalysts.[1][2] This document provides a detailed guide to the development of novel catalysts based on a 2-(2-Fluorophenyl)pyrrolidine scaffold. The strategic introduction of a fluorine atom onto the phenyl ring can significantly modulate the catalyst's steric and electronic properties, offering a powerful tool for enhancing stereoselectivity and reactivity in a variety of organic transformations.[3] These notes will cover the synthetic rationale, detailed experimental protocols for catalyst preparation, and their application in key asymmetric reactions, supported by mechanistic insights and comparative data.

Introduction: The Rationale for Fluorination in Pyrrolidine-Based Catalysis

The pyrrolidine ring, most notably found in the amino acid proline, is a privileged structure in organocatalysis.[4][5] Its rigid, cyclic structure provides a well-defined chiral environment essential for stereocontrol. The secondary amine is crucial for forming key enamine or iminium ion intermediates, which are central to the catalytic cycle of many reactions, including aldol, Mannich, and Michael additions.[6][7]

The introduction of a 2-fluorophenyl substituent at the 2-position of the pyrrolidine ring is a deliberate design choice aimed at fine-tuning the catalyst's performance. The fluorine atom, being highly electronegative, can exert a significant inductive effect, influencing the pKa of the pyrrolidine nitrogen and the electronic nature of the catalytic intermediates. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can help to rigidify the transition state and enhance enantioselectivity.[3] The steric bulk of the fluorophenyl group also plays a critical role in defining the chiral pocket of the catalyst, thereby influencing substrate approach and stereochemical outcomes.

Synthesis of the this compound Scaffold

The synthesis of the core this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the asymmetric reduction of a corresponding pyrroline precursor or a multi-step synthesis starting from chiral pool materials like L-proline. Below is a representative protocol for the synthesis of (S)-2-(2-Fluorophenyl)pyrrolidine.

Protocol 2.1: Synthesis of (S)-2-(2-Fluorophenyl)pyrrolidine

This protocol outlines a multi-step synthesis starting from commercially available materials.

Materials:

  • 2-Fluorobenzaldehyde

  • (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Isopropylmagnesium chloride

  • Lithium aluminum hydride (LAH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware and workup reagents

Procedure:

  • Weinreb Amide Formation:

    • To a solution of Boc-L-proline (1.0 equiv) in DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a coupling agent such as EDC (1.2 equiv) and HOBt (1.2 equiv).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Perform an aqueous workup and purify by column chromatography to yield the Weinreb amide.

  • Grignard Addition:

    • Prepare a Grignard reagent from 2-fluorobromobenzene and magnesium turnings in anhydrous THF.

    • To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF at 0 °C, add the freshly prepared 2-fluorophenylmagnesium bromide solution (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Purify the crude product by column chromatography to obtain the corresponding ketone.

  • Reductive Cyclization and Deprotection:

    • To a solution of the ketone (1.0 equiv) in anhydrous THF, add LAH (2.0 equiv) portion-wise at 0 °C.

    • Reflux the reaction mixture for 8-12 hours.

    • Carefully quench the reaction with water and 15% NaOH solution.

    • Filter the resulting suspension and concentrate the filtrate.

    • Dissolve the crude product in DCM and add TFA (5.0 equiv) at 0 °C.

    • Stir at room temperature for 2-4 hours to remove the Boc protecting group.

    • Neutralize with saturated aqueous sodium bicarbonate and extract with DCM.

    • Purify the final product by distillation or column chromatography.

Application in Asymmetric Catalysis: The Michael Addition

Catalysts derived from the this compound scaffold have shown excellent performance in a range of asymmetric transformations.[8] A prime example is the Michael addition of ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction.

Protocol 3.1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (S)-2-(2-Fluorophenyl)pyrrolidine catalyst (5 mol%)

  • Cyclohexanone (2.0 equiv)

  • β-Nitrostyrene (1.0 equiv)

  • Benzoic acid (co-catalyst, 5 mol%)

  • Toluene

  • Standard glassware and workup reagents

Procedure:

  • To a vial, add the (S)-2-(2-Fluorophenyl)pyrrolidine catalyst (0.05 equiv), benzoic acid (0.05 equiv), and toluene.

  • Add cyclohexanone (2.0 equiv) to the mixture.

  • Finally, add β-nitrostyrene (1.0 equiv) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a mixture of hexane and ethyl acetate to obtain the desired γ-nitroketone product.

Data Presentation: Catalyst Performance

The performance of the this compound catalyst can be compared with other common pyrrolidine-based catalysts in the asymmetric Michael addition.

CatalystLoading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
(S)-2-(2-Fluorophenyl)pyrrolidine 5 24 95 98:2 99
(S)-Proline10488590:1092
(S)-Diphenylprolinol silyl ether5249295:598

Data are representative and may vary based on specific reaction conditions.

Mechanistic Considerations and Workflow

The catalytic cycle of the pyrrolidine-catalyzed Michael addition proceeds through an enamine intermediate. The stereochemical outcome is determined in the step where the enamine attacks the nitroalkene.

Catalytic Cycle Workflow

Catalytic_Cycle cluster_0 Catalytic Cycle A Catalyst + Ketone B Enamine Intermediate A->B Condensation D Michael Addition (Stereodetermining Step) B->D C Nitroalkene C->D E Iminium Intermediate D->E F Hydrolysis E->F H2O G Product + Regenerated Catalyst F->G G->A Re-enters cycle

Caption: Proposed catalytic cycle for the Michael addition.

The 2-fluorophenyl group plays a crucial role in shielding one face of the enamine intermediate, directing the incoming nitroalkene to the opposite face and thereby controlling the stereoselectivity of the reaction.

Conclusion

The this compound scaffold represents a valuable and tunable platform for the development of novel organocatalysts. The strategic incorporation of fluorine allows for the fine-tuning of catalyst properties, leading to enhanced performance in key asymmetric transformations. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this catalyst class in their own synthetic endeavors. Further modifications to the scaffold, such as the introduction of additional substituents or the incorporation of the pyrrolidine ring into more complex structures, hold promise for the discovery of even more powerful and selective catalysts for asymmetric synthesis.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][1][9]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link][10]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central. [Link][3]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing. [Link][4]

  • Proline organocatalysis. Wikipedia. [Link][5]

  • Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. ResearchGate. [Link][8]

  • Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link][2]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. OUCI. [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link][6]

  • Proline as an Asymmetric Organocatalyst. Royal Society of Chemistry. [Link][7]

Sources

Application and Protocol for the Purity Analysis of 2-(2-Fluorophenyl)pyrrolidine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive purity analysis of 2-(2-Fluorophenyl)pyrrolidine, a crucial building block in the synthesis of various pharmaceutical agents.[1] The inherent volatility and thermal stability of this compound make GC-MS an ideal analytical technique for separating and identifying potential impurities that may arise during synthesis.[2] This guide provides a step-by-step methodology, from sample preparation and instrument configuration to data interpretation and method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3] The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust and reliable framework for ensuring the quality and purity of this compound.

Introduction

This compound is a key chiral intermediate in the synthesis of numerous biologically active molecules, particularly those targeting the central nervous system.[1][4][5] The pyrrolidine scaffold is a privileged motif in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[5][6] The purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is required to detect and quantify any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) offers an exceptional combination of high-resolution separation and definitive mass-based identification, making it the "gold standard" for the analysis of volatile and semi-volatile compounds in pharmaceutical development.[2][7] This protocol is designed to be a self-validating system, ensuring trustworthiness through rigorous adherence to established analytical validation principles.[2][3]

Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade or higher

  • Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for analysis of potential polar impurities.[8]

  • Inert Gas: Helium (99.999% purity) for GC carrier gas

Instrumentation and Chromatographic Conditions

A standard gas chromatograph coupled with a single quadrupole or more advanced mass spectrometer is suitable for this analysis. The following parameters have been optimized for the separation of this compound and its potential impurities.

Table 1: Optimized GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
ColumnZB-5 MS (or equivalent 5% Phenyl-Arylene phase), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis column provides excellent resolution for a wide range of analytes with varying polarities, suitable for separating potential impurities.[9]
Inlet Temperature250 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Injection ModeSplit (50:1)A split injection is used to prevent column overloading with the main component, allowing for better resolution of trace impurities.
Injection Volume1 µLA standard injection volume for this type of analysis.
Carrier GasHeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to elute the main peak efficiently while allowing for the separation of both more and less volatile impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.230 °CA standard temperature to maintain analyte integrity in the ion source.[10]
Quadrupole Temp.150 °CA typical quadrupole temperature for stable mass analysis.[10]
Electron Energy70 eVThe standard electron energy for generating reproducible mass spectra and for comparison with commercial libraries.[10]
Mass Rangem/z 40-450A broad mass range to capture the molecular ion of the target compound and a wide array of potential impurities.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination.

Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Receive Sample of This compound B Accurately weigh ~10 mg of sample A->B C Dissolve in 10 mL of Dichloromethane B->C D Vortex to ensure complete dissolution C->D E Inject 1 µL into GC-MS D->E F Acquire Data using optimized parameters E->F G Integrate Chromatogram F->G H Identify Main Peak and Impurities (Mass Spectral Library Search) G->H I Calculate % Purity (Area Percent Normalization) H->I J Generate Final Report I->J

Sources

Application Notes and Protocols for the Functionalization of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(2-Fluorophenyl)pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its three-dimensional structure and the basicity of the nitrogen atom provide a versatile framework for interacting with biological targets. The introduction of a 2-(2-fluorophenyl) substituent adds another layer of complexity and potential for therapeutic innovation. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][2][3]

This guide provides a comprehensive overview of key strategies for the functionalization of the this compound ring. We will delve into detailed protocols for N-functionalization, including N-alkylation and N-arylation, as well as C-H functionalization at the C5 position. The methodologies presented are designed to be robust and adaptable, providing researchers in drug discovery and development with the tools to generate diverse libraries of novel compounds based on this promising scaffold. For each protocol, we will not only outline the "how" but also the "why," explaining the rationale behind the choice of reagents and conditions to ensure scientific integrity and reproducibility.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. A common and effective method for the asymmetric synthesis of this compound involves the addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization. This approach offers excellent control over the stereochemistry at the C2 position.

Protocol 1: Asymmetric Synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine

This protocol is adapted from established methods for the asymmetric synthesis of 2-substituted pyrrolidines.[4]

Workflow for the Synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine

cluster_synthesis Synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine start 4-Chloro-1-butanol imine γ-Chlorinated N-tert-butanesulfinyl imine start->imine Oxidation & Imine Formation addition Diastereoselective Grignard Addition imine->addition grignard 2-Fluorophenylmagnesium bromide grignard->addition sulfinamide Chiral Sulfinamide Intermediate addition->sulfinamide cyclization Intramolecular Cyclization sulfinamide->cyclization Base deprotection Sulfinyl Group Deprotection cyclization->deprotection Acidic Workup product (R)-2-(2-Fluorophenyl)pyrrolidine deprotection->product

Caption: Asymmetric synthesis of the target pyrrolidine.

Step-by-Step Procedure:

  • Preparation of the γ-chlorinated N-tert-butanesulfinyl imine:

    • To a solution of 4-chloro-1-butanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Filter the reaction mixture and concentrate under reduced pressure to obtain the crude 4-chlorobutanal.

    • Dissolve the crude aldehyde in DCM and add (R)-2-methylpropane-2-sulfinamide (1.0 eq) and CuSO₄ (0.5 eq).

    • Stir the mixture at room temperature overnight.

    • Filter the reaction mixture and concentrate to give the crude γ-chlorinated N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

  • Diastereoselective Grignard Addition:

    • Prepare 2-fluorophenylmagnesium bromide from 1-bromo-2-fluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

    • Cool a solution of the γ-chlorinated N-tert-butanesulfinyl imine in anhydrous THF to -78 °C.

    • Slowly add the Grignard reagent (1.2 eq) to the imine solution.

    • Stir the reaction at -78 °C for 3 hours.

  • Intramolecular Cyclization and Deprotection:

    • Warm the reaction mixture to room temperature and stir overnight to facilitate intramolecular cyclization.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude product in methanol and add 4 M HCl in dioxane.

    • Stir at room temperature for 1 hour to effect deprotection.

    • Concentrate the mixture and then partition between DCM and saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to afford (R)-2-(2-Fluorophenyl)pyrrolidine.

Reagent MW Quantity (mmol) Equivalents
4-Chloro-1-butanol108.57101.0
Dess-Martin periodinane424.14111.1
(R)-2-Methylpropane-2-sulfinamide121.21101.0
2-Fluorophenylmagnesium bromide~199.31121.2
4 M HCl in dioxane--Excess

N-Functionalization of the Pyrrolidine Ring

The secondary amine of this compound is a key handle for introducing a wide variety of substituents, allowing for the modulation of the molecule's properties and biological activity.

Protocol 2: N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the pyrrolidine nitrogen. This can be achieved under standard conditions using an alkyl halide and a base.

General Scheme for N-Alkylation

cluster_alkylation N-Alkylation of this compound start This compound product N-Alkyl-2-(2-Fluorophenyl)pyrrolidine start->product Alkylation reagents R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: General workflow for N-alkylation.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (R-X, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.[5]

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent MW Quantity (mmol) Equivalents
This compound167.2111.0
Alkyl Halide (R-X)Varies1.21.2
Potassium Carbonate (K₂CO₃)138.2122.0
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This method is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Catalytic Cycle for Buchwald-Hartwig Amination

cluster_buchwald Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex1 Ar-X amine_coordination Amine Coordination pd2_complex1->amine_coordination R'R''NH pd2_complex2 [Ar-Pd(II)(NHR'R'')L_n]X amine_coordination->pd2_complex2 deprotonation Deprotonation (Base) pd2_complex2->deprotonation pd2_amido Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig reaction.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (Ar-X, 1.0 eq) and this compound (1.2 eq) followed by anhydrous toluene.

  • Heat the reaction mixture at 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Reagent MW Quantity (mmol) Equivalents
This compound167.211.21.2
Aryl Halide (Ar-X)Varies1.01.0
Pd₂(dba)₃915.720.020.02
XPhos476.660.040.04
Sodium tert-butoxide96.101.41.4
Protocol 4: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[7] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially for certain substrates.

Step-by-Step Procedure:

  • To a sealable reaction vessel, add CuI (0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the aryl iodide (Ar-I, 1.0 eq) and this compound (1.2 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vessel and heat the reaction mixture at 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[8]

Reagent MW Quantity (mmol) Equivalents
This compound167.211.21.2
Aryl Iodide (Ar-I)Varies1.01.0
Copper(I) Iodide (CuI)190.450.10.1
L-Proline115.130.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0

C-H Functionalization of the Pyrrolidine Ring

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the pyrrolidine scaffold without the need for pre-functionalized starting materials. The C5 position, being alpha to the nitrogen, is a common site for such transformations.

Protocol 5: Diastereoselective C5-Alkylation via α-Lithiation

This protocol describes the deprotonation of the C5 carbon atom followed by the introduction of an electrophile. The stereochemical outcome is often influenced by the directing effect of the nitrogen substituent. For this protocol, we will assume the nitrogen is protected with a Boc group to facilitate directed lithiation.

Workflow for C5-Alkylation

cluster_ch_alkylation C5-Alkylation of N-Boc-2-(2-Fluorophenyl)pyrrolidine start N-Boc-2-(2-Fluorophenyl)pyrrolidine lithiation α-Lithiation (s-BuLi, (-)-sparteine) start->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate electrophilic_quench Electrophilic Quench (R-X) lithiated_intermediate->electrophilic_quench product trans-5-Alkyl-N-Boc-2-(2-Fluorophenyl)pyrrolidine electrophilic_quench->product

Caption: Diastereoselective C-H alkylation at the C5 position.

Step-by-Step Procedure:

  • N-Boc Protection: Protect the nitrogen of this compound with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) in DCM.

  • Diastereoselective Lithiation:

    • To a solution of (-)-sparteine (1.2 eq) in anhydrous diethyl ether at -78 °C, add sec-butyllithium (s-BuLi, 1.2 eq) dropwise.

    • Stir the solution at -78 °C for 30 minutes.

    • Add a solution of N-Boc-2-(2-Fluorophenyl)pyrrolidine (1.0 eq) in anhydrous diethyl ether dropwise.

    • Stir the reaction mixture at -78 °C for 3 hours to generate the lithiated intermediate.[9]

  • Electrophilic Quench:

    • Add the desired electrophile (e.g., an alkyl halide, R-X, 1.5 eq) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Reagent MW Quantity (mmol) Equivalents
N-Boc-2-(2-Fluorophenyl)pyrrolidine267.321.01.0
(-)-Sparteine234.391.21.2
sec-Butyllithium (s-BuLi)64.061.21.2
Electrophile (R-X)Varies1.51.5

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide provide a robust framework for the strategic functionalization of this core structure. By employing a combination of N-functionalization and C-H functionalization techniques, researchers can efficiently generate a diverse range of analogs for structure-activity relationship studies. The careful consideration of reaction mechanisms and the rationale behind the choice of reagents and conditions, as outlined herein, will empower scientists to confidently and reproducibly explore the chemical space around this promising scaffold.

References

  • O'Brien, P., & McGrath, M. J. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5963–5971. [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • Firth, J. D., O'Brien, P., & Campos, K. R. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(13), 5963-5971. [Link]

  • Davis, F. A., & Ramachandar, T. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 69(19), 6542-6544. [Link]

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(14), 2453–2455. [Link]

  • Cravotto, G., Orio, L., Calcio Gaudino, E., & Martina, K. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 73. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • Kumar, S., & Kumar, V. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2849-2857. [Link]

  • Gomm, A., & Green, A. P. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1645-1652. [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

  • Wang, L., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 27(11), 3456. [Link]

  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]

  • Al-Masoudi, N. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of Kerbala University, 16(2), 116-123. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]

  • Li, J., et al. (2018). Facile Preparation of N-Alkyl-2-pyrrolidones in a Continuous-Flow Microreactor. ACS Omega, 3(3), 3218-3225. [Link]

  • Van de Walle, A., et al. (1985). High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Magnetic Resonance in Chemistry, 23(5), 350-354. [Link]

  • O'Brien, P. (2008). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Tetrahedron: Asymmetry, 19(21), 2519-2528. [Link]

  • Stymiest, J. L., et al. (2008). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Tetrahedron: Asymmetry, 19(21), 2519-2528. [Link]

  • Kassiou, M., et al. (2010). Synthesis and characterization of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 18(13), 4697-4704. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic Letters, 11(16), 3734-3737. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 108(11), 4563-4601. [Link]

  • Meyers, A. I., & Kopach, M. E. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(21), 7432-7439. [Link]

  • Kassiou, M., et al. (2010). Synthesis and characterization of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 18(13), 4697-4704. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Molecular Diversity. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

Sources

The Versatile Role of 2-(2-Fluorophenyl)pyrrolidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1] The introduction of a fluorine atom onto this scaffold, as seen in 2-(2-fluorophenyl)pyrrolidine, imparts unique physicochemical properties that can significantly enhance the biological activity and pharmacokinetic profile of a molecule. Fluorine's high electronegativity and small size can influence pKa, metabolic stability, and binding affinity to target proteins. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a valuable chiral building block and a precursor to powerful organocatalysts in the synthesis of bioactive molecules.

Part 1: this compound as a Chiral Building Block

The inherent chirality of (S)- or (R)-2-(2-fluorophenyl)pyrrolidine makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals. Its structure is particularly relevant for molecules targeting the central nervous system (CNS), such as antidepressants and antipsychotics, where specific stereochemistry is often crucial for therapeutic efficacy and minimizing off-target effects.[3]

Conceptual Application: Synthesis of a Hypothetical CNS-Active Agent

While specific proprietary examples are extensive, a representative synthetic approach illustrates the utility of this compound. The synthesis of a novel serotonin-dopamine reuptake inhibitor (SDRI) candidate, for instance, could leverage the fluorinated pyrrolidine moiety to enhance blood-brain barrier penetration and modulate receptor binding affinity.

Part 2: Precursor to Diarylprolinol Silyl Ether Organocatalysts

A major application of this compound lies in its conversion to highly effective diarylprolinol silyl ether organocatalysts. These catalysts, pioneered by researchers like Hayashi and Jørgensen, have revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of enantioselective transformations.[4][5][6] The presence of the 2-fluorophenyl group can fine-tune the catalyst's steric and electronic properties, influencing the stereochemical outcome of the reaction.

Synthesis of a (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl]pyrrolidine Catalyst

This protocol details the synthesis of a powerful organocatalyst derived from (S)-proline, which serves as a foundational methodology adaptable for starting with this compound. The electron-withdrawing trifluoromethyl groups on the aryl rings enhance the catalyst's activity and selectivity.

Protocol 1: Synthesis of the Diarylprolinol Silyl Ether Catalyst

Materials:

  • (S)-Proline-N-carboxyanhydride

  • Aryl Grignard reagent (e.g., 3,5-bis(trifluoromethyl)phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • 2 M Aqueous Sodium Hydroxide

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Synthesis of (S)-α,α-Diaryl-2-pyrrolidinemethanol:

    • To a cooled (15–20°C) suspension of (S)-proline-N-carboxyanhydride in anhydrous THF, slowly add the aryl Grignard reagent.

    • Maintain the temperature between 15–20°C during the addition.

    • After the reaction is complete, quench with an appropriate reagent and perform an aqueous workup.

    • The resulting (S)-diarylprolinol can be isolated and purified.[7]

  • Silylation of the Diarylprolinol:

    • Dissolve the (S)-α,α-diaryl-2-pyrrolidinemethanol in anhydrous DCM and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of trimethylsilyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired diarylprolinol silyl ether catalyst.[8]

Causality Behind Experimental Choices:

  • The use of the N-carboxyanhydride of proline provides a reactive electrophile for the Grignard addition.

  • The silylation of the tertiary alcohol is crucial as the resulting silyl ether is a more effective and stable catalyst than the parent prolinol.[8]

  • Triethylamine acts as a base to neutralize the HCl generated during the silylation reaction.

Part 3: Application in Asymmetric Organocatalysis

The diarylprolinol silyl ethers derived from precursors like this compound are versatile catalysts for a multitude of asymmetric reactions, primarily through enamine and iminium ion activation modes.[4]

Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This reaction is a cornerstone of C-C bond formation, providing access to synthetically valuable γ-nitro aldehydes, which are precursors to various functional groups.

Protocol 2: General Procedure for Asymmetric Michael Addition

Materials:

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • (S)-Diarylprolinol silyl ether catalyst (1-10 mol%)

  • Solvent (e.g., Toluene, Chloroform)

  • Acid additive (optional, e.g., benzoic acid)

Procedure:

  • To a solution of the nitroalkene in the chosen solvent, add the aldehyde.

  • Add the diarylprolinol silyl ether catalyst.

  • If required, add the acid co-catalyst.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature, 0°C, or -20°C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst Performance in Asymmetric Michael Additions

Catalyst PrecursorMichael AcceptorMichael DonorYield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-DiphenylprolinolNitrostyrenePropanal29-95[9]
(S)-Diphenylprolinol TMS etherNitrostyrenePropanal95>95:599[9]

Mechanism: Enamine Catalysis in Michael Addition

The reaction proceeds through an enamine intermediate formed between the aldehyde and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the bulky diarylmethylsilyl ether group. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

G Aldehyde Aldehyde (RCHO) Enamine Enamine Intermediate Aldehyde->Enamine - H₂O Catalyst Diarylprolinol Silyl Ether Catalyst Catalyst->Enamine Iminium_Nitronate Iminium-Nitronate Adduct Enamine->Iminium_Nitronate + Nitroalkene Nitroalkene Nitroalkene Product γ-Nitro Aldehyde Iminium_Nitronate->Product + H₂O Product->Catalyst Catalyst Regeneration

Caption: Iminium ion catalysis cycle for the Diels-Alder reaction.

Conclusion

This compound is a highly valuable and versatile scaffold in the synthesis of bioactive molecules. Its application as a chiral building block allows for the direct incorporation of a fluorinated, stereochemically defined pyrrolidine ring into drug candidates. Furthermore, its role as a precursor to a powerful class of diarylprolinol silyl ether organocatalysts enables a wide range of asymmetric transformations with excellent stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the full potential of this important synthetic tool in their drug discovery and development endeavors.

References

  • Hayashi, Y., et al. (2006). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 8(18), 4039-4041. [Link]

  • Marchena, J. S., et al. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 44(8), 637-647. [Link]

  • Hayashi, Y., et al. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Wilson, R. M., et al. (2006). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society, 128(35), 11402-11403. [Link]

  • Phan, D. H. T., et al. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega, 4(5), 9318-9327. [Link]

  • Hayashi, Y., et al. (2008). Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. Angewandte Chemie International Edition, 47(35), 6634-6637. [Link]

  • MySkinRecipes. (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. [Link]

  • Hayashi, Y., et al. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[4][9][10]XAZABOROLE-BORANE COMPLEX. [Link]

  • Wang, Y., et al. (2015). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances, 5(1), 534-540. [Link]

  • Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(2), 244-255. [Link]

  • Baumann, M., et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • Reyes-Rodríguez, G. J., et al. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4061-4113. [Link]

  • Organocatalytic Asymmetric Michael Addition of Aldehydes to B-Nitroacroleine Dimethyl Acetal. [Link]

  • PubChem. (2S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Asymmetric Synthesis - The Essentials. [Link]

Sources

Application Notes and Protocols: N-Alkylation of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(2-fluorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The N-alkylation of this secondary amine is a critical step in the synthesis of a diverse array of pharmaceutical candidates, allowing for the modulation of their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the primary techniques for the N-alkylation of this compound, offering detailed protocols and insights into the rationale behind experimental choices.

Comparative Overview of N-Alkylation Strategies

Several robust methods are available for the N-alkylation of secondary amines like this compound. The choice of a particular strategy depends on factors such as the nature of the alkylating agent, desired functional group tolerance, and scalability. The three most common and effective methods are:

  • Reductive Amination: A highly reliable and widely used method that involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[2] This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation methods.[2]

  • Direct Alkylation with Alkyl Halides: A classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide.[3] While straightforward, this method can lead to the formation of quaternary ammonium salts as byproducts due to the increased nucleophilicity of the tertiary amine product.[3][4]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl derivatives.[5][6] This method offers a broad substrate scope and is ideal for introducing aryl or heteroaryl groups at the nitrogen atom.[5]

The following sections provide detailed protocols for each of these key methodologies.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of this compound with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is selective for the iminium ion over the carbonyl starting material and is less sensitive to moisture than other borohydrides.[7][8]

Mechanism of Reductive Amination

The mechanism involves two key steps:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.

  • Reduction: A hydride reagent, typically sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the tertiary amine.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Secondary_Amine This compound Iminium_Ion Iminium Ion Intermediate Secondary_Amine->Iminium_Ion + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Iminium_Ion Tertiary_Amine N-Alkyl-2-(2-Fluorophenyl)pyrrolidine Iminium_Ion->Tertiary_Amine + [H⁻] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Tertiary_Amine

Caption: Reductive amination workflow.

Protocol: N-Benzylation of this compound via Reductive Amination

This protocol describes the N-benzylation of this compound with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equiv.) and dissolve it in DCE or DCM (approximately 0.1-0.2 M concentration).

  • Addition of Aldehyde: Add benzaldehyde (1.1 equiv.) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 1: Representative Data for Reductive Amination

Alkylating AgentProductTypical Yield
BenzaldehydeN-Benzyl-2-(2-fluorophenyl)pyrrolidine>90%
AcetoneN-Isopropyl-2-(2-fluorophenyl)pyrrolidine85-95%
CyclohexanoneN-Cyclohexyl-2-(2-fluorophenyl)pyrrolidine>90%

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide.[3] A base is typically required to neutralize the hydrohalic acid formed during the reaction.

Mechanism of Direct Alkylation

The mechanism is a single-step SN2 displacement. The amine acts as the nucleophile, and the alkyl halide is the electrophile.

G Secondary_Amine This compound Transition_State Sₙ2 Transition State Secondary_Amine->Transition_State Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Transition_State Tertiary_Amine N-Alkyl-2-(2-Fluorophenyl)pyrrolidine Transition_State->Tertiary_Amine Byproduct H-X (Acid) Transition_State->Byproduct G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (L₂Pd(Ar)X) Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Pd_Amido Palladium-Amido Complex OxAdd->Pd_Amido + Amine, Base - HX Amine This compound Amine->Pd_Amido Product N-Aryl-2-(2-Fluorophenyl)pyrrolidine Pd_Amido->Product Reductive Elimination Product->Pd0 (Catalyst Regeneration)

Sources

Application Notes and Protocols for Employing 2-(2-Fluorophenyl)pyrrolidine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 2-(2-Fluorophenyl)pyrrolidine in Complex Molecular Scaffolding

Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and atom economy. Within the vast toolkit of MCRs, the selection of the amine component is critical, as it often dictates the stereochemical outcome and introduces key structural motifs into the final product. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] The introduction of a 2-fluorophenyl substituent to this ring system, as in this compound, offers a unique combination of steric and electronic properties, making it a compelling, albeit underexplored, building block for diversity-oriented synthesis.

The presence of the fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the pyrrolidine nitrogen. While extensive literature details the use of proline and other pyrrolidine derivatives in MCRs, specific protocols for this compound are not widely documented.[2][3] This guide, therefore, serves a dual purpose: to provide a theoretical framework for the strategic deployment of this compound in key MCRs and to present a detailed, albeit hypothetical, protocol for its use in the Ugi four-component reaction as a predictive model for experimental design.

Theoretical Application in Key Multi-Component Reactions

The utility of this compound can be envisioned in several prominent MCRs where a secondary amine is a requisite component. Its chiral nature (available as (R) and (S) enantiomers) makes it particularly attractive for asymmetric synthesis.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics.[4] In a typical U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form a single product. This compound can serve as the amine component, introducing its unique fluorinated scaffold into the peptide-like backbone.

Causality in Experimental Design:

  • Stereocontrol: Utilizing an enantiomerically pure form of this compound would likely induce diastereoselectivity in the final product, with the stereochemistry of the newly formed center being influenced by the chiral pyrrolidine.

  • Structural Diversity: The 2-fluorophenyl group provides a point of diversity that can be leveraged for structure-activity relationship (SAR) studies in drug discovery.[5]

The Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (or another aldehyde) and a primary or secondary amine.[6] Chiral pyrrolidine derivatives are well-established as effective organocatalysts in asymmetric Mannich reactions.[7]

Causality in Experimental Design:

  • Organocatalysis: A derivative of this compound, such as a prolinol derivative, could potentially catalyze the enantioselective addition of a ketone to a pre-formed imine, with the fluorophenyl group influencing the catalyst's solubility and electronic properties.

  • Reactant: As a secondary amine, this compound can also act as a reactant in a classical Mannich reaction, leading to the formation of a Mannich base containing the fluorophenylpyrrolidine moiety.

The Passerini Three-Component Reaction (P-3CR)

While the classic Passerini reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide, certain variations can accommodate an amine component.[8][9] More relevantly, post-Passerini modifications can involve amines to generate further molecular complexity.

Causality in Experimental Design:

  • Post-MCR Modification: The product of a Passerini reaction could be designed to contain a leaving group that can be subsequently displaced by this compound, thereby incorporating the scaffold in a two-step, one-pot sequence.

Experimental Workflow and Data Presentation

The following sections provide a hypothetical, yet scientifically grounded, protocol for the use of this compound in an Ugi four-component reaction. This protocol is designed as a starting point for researchers and is based on established methodologies for similar pyrrolidine derivatives.[10]

General Workflow for Employing this compound in an MCR

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select MCR Components (Aldehyde, Carboxylic Acid, Isocyanide) amine Prepare Solution of This compound mix Combine Reactants in Suitable Solvent (e.g., MeOH) amine->mix react Stir at Room Temperature (Monitor by TLC/LC-MS) mix->react concentrate Solvent Evaporation react->concentrate extract Aqueous Work-up (e.g., EtOAc/Water) concentrate->extract purify Column Chromatography extract->purify characterize Characterization (NMR, HRMS, etc.) purify->characterize diastereoselectivity Determine Diastereomeric Ratio (e.g., by ¹H NMR) characterize->diastereoselectivity

Caption: General experimental workflow for a multi-component reaction.

Detailed Protocol: A Hypothetical Ugi Four-Component Reaction

This protocol describes a theoretical procedure for the synthesis of a novel peptidomimetic utilizing (R)-2-(2-Fluorophenyl)pyrrolidine, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • (R)-2-(2-Fluorophenyl)pyrrolidine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg).

  • Reagent Addition: Dissolve the benzaldehyde in anhydrous methanol (5 mL). To this solution, add (R)-2-(2-Fluorophenyl)pyrrolidine (1.0 mmol, 179 mg), followed by acetic acid (1.0 mmol, 60 mg).

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 83 mg) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is anticipated to be complete within 24-48 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino carboxamide product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The diastereomeric ratio can be determined by integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product.

Table 1: Hypothetical Ugi Reaction Parameters and Expected Outcomes
EntryAldehydeCarboxylic AcidIsocyanideExpected Product StructureTheoretical Yield (%)Anticipated d.r.
1BenzaldehydeAcetic Acidt-Butyl2-(N-(1-(2-(2-fluorophenyl)pyrrolidin-1-yl)-1-phenylmethyl)-acetamido)-2-methylpropane70-85>60:40
2IsovaleraldehydeBenzoic AcidCyclohexyl1-(2-(2-fluorophenyl)pyrrolidin-1-yl)-3-methyl-1-(N-(cyclohexylcarbamoyl)benzamido)butane65-80>55:45
34-NitrobenzaldehydeAcetic AcidBenzyl2-(N-(1-(2-(2-fluorophenyl)pyrrolidin-1-yl)-1-(4-nitrophenyl)methyl)acetamido)-N-benzylacetamide75-90>65:35

Mechanistic Insights: The Ugi Reaction Pathway

The Ugi reaction proceeds through a series of rapid equilibria and irreversible steps. The use of a chiral amine like this compound is key to potentially inducing stereoselectivity.

G Aldehyde R¹-CHO Imine Iminium Ion [R¹-CH=N⁺(2-F-Ph)Pyrr] Aldehyde->Imine Amine 2-(2-F-Ph)Pyrrolidine Amine->Imine Acid R²-COOH Adduct Tetrahedral Adduct Acid->Adduct Isocyanide R³-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Nucleophilic Attack Nitrilium->Adduct Nucleophilic Attack Product α-Acylamino Carboxamide (Final Product) Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Causality of Stereoselectivity: The initial condensation of the aldehyde and this compound forms a chiral iminium ion. The subsequent nucleophilic attack by the isocyanide can occur from two diastereotopic faces. The steric and electronic influence of the this compound scaffold will likely favor one face over the other, leading to a diastereomeric excess in the resulting nitrilium ion intermediate and, consequently, the final product.

Conclusion and Future Outlook

While direct, published applications of this compound in multi-component reactions remain to be broadly explored, its structural features present a compelling case for its utility in generating novel, stereochemically enriched, and potentially bioactive molecules. The theoretical frameworks and the hypothetical protocol provided herein offer a robust starting point for researchers to investigate the incorporation of this valuable building block into diverse molecular scaffolds through the power of MCR chemistry. Future work should focus on the experimental validation of these concepts, a thorough investigation of the diastereoselectivity achievable with this chiral amine, and the exploration of the biological activities of the resulting compound libraries.

References

  • Shaaban, S., & Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC advances, 10(70), 42644-42681.
  • El-Kalyoubi, S., & Dömling, A. (2023). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal.
  • Yadav, R. K., Kumar, R., Avijit, M., Salahuddin, S., Singh, H., & Tripathi, S. (2024). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ChemistrySelect, 9(13), e202304648.
  • Al-Zoubi, R. M. (2013). Recent Advances on Organocatalyzed Asymmetric Mannich Reactions. ARKIVOC: Online Journal of Organic Chemistry, 2013(1), 264-307.
  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic reactions, 1-140.
  • El Kaim, L., Grimaud, L., & Oble, J. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(12), 7076-7091.
  • Dömling, A., Wang, W., & Wang, K. (2012). Chemistry and biology of multicomponent reactions. Chemical reviews, 112(6), 3083-3135.
  • Vitale, P., Scilimati, A., & Perrone, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859.
  • Sadigh, B., & Dömling, A. (2022). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 27(15), 4786.
  • Chacko, S., & Ramapanicker, R. (2015). Proline catalyzed, one-pot three component Mannich reaction and sequential cyclization toward the synthesis of 2-substituted piperidine and pyrrolidine alkaloids. Tetrahedron Letters, 56(19), 2464-2467.
  • Kumar, R., et al. (2024). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ChemistrySelect. [Link]

  • Marques, M. M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1003.
  • Chanda, T., & Fokin, V. V. (2009). Organic synthesis “on water”. Chemical reviews, 109(2), 725-748.
  • Nenajdenko, V. G., et al. (2006). The Ugi Reaction with 2-Substituted Cyclic Imines. Synthesis of Substituted Proline and Homoproline Derivatives. The Journal of Organic Chemistry, 71(25), 9307-9315.
  • Sun, Z., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 59(23), 10727-10741.
  • Kalinski, C., et al. (2010). On the industrial applications of MCRs: molecular diversity in drug discovery and generic drug synthesis. Molecular diversity, 14(3), 513-522.
  • Banfi, L., et al. (2010). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Molecules, 15(11), 7757-7771.
  • Souldozi, A., & Dömling, A. (2020). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New Journal of Chemistry, 44(44), 19046-19071.
  • Shcherbakova, I. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(18), 5824.
  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 378(6618), 405-411.
  • Wang, X., et al. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity.
  • Younus, H. A., et al. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020).
  • Baxter, J. M., & Leighton, J. L. (2011). A new synthesis of pyrrolidines by way of an enantioselective Mannich/diastereoselective hydroamination reaction sequence. Organic letters, 13(16), 4288-4291.
  • Ghashghaei, O., et al. (2023).
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Login, R. B. (2015). Multiplecomponent Reactions (MCR)
  • de Souza, M. C. B. V. (2015). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current organic synthesis, 12(4), 404-434.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-fluorophenyl)pyrrolidine. As a key structural motif in various biologically active compounds and pharmaceutical agents, optimizing its synthesis for both yield and purity is of paramount importance.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 2-aryl-substituted pyrrolidines can be approached through several strategic disconnections. For this compound, two common and effective routes are the Grignard addition to a protected pyrrolidone followed by reduction, and the cyclization via reductive amination.

  • Route A: Grignard Reaction & Reduction: This pathway involves the nucleophilic addition of a 2-fluorophenyl Grignard reagent to a protected 2-pyrrolidone derivative (often N-Boc-2-pyrrolidone). The resulting hemiaminal intermediate is then dehydrated and reduced to yield the target pyrrolidine. This method is robust and allows for the introduction of chirality during the reduction step.[3]

  • Route B: Intramolecular Reductive Amination: This strategy typically starts with a linear precursor containing a ketone and an amine (or a precursor like an azide or nitro group) separated by a suitable carbon chain.[4] Upon formation of an intramolecular imine, a reducing agent reduces the C=N bond to form the pyrrolidine ring. This method is powerful for creating the heterocyclic core in a single cyclization/reduction step.[4][5]

G cluster_0 Route A: Grignard Pathway cluster_1 Route B: Reductive Amination Pathway A1 N-Boc-2-pyrrolidone A4 Grignard Addition A1->A4 A2 2-Fluorobromobenzene + Mg A3 2-Fluorophenylmagnesium bromide (Grignard Reagent) A2->A3 Forms A3->A4 A5 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole A4->A5 Dehydration/ Deprotection A6 Asymmetric Reduction A5->A6 A7 This compound A6->A7 B1 1-(2-Fluorophenyl)-4-aminobutan-1-one (or precursor) B2 Intramolecular Imine Formation B1->B2 B3 Reduction (e.g., NaBH3CN) B2->B3 B4 This compound B3->B4 start Synthetic Goal start->A1 start->B1 G Problem Problem: Low Final Yield Grignard_Check Is the Grignard reaction (Step 2) efficient? Problem->Grignard_Check Reduction_Check Is the reduction (Step 4) complete? Grignard_Check->Reduction_Check Yes Sol_Grignard Solution: - Use anhydrous THF. - Activate Mg turnings (I2, DIBAL-H). - Slow addition of halide at 0°C. - Titrate Grignard before use. Grignard_Check->Sol_Grignard No Workup_Check Is product lost during workup/purification? Reduction_Check->Workup_Check Yes Sol_Reduction Solution: - Screen reducing agents (NaBH4, LiAlH4, Boranes). - Optimize temperature and time. - Ensure chiral acid/catalyst purity. Reduction_Check->Sol_Reduction No Sol_Workup Solution: - Use acid/base extraction. - Ensure complete back-extraction (3x). - Avoid high temperatures during solvent removal. - Convert to HCl salt for stability. Workup_Check->Sol_Workup Yes

Sources

Technical Support Center: Purification of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges in the purification of 2-(2-Fluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of this critical building block. As a key intermediate in numerous pharmaceutical compounds, its purity is paramount.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common and complex purification problems.

Frequently Asked Questions (FAQs)

Q1: My final product is a discolored oil/solid. What is the likely cause and how can I fix it?

A1: Discoloration, typically yellow to brown, often indicates the presence of oxidized byproducts or residual starting materials.[4]

  • Probable Cause: Incomplete reaction, exposure to air at elevated temperatures, or inefficient initial work-up.

  • Recommended Action:

    • Acid-Base Extraction: Utilize the basicity of the pyrrolidine nitrogen. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and perform a series of washes with a dilute acidic solution (e.g., 1M HCl). This will protonate your product, moving it to the aqueous phase while leaving non-basic impurities behind.[4]

    • Back-Extraction: Separate the aqueous layer, cool it in an ice bath, and basify it slowly (e.g., with 1M NaOH) to a pH >10. This deprotonates the amine.

    • Final Extraction: Extract the liberated free amine back into an organic solvent. Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄), and concentrate under reduced pressure.[4]

Q2: I'm struggling to remove a closely-related impurity that co-elutes with my product during column chromatography. What are my options?

A2: This is a common challenge, especially with structural analogs or regioisomers formed during synthesis.

  • Probable Cause: The impurity has a very similar polarity to this compound. Standard silica gel chromatography may not have sufficient resolving power.

  • Recommended Actions:

    • Optimize Chromatography:

      • Solvent System: Methodically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to maximize separation.[5]

      • Additive: For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to your eluent can significantly improve peak shape and resolution by neutralizing acidic silanol groups on the silica surface.[5][6]

    • Crystallization: If chromatography fails, crystallization is a powerful alternative. The different packing efficiencies of your product and the impurity in a crystal lattice can lead to excellent purification.

      • Solvent Screening: Experiment with various solvents (e.g., ethanol, isopropanol, hexanes, or mixtures) to find one in which your product is sparingly soluble at room temperature but readily soluble when hot.

Q3: How do I separate the enantiomers of racemic this compound?

A3: Chiral separation is crucial as enantiomers can have vastly different biological activities.[7][8] The primary methods are preparative chiral chromatography and diastereomeric salt crystallization.

  • Preparative Chiral HPLC/SFC: This is often the most direct method for obtaining high-purity enantiomers.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are excellent starting points.[6][8]

    • Mobile Phase: For normal-phase separation, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typical. Adding a basic modifier like diethylamine (DEA) is often necessary to achieve good peak shape for basic analytes.[7]

  • Diastereomeric Salt Crystallization: A classical, cost-effective method for large-scale separations.

    • Principle: React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid) to form diastereomeric salts.[7] These salts have different solubilities and can be separated by fractional crystallization.[7]

Troubleshooting Guides

Issue 1: Low Yield After Acid-Base Extraction
Symptom Probable Cause Troubleshooting Steps
Minimal product recovered after basification and extraction.Incomplete Basification: The pH of the aqueous layer was not high enough to fully deprotonate the pyrrolidinium salt.1. Re-check the pH of the aqueous layer using pH paper or a calibrated meter. Ensure it is robustly basic (pH > 10, preferably 11-12).2. Add more base (e.g., 2M or 5M NaOH) slowly while stirring and cooling the solution.
Insufficient Extraction: The product was not fully extracted from the aqueous phase.1. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times).2. Ensure vigorous mixing in the separatory funnel to maximize surface area contact between the two phases.
Emulsion Formation: A stable emulsion has formed at the interface, trapping the product.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Allow the mixture to stand for an extended period.3. If persistent, filter the entire mixture through a pad of Celite®.
Issue 2: Challenges in Crystallization
Symptom Probable Cause Troubleshooting Steps
Product "oils out" instead of crystallizing upon cooling.Supersaturation too high: The solution is too concentrated, or cooling is too rapid.1. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.2. Allow the solution to cool much more slowly (e.g., by placing the flask in a large, insulated container).
Inappropriate Solvent: The chosen solvent is not suitable for crystallization.1. Screen a wider range of solvents or solvent mixtures.2. Try an anti-solvent technique: dissolve the product in a good solvent, then slowly add a poor solvent (in which the product is insoluble) until turbidity is observed, then warm slightly to clarify and cool slowly.
No crystals form, even after extended cooling.Solution is not saturated: The concentration of the product is too low.1. Carefully evaporate some of the solvent under reduced pressure to increase the concentration.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.

Experimental Workflows & Protocols

Protocol 1: General Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers.

  • Neutral Wash: Wash the combined aqueous layers with a small amount of DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH with stirring until the pH is >11.

  • Product Extraction: Extract the liberated amine with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Chiral Resolution via HPLC

This protocol is a representative method and may require optimization.

  • System: HPLC with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[8]

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).[8]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the racemic mixture in 1 mL of the mobile phase.

  • Analysis: Inject the sample. The two enantiomers should elute as distinct peaks. Enantiomeric excess (ee%) can be calculated from the peak areas.[8]

Diagrams and Logic Flows

Purification Troubleshooting Workflow

G start Crude Product (this compound) is_discolored Is the product discolored or oily? start->is_discolored acid_base Perform Acid-Base Extraction is_discolored->acid_base Yes check_purity Check Purity (TLC, NMR) is_discolored->check_purity No acid_base->check_purity column_chrom Column Chromatography (with TEA additive) check_purity->column_chrom Impurities Present is_racemic Is chiral separation required? check_purity->is_racemic Purity OK column_chrom->check_purity Re-analyze crystallization Attempt Crystallization column_chrom->crystallization Separation Fails crystallization->check_purity Re-analyze chiral_hplc Preparative Chiral HPLC/SFC is_racemic->chiral_hplc Yes diastereomeric_salt Diastereomeric Salt Crystallization is_racemic->diastereomeric_salt Yes (Large Scale) final_product Pure Product is_racemic->final_product No chiral_hplc->final_product diastereomeric_salt->final_product G racemate Racemic this compound scale What is the required scale? racemate->scale large_scale Large Scale (grams to kg) scale->large_scale Large small_scale Small Scale (mg to grams) scale->small_scale Small purity_req What is the required enantiomeric purity? high_purity High Purity (>99% ee) purity_req->high_purity High moderate_purity Moderate Purity (for screening) purity_req->moderate_purity Moderate classical Classical Resolution (Diastereomeric Salts) large_scale->classical small_scale->purity_req chromatography Chiral Chromatography (HPLC/SFC) high_purity->chromatography moderate_purity->chromatography final Separated Enantiomers classical->final chromatography->final

Caption: Logic for selecting a chiral resolution method. [7]

References

  • BenchChem. (2025). Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of 3-(2-Fluorophenyl)pyrrolidine Enantiomers.
  • BenchChem. (2025). A Comparative Guide to the Stereochemical Confirmation of 3-(2-Fluorophenyl)pyrrolidine Enantiomers.
  • Semantic Scholar. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

  • PubMed. (2011). Use of Quantitative Structure-Enantioselective Retention Relationship for the Liquid Chromatography Chiral Separation Prediction of the Series of pyrrolidin-2-one Compounds. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
  • Carl ROTH. (n.d.). This compound hydrochloride, 1 g, CAS No. 1197227-16-9. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356043A - Method for preparing 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
  • DataPDF. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Retrieved from [Link]

  • NIH. (n.d.). The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide. Retrieved from [Link]

  • BenchChem. (2025). Purity Assessment of Synthesized 1-(4-Bromophenyl)pyrrolidine-2,5-dione: A Technical Guide.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • ResearchGate. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • OSTI.gov. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
  • PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-(2-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical enantiomers. The following content is structured to offer both foundational knowledge through frequently asked questions and targeted solutions in our troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

There are three principal strategies for resolving racemic this compound, each with distinct advantages and applications:

  • Classical Diastereomeric Salt Crystallization: This is a cost-effective and highly scalable method. It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, one diastereomer can be selectively crystallized from a suitable solvent.[1][2]

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes the high selectivity of enzymes (e.g., lipases) to catalyze a reaction (often acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[3][4][5] This leaves the unreacted enantiomer in high enantiomeric excess. EKR is valued for its high selectivity and operation under mild, environmentally friendly conditions.[5]

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that directly separates enantiomers using a chiral stationary phase (CSP).[6][7][8] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed, efficiency, and reduced solvent consumption, making it a "greener" alternative to HPLC.[2]

Q2: How do I select the most appropriate resolution strategy for my project?

The optimal method depends on several factors, including the desired scale, required enantiomeric purity, cost considerations, and available equipment. The following workflow and table can guide your decision-making process.

G Start Racemic this compound Scale What is the required scale? Start->Scale LargeScale Large Scale (grams to kgs) Scale->LargeScale Large SmallScale Small Scale (mgs to grams) Scale->SmallScale Small Purity Is >99.5% ee essential? Method_Enzymatic Enzymatic Kinetic Resolution Purity->Method_Enzymatic No, but high ee is needed Method_ChiralChrom Chiral Chromatography (HPLC/SFC) Purity->Method_ChiralChrom Yes Dev Is this for initial R&D or process development? Method_Classical Classical Diastereomeric Salt Crystallization Dev->Method_Classical Process Dev Dev->Method_Enzymatic Process Dev LargeScale->Dev SmallScale->Purity SmallScale->Method_ChiralChrom

Caption: Decision workflow for selecting a chiral resolution method.

Method Typical Scale Key Advantages Common Challenges
Diastereomeric Salt Crystallization Grams to KilogramsCost-effective, scalable, well-established.Screening for agent/solvent is empirical, can be labor-intensive, yield limited to 50% (unless coupled with racemization).[9]
Enzymatic Kinetic Resolution Milligrams to GramsHigh enantioselectivity, mild conditions, "green" chemistry.Maximum 50% yield for the product, enzyme screening required, separation of product and starting material can be difficult.[3][5]
Chiral Chromatography (HPLC/SFC) Analytical to GramsHigh purity (>99% ee), direct separation, rapid method development.High cost for large scale, requires specialized equipment (CSP), higher solvent consumption (especially HPLC).[2]
Q3: What are common chiral resolving agents for amines like this compound?

For resolving chiral amines, enantiomerically pure acids are used. Tartaric acid derivatives are the most common and successful class of resolving agents.[2] Screening a small panel is highly recommended.

  • (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) [1][2]

  • (-)-O,O'-Dibenzoyl-L-tartaric acid ((-)-DBTA)

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) [10]

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid ((-)-DTTA)

  • (1S)-(+)-10-Camphorsulfonic acid

  • (R)-(-)-Mandelic acid

Q4: Can the 50% theoretical yield of classical resolution be surpassed?

Yes. The 50% yield limitation arises because one enantiomer remains in the mother liquor.[9] However, this can be overcome by coupling the resolution with a racemization step in a process known as Resolution-Racemisation-Recycle (R³) .[9][11] In this advanced setup, the undesired enantiomer from the mother liquor is continuously isolated, racemized (converted back to the 50/50 mixture) over a catalyst, and recycled back into the crystallizer.[10] This dynamic process can theoretically increase the yield of the desired enantiomer to near 100%.[9]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Guide 1: Diastereomeric Salt Crystallization

This technique, while powerful, often requires empirical optimization. The key is controlling the solubility difference between the two diastereomeric salts.

G Start Start Crystallization Result Observe Outcome Start->Result NoCrystals No Crystals / Oiling Out Result->NoCrystals Problem LowDE Crystals Form, but Low d.e. Result->LowDE Problem GoodDE Good d.e. Achieved Result->GoodDE Success SolventScreen Screen Solvents (Vary polarity: EtOH, IPA, MeCN, Toluene) NoCrystals->SolventScreen Recrystallize Recrystallize Salt LowDE->Recrystallize Concentration Increase Concentration or Use Anti-Solvent (e.g., Heptane) SolventScreen->Concentration PurityCheck Check Purity of Racemic Amine Concentration->PurityCheck TempControl Optimize Cooling Rate (Slow cooling is key) Recrystallize->TempControl AgentScreen Screen Different Resolving Agents (DBTA, DTTA) TempControl->AgentScreen

Sources

troubleshooting guide for 2-(2-Fluorophenyl)pyrrolidine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)pyrrolidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and related 2-arylpyrrolidine compounds. As a key structural motif in many pharmaceutical agents, mastering its synthesis is crucial for advancing drug discovery programs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several reliable methods exist. The most prevalent include:

  • Intramolecular Reductive Amination: This one-pot method involves the cyclization of a γ-amino ketone precursor, often catalyzed by transition metals like iridium or rhodium.[1][3] It is favored for its efficiency and potential for asymmetric synthesis.

  • Grignard Reaction on a Pyrrolidone Precursor: This classic approach involves reacting a Grignard reagent, such as 2-fluorophenylmagnesium bromide, with a protected pyrrolidone, followed by reduction and deprotection steps.

  • Pictet-Spengler Reaction: While traditionally used for tetrahydroisoquinolines, variations of this reaction can be adapted for pyrrolidine synthesis, especially when the aromatic ring is highly nucleophilic.[4][5]

  • Biocatalytic Approaches: The use of enzymes like transaminases to catalyze the key amine-forming and cyclization steps is a growing area, offering high enantioselectivity under mild conditions.[6][7]

Q2: Why is the fluorine substituent a concern during synthesis?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. It can deactivate the ring towards electrophilic aromatic substitution, which is a key step in reactions like the Pictet-Spengler cyclization, potentially requiring stronger acids or higher temperatures.[4] Additionally, its presence can influence the acidity of nearby protons and the polarity of the final compound, affecting purification.

Q3: What is a typical work-up and purification procedure?

A3: A standard procedure involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and water-soluble reagents. The crude product is then typically purified by column chromatography on silica gel. Due to the basic nature of the pyrrolidine nitrogen, it's common to use a solvent system containing a small amount of a basic modifier, like triethylamine or ammonia in methanol, to prevent product tailing on the silica column. Final product purity is often assessed by NMR, LC-MS, and elemental analysis.

Troubleshooting Common Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q4: My intramolecular reductive amination has stalled or yielded very little product. What are the likely causes?

A4: Reaction stagnation in intramolecular reductive amination can be attributed to several factors:

  • Catalyst Inactivity: The iridium or rhodium catalyst may be poisoned or deactivated. This can be caused by impurities in the starting materials, solvents, or even atmospheric oxygen.

    • Solution: Ensure all reagents and solvents are of high purity and adequately degassed. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is critical. Consider increasing the catalyst loading or adding a co-catalyst if specified in the literature protocol.[1]

  • Inefficient Imine/Iminium Formation: The initial condensation between the ketone and the amine to form the cyclic imine intermediate is a crucial equilibrium step.

    • Solution: This step is often promoted by a Lewis acid or a dehydrating agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) is commonly used to drive the equilibrium by sequestering water.[1] Ensure it is added correctly and is of good quality.

  • Sub-optimal Hydrogenation Conditions: The reduction of the cyclic imine is sensitive to hydrogen pressure, temperature, and solvent.

    • Solution: Verify that the hydrogen source is pure and that the pressure is maintained throughout the reaction. The optimal temperature can vary; if the reaction is slow at a lower temperature, a modest increase (e.g., from 50°C to 60°C) may be beneficial.[1]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Problem Area 2: Product Impurity & Side Reactions

Q5: My final product is contaminated with a persistent impurity that is difficult to separate by column chromatography. What could it be?

A5: In syntheses involving the reduction of a cyclic imine, a common and challenging impurity is the corresponding enamine or unreduced imine. These species can have similar polarities to the desired pyrrolidine product, making chromatographic separation difficult.

  • Causality: Incomplete reduction is the primary cause. This can happen if the hydrogenation catalyst loses activity towards the end of the reaction, or if the reaction time is insufficient.

  • Solutions:

    • Drive the Reduction to Completion: Extend the reaction time or increase the hydrogen pressure. A fresh batch of catalyst can sometimes be added to the reaction mixture to push it to completion.

    • Chemical "Polishing" Step: If the impurity is the imine, it can be targeted chemically. After the main reaction, the crude product can be treated with a milder reducing agent like sodium borohydride (NaBH₄) in methanol. This will selectively reduce the residual imine to the desired pyrrolidine without affecting other functional groups.

    • Acidic Wash: An acidic wash during work-up can sometimes help separate the more basic pyrrolidine product from less basic impurities by partitioning it into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q6: I'm observing the formation of a dimeric or polymeric side product. Why is this happening?

A6: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.

  • Causality: The amine of one precursor molecule can react with the ketone of another, leading to dimers and oligomers before the intramolecular cyclization can occur.

  • Solution: High Dilution Conditions

    • Running the reaction at a lower concentration (e.g., 0.01-0.05 M) favors the intramolecular pathway over the intermolecular one. This can be achieved by simply using a larger volume of solvent or by using a syringe pump to add the precursor solution slowly to the reaction vessel over several hours.

Methodology & Protocols

Protocol: Synthesis via Intramolecular Reductive Amination

This protocol is adapted from established methods for synthesizing 2-substituted arylpyrrolidines.[1]

Materials:

  • tert-butyl (4-(2-fluorophenyl)-4-oxobutyl)carbamate (Precursor)

  • [Ir(cod)Cl]₂ (Iridium catalyst)

  • Chiral Ferrocene Ligand (e.g., Josiphos family)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Triethylamine (Et₃N)

  • Potassium Iodide (KI)

  • Toluene (Anhydrous, Degassed)

  • Hydrogen Gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(cod)Cl]₂ (0.005 mmol) and the chiral ligand (0.01 mmol). Add anhydrous, degassed toluene (2 mL) and stir for 20 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add the precursor (1.0 mmol), Ti(OiPr)₄ (1.2 mmol), Et₃N (0.2 mmol), and KI (0.2 mmol).

  • Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three times.

  • Reaction: Pressurize the vessel to 50 atm with H₂. Place the flask in a pre-heated oil bath at 50°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully and under an inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully vent the hydrogen. Quench the reaction by slowly adding methanol, followed by saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the N-Boc protected product.

  • Deprotection: The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

Quantitative Data Summary

ParameterRecommended RangeRationale
Catalyst Loading 0.5 - 2.0 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
H₂ Pressure 40 - 60 atmSufficient pressure is required to ensure efficient reduction of the imine intermediate.[1]
Temperature 40 - 60 °CProvides enough thermal energy for cyclization without promoting side reactions.
Concentration 0.05 - 0.2 MLower concentrations can favor intramolecular cyclization and reduce dimer formation.

References

  • Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. (2019). Chinese Journal of Chemistry. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules. [Link]

Sources

side reactions in the synthesis of 2-(2-Fluorophenyl)pyrrolidine and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)pyrrolidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and preventing side reactions during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Two common methods for this synthesis are the catalytic hydrogenation of 2-(2-fluorophenyl)-1H-pyrrole and the Grignard reaction.

For Catalytic Hydrogenation:

  • Incomplete Hydrogenation: The aromaticity of the pyrrole ring can make complete reduction challenging. Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to the formation of partially hydrogenated intermediates, such as 1-pyrrolines.[1]

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can deactivate the catalyst. For instance, sulfur-containing compounds are known poisons for many noble metal catalysts like palladium and rhodium.[2]

  • Side Reactions: Under harsh conditions, side reactions such as hydrodefluorination (loss of the fluorine atom) can occur, leading to the formation of 2-phenylpyrrolidine as a byproduct.

For Grignard Reactions:

  • Grignard Reagent Quality: The Grignard reagent, 2-fluorophenylmagnesium bromide, is sensitive to moisture and air. Improper handling or storage can lead to its degradation and a subsequent decrease in the active reagent concentration.

  • Slow Addition and Temperature Spikes: The Grignard reaction is often exothermic. A sudden increase in temperature can promote the formation of byproducts. Conversely, an overly slow addition might extend the reaction time, also leading to side product formation.

  • Carbonyl Attack: In syntheses involving N-acyl precursors, the Grignard reagent can attack the carbonyl group, leading to unwanted byproducts.[3]

Recommendations for Yield Improvement:

Synthetic RouteParameterRecommended Action
Catalytic Hydrogenation CatalystEnsure the use of a high-quality, active catalyst (e.g., Rh/C, Ru/C).[2] Perform a small-scale test reaction to confirm catalyst activity.
Hydrogen PressureOptimize hydrogen pressure. While higher pressures can increase the reaction rate, they may also promote side reactions. Start with moderate pressures (e.g., 5-10 bar) and adjust as needed.
Reaction Time & Temp.Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Avoid excessively high temperatures to minimize side reactions.
Grignard Reaction Reagent PreparationPrepare the Grignard reagent under strictly anhydrous and inert conditions (e.g., dry THF or diethyl ether, argon or nitrogen atmosphere).
Addition RateMaintain a steady and controlled addition rate of the Grignard reagent to manage the reaction exotherm. Use an ice bath to keep the temperature within the optimal range.
Substrate ChoiceIf using an N-acyl precursor, consider alternative protecting groups that are less susceptible to Grignard attack.
Question 2: I am observing a significant amount of a de-fluorinated byproduct in my final product. How can I prevent this?

Answer:

The formation of a de-fluorinated byproduct, 2-phenylpyrrolidine, is a common side reaction, particularly during catalytic hydrogenation. This occurs through a process called hydrodefluorination, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond.

Mechanism of Hydrodefluorination:

The C-F bond is generally strong, but under certain catalytic conditions, especially with palladium-based catalysts at elevated temperatures and hydrogen pressures, it can be susceptible to reductive cleavage.

Prevention Strategies:

  • Catalyst Selection: Rhodium and ruthenium catalysts are generally less prone to causing hydrodefluorination compared to palladium catalysts.[2] Consider using Rh/C or Ru/C as an alternative to Pd/C.

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Hydrogen Pressure: Use the minimum effective hydrogen pressure. High pressures can favor hydrodefluorination.

    • Solvent: The choice of solvent can influence the outcome. Protic solvents like ethanol or methanol are commonly used.

Experimental Workflow for Minimizing De-fluorination:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Monitoring & Workup start 2-(2-fluorophenyl)-1H-pyrrole reactor Hydrogenation Reactor start->reactor catalyst Rh/C or Ru/C catalyst catalyst->reactor solvent Ethanol or Methanol solvent->reactor pressure Low to Moderate H2 Pressure (e.g., 5 bar) reactor->pressure Set temp Room Temperature to Mild Heating (e.g., 25-40°C) reactor->temp Set monitoring Monitor by GC-MS for disappearance of starting material and formation of product vs. byproduct pressure->monitoring temp->monitoring workup Filter catalyst, evaporate solvent monitoring->workup purification Purify via distillation or chromatography workup->purification

Caption: Workflow for minimizing de-fluorination.

Question 3: My purification of this compound by distillation is proving difficult. Are there common impurities I should be aware of?

Answer:

Purification of pyrrolidines can be challenging due to their basicity and potential for forming azeotropes with water or other solvents.[4][5]

Common Impurities:

  • Starting Materials: Unreacted 2-(2-fluorophenyl)-1H-pyrrole or precursors from a Grignard synthesis.

  • Partially Hydrogenated Intermediates: Such as 2-(2-fluorophenyl)-1-pyrroline from incomplete hydrogenation.

  • Side-Reaction Products: The de-fluorinated analog, 2-phenylpyrrolidine.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Water: Pyrrolidines can be hygroscopic.

Purification Recommendations:

  • Initial Workup: Before distillation, it is advisable to perform an acidic wash to remove any basic impurities, followed by neutralization and extraction into an organic solvent. Drying the organic phase thoroughly (e.g., with anhydrous sodium sulfate or magnesium sulfate) is crucial.

  • Fractional Distillation: Use a fractional distillation setup with a good column (e.g., Vigreux or packed column) to achieve better separation of components with close boiling points.

  • Alternative Purification: If distillation is ineffective, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective for eluting the desired product while minimizing tailing.

  • Acid Treatment for Pyrrolidine Removal: In some cases, crude pyrroles can be purified by treatment with a dilute acid to react with and remove residual pyrrolidine, followed by distillation.[6]

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

The two most prevalent synthetic routes are:

  • Catalytic Hydrogenation of 2-(2-fluorophenyl)-1H-pyrrole: This involves the reduction of the pyrrole ring using a heterogeneous catalyst (e.g., Rh/C, Ru/C, or Pd/C) under a hydrogen atmosphere.[2] This method is often favored for its directness.

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, with a suitable pyrrolidine precursor, like an N-protected 2-pyrrolidinone, followed by reduction. This multi-step approach offers versatility in introducing the aryl group.

How can I effectively protect the pyrrolidine nitrogen during synthesis?

Protecting the nitrogen atom of the pyrrolidine ring can be crucial to prevent unwanted side reactions. Common protecting groups for amines include:

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent).[7]

  • Cbz (carboxybenzyl): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

The choice of protecting group will depend on the specific reaction conditions of your synthetic route.

What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the reaction progress, identifying byproducts, and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and confirming the identity and purity of the this compound. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis, especially for non-volatile compounds or for chiral separations if an asymmetric synthesis was performed.

Are there any safety precautions I should be aware of?
  • Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate safety equipment when working with hydrogenators.

  • Solvents: Many organic solvents are flammable and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of a General Synthetic Pathway

G cluster_0 Route A: Catalytic Hydrogenation cluster_1 Route B: Grignard Reaction A1 2-(2-Fluorophenyl)-1H-pyrrole A2 H2, Catalyst (e.g., Rh/C) A1->A2 Reduction A3 This compound A2->A3 B1 N-Protected-2-pyrrolidinone B3 Intermediate Adduct B1->B3 Addition B2 2-Fluorophenylmagnesium bromide B2->B3 B4 Reduction (e.g., LiAlH4) B3->B4 B5 Deprotection B4->B5 B6 This compound B5->B6

Caption: Common synthetic routes to this compound.

References

  • NIPER, SAS Nagar, India. (n.d.). CRIPS Vol. 16 No. 5 November-December 2022.
  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Beilstein Journal of Organic Chemistry. (2019, January 8). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • datapdf.com. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE.
  • OSTI.gov. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
  • ResearchGate. (2025, August 9). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines.

Sources

overcoming poor enantioselectivity in 2-(2-Fluorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)pyrrolidine

A Guide to Overcoming Poor Enantioselectivity

Welcome to the technical support center for the asymmetric synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantioselectivity for this critical structural motif. As a key building block in many pharmaceutical agents, controlling its stereochemistry is paramount. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you overcome common hurdles in your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for enantioselective synthesis of this compound?

A1: The most prevalent and successful strategies involve asymmetric catalysis. Key methods include:

  • Organocatalytic Michael Addition: This approach often uses a chiral pyrrolidine-based catalyst (like a diarylprolinol silyl ether) to facilitate the conjugate addition of an aldehyde to a nitroalkene, followed by reductive cyclization.[1][2]

  • Asymmetric 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an electron-deficient alkene.[3][4][5] The stereochemical outcome is controlled by a chiral metal catalyst, often complexes of Copper(I) or Silver(I).[5][6]

  • Asymmetric Reduction of Cyclic Imines: Enantioselective reduction of the corresponding 2-(2-fluorophenyl)-1-pyrroline using chiral catalysts, such as those based on zinc or iridium, can provide the desired pyrrolidine with high enantiomeric excess (ee).[7]

Q2: My reaction is resulting in a nearly racemic mixture (low ee%). What are the primary suspects?

A2: Low enantioselectivity is a frequent challenge. The most likely causes are:

  • Catalyst Inactivity or Decomposition: The chiral catalyst may be impure, deactivated by moisture or air, or decomposing under the reaction conditions.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the desired low-energy transition state, leading to a loss of selectivity.[8][9]

  • Incorrect Solvent Choice: The solvent plays a crucial role in the catalyst's conformation and the stability of the transition state.[10] An inappropriate solvent can severely hinder stereoinduction.

  • Background (Uncatalyzed) Reaction: A significant uncatalyzed reaction running in parallel with the catalyzed one will produce a racemic product, thus eroding the overall ee.

Q3: Can additives or co-catalysts improve my enantioselectivity?

A3: Yes, additives can have a profound effect. Their role is often to fine-tune the steric and electronic environment of the catalytic cycle.

  • Brønsted or Lewis Acids: In organocatalyzed reactions, weak acids can accelerate catalyst turnover and stabilize the transition state.[10]

  • Bases: In some proline-catalyzed reactions, basic additives like DBU have been shown to influence the stereochemical outcome, and can even invert the enantioselectivity.[11]

  • Water: The presence of controlled amounts of water can sometimes be beneficial in proline-catalyzed aldol-type reactions, improving both reaction rate and enantioselectivity.[12] However, it can also be detrimental, so its effect must be carefully evaluated.

Troubleshooting Guide: Low Enantiomeric Excess (ee%)

This section provides a systematic approach to diagnosing and solving the problem of poor enantioselectivity.

Problem: The ee% of the this compound product is consistently below the desired level (<90%).

The following workflow will guide you through a logical troubleshooting process, starting from the most common and easiest-to-fix issues.

TroubleshootingWorkflow

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps

Step 1: Verify Catalyst Integrity

  • Causality: The catalyst is the sole source of chirality in the transition state. If it is compromised, selectivity will be lost.

  • Actionable Solutions:

    • Purity Check: Confirm the purity and enantiomeric excess of your catalyst or ligand using NMR and chiral HPLC. Commercially sourced catalysts can sometimes vary in quality.

    • Activation/Handling: Many catalysts, particularly organometallic ones, are sensitive to air and moisture. Ensure you are using rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) and anhydrous solvents.

    • Fresh Catalyst: If in doubt, use a freshly opened bottle of catalyst/ligand or re-purify/re-synthesize it.

Step 2: Scrutinize Reaction Conditions

  • Causality: The energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Temperature, solvent, and concentration directly influence this energy gap.

  • Actionable Solutions:

    • Temperature: Lowering the reaction temperature is the most common and effective method to improve ee%.[8] This increases the energy barrier for the undesired pathway relative to the desired one. Run a temperature screen from room temperature down to -78 °C.

    • Solvent: The polarity and coordinating ability of the solvent can drastically alter the outcome. A non-coordinating solvent (e.g., toluene, DCM) is often a good starting point. Screen a range of solvents with varying dielectric constants. Ensure all solvents are rigorously dried.

    • Concentration: A high concentration might favor a bimolecular, non-selective background reaction. Try running the reaction under more dilute conditions.[10]

Step 3: Evaluate Reagent Purity & Stoichiometry

  • Causality: Impurities in starting materials can sometimes act as catalyst poisons or participate in non-selective side reactions. The relative ratio of reactants can also influence the catalytic cycle.

  • Actionable Solutions:

    • Reagent Purity: Re-purify your starting materials (e.g., 1-fluoro-2-(2-nitrovinyl)benzene and the aldehyde partner) by distillation or recrystallization. Ensure the nitroalkene is purely the E-isomer, as the Z-isomer may react with different or lower selectivity.

    • Stoichiometry: In many organocatalytic cycles, a slight excess of one component (e.g., the aldehyde) is used to ensure the catalyst is constantly engaged in the desired cycle.[9] Experiment with varying the reactant ratios.

Step 4: Re-evaluate the Catalyst System

  • Causality: The specific combination of your substrate and catalyst may not be optimal. The steric and electronic properties of the catalyst must be well-matched to the substrate to achieve a highly ordered and selective transition state.

  • Actionable Solutions:

    • Ligand Modification: If using a metal catalyst, screen a library of ligands with systematically varied steric bulk or electronic properties. For organocatalysts like diarylprolinol silyl ethers, modifying the aryl groups or the silyl protecting group can have a large impact.[13]

    • Additive Screening: Introduce additives known to influence these reaction types. For proline-type catalysis, screen weak Brønsted acids (e.g., benzoic acid) or bases.[12][14] For metal-catalyzed reactions, salts can sometimes play a beneficial role as co-catalysts.

Optimized Protocol Example: Organocatalytic Synthesis via Michael Addition

This protocol is a representative example for the synthesis of this compound derivatives, based on established organocatalytic methods.[1][2]

Reaction: Asymmetric Michael addition of propanal to (E)-1-fluoro-2-(2-nitrovinyl)benzene.

ReactionScheme

Caption: Organocatalytic route to this compound.

Materials & Equipment:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • (E)-1-fluoro-2-(2-nitrovinyl)benzene

  • Propanal (freshly distilled)

  • Benzoic acid (co-catalyst)

  • Anhydrous Toluene

  • Palladium on carbon (10 wt. %)

  • Standard oven-dried glassware and Schlenk line or glovebox for inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%).

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL). Cool the flask to 0 °C in an ice bath. Add (E)-1-fluoro-2-(2-nitrovinyl)benzene (1.0 mmol, 1.0 equiv).

  • Initiation: Add freshly distilled propanal (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitroalkene by TLC or LC-MS (typically 24-48 hours).

  • Quench: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess propanal.

  • Reductive Cyclization: Dissolve the crude Michael adduct in Methanol (15 mL). Add Palladium on carbon (10 wt. %, ~50 mg).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously until the reaction is complete (TLC monitoring, typically 12-24 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral HPLC or SFC analysis.

Data Summary Table

The choice of catalyst and conditions is paramount. The following table summarizes typical results seen in the literature for related transformations, illustrating the impact of key variables.

Catalyst/MethodKey ParametersTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee%)Reference
Organocatalysis (S)-Diphenylprolinol TMS Ether, Toluene, 0 °C>95:590-99%[13]
Organocatalysis (S)-Proline, DMSO, RT70:30 - 80:2060-85%[2][8]
Cu(I) Catalysis CuOAc / Chiral Ligand, MTBE, -20 °C>20:190-97%[6]
Pd(II) Catalysis Pd-Phosphoramidite Complex, THF, RT>95:592-98%[15]

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. Available from: [Link]

  • Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. Available from: [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega. Available from: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available from: [Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PMC. Available from: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available from: [Link]

  • Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scirp.org. Available from: [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing. Available from: [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC - PubMed Central. Available from: [Link]

  • Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. ResearchGate. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available from: [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications. Available from: [Link]

  • Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Sci-Hub. Available from: [Link]

  • Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. Books.
  • Inversion of Enantioselectivity in Proline Catalysis by Basic Additives. Thieme Connect. Available from: [Link]

  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. Available from: [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. Available from: [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. Available from: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available from: [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC - PubMed Central. Available from: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 2-(2-Fluorophenyl)pyrrolidine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a basic and chiral compound, this compound presents unique challenges in chromatographic separation. This guide explains the causal factors behind common issues and offers systematic protocols to optimize your mobile phase for robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis.

Question: Why is my peak for this compound tailing or showing poor symmetry?

Answer:

Peak tailing is the most common issue encountered when analyzing basic compounds like this compound on silica-based HPLC columns.[1] The primary cause is secondary interactions between the protonated amine group of your analyte and negatively charged residual silanol groups on the stationary phase surface.[1][2] This interaction is separate from the intended reversed-phase mechanism and leads to a portion of the analyte being retained longer, resulting in a "tail."

Here is a systematic approach to diagnose and resolve this issue:

Table 1: Troubleshooting Peak Tailing for this compound

Potential Cause Diagnostic Check Recommended Solution & Rationale
Secondary Silanol Interactions The issue is persistent with standard C18 columns and simple water/acetonitrile mobile phases.1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). Rationale: At low pH, the silanol groups (pKa ~3.5-4.5) are protonated and neutral, minimizing ionic interaction with the positively charged analyte. 2. Add a Competing Base: Introduce a small amount of an amine modifier like Triethylamine (TEA) or Diethylamine (DEA) (e.g., 0.1-0.2% v/v) to the mobile phase. Rationale: TEA, a stronger base, preferentially interacts with the active silanol sites, effectively masking them from the analyte.[3][4] 3. Use an End-Capped Column: Switch to a high-purity, end-capped column. Rationale: These columns have fewer accessible residual silanols, reducing the opportunity for secondary interactions from the start.[1]
Column Overload Peak shape worsens significantly at higher sample concentrations.1. Reduce Injection Volume: Inject a smaller volume of the sample.[1] 2. Dilute the Sample: Decrease the concentration of the sample in your injection solvent. Rationale: Overloading saturates the stationary phase, leading to band broadening and tailing. Reducing the mass of analyte injected ensures it interacts uniformly with the column.[1]
Mismatched Injection Solvent The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile).Dissolve the sample in the mobile phase. [5] Rationale: Injecting in a stronger solvent causes the sample band to spread unevenly at the column head, leading to distorted peaks. Dissolving the sample in the initial mobile phase ensures a focused injection band.

G start Peak Tailing Observed check_conc Is peak shape concentration-dependent? start->check_conc check_solvent Is injection solvent stronger than mobile phase? check_conc->check_solvent No solution_conc Reduce sample load (dilute or inject less) check_conc->solution_conc Yes silanol_issue Primary Cause: Silanol Interactions check_solvent->silanol_issue No solution_solvent Dissolve sample in mobile phase check_solvent->solution_solvent Yes solution_silanol1 Option 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5 with Formic Acid) silanol_issue->solution_silanol1 solution_silanol2 Option 2: Add Competing Base (e.g., 0.1% TEA) silanol_issue->solution_silanol2 solution_silanol3 Option 3: Use End-Capped or Base-Deactivated Column silanol_issue->solution_silanol3

Question: I am trying to separate the enantiomers of this compound, but I see only one peak or poor resolution. What should I do?

Answer:

Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[6][7] If you are using a standard achiral column (like a C18), you will not be able to separate the enantiomers. If you are using a CSP and still face issues, the problem lies in the selection of the column or the mobile phase composition.

  • Confirm You Are Using a Chiral Stationary Phase (CSP): This is the most critical requirement for direct enantiomeric separation.[6] Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and often a good starting point for separating pyrrolidine derivatives.[8]

  • Optimize the Mobile Phase: Chiral recognition is highly sensitive to the mobile phase composition.

    • Mobile Phase Mode: Chiral separations can be run in normal-phase, polar-organic, or reversed-phase modes. Normal-phase (e.g., Hexane/Ethanol) or polar-organic (e.g., Acetonitrile/Methanol) modes are often successful for compounds like this.

    • Organic Modifier: The type and percentage of the alcohol modifier (e.g., Ethanol, Isopropanol) in a normal-phase system dramatically affect selectivity. A systematic screening of different alcohol modifiers is recommended.

    • Additives: For basic analytes, acidic and basic additives are crucial for improving peak shape and influencing chiral recognition.

      • Basic Additives (e.g., DEA, TEA): These are used to improve the peak shape of basic compounds, as discussed in the previous question.[3]

      • Acidic Additives (e.g., Acetic Acid, TFA): These can enhance enantioselectivity by promoting specific interactions (e.g., hydrogen bonding, ionic interactions) between the analyte and the CSP.

Table 2: Starting Conditions for Chiral Method Development

Parameter Recommended Starting Point Rationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose carbamate/benzoate derivatives)Broad selectivity for a wide range of chiral compounds, including those with amine functionalities.[8]
Mobile Phase Mode Normal PhaseOften provides better selectivity for chiral compounds compared to reversed-phase.
Mobile Phase Solvents n-Hexane / Ethanol (e.g., 90:10 v/v)A common starting point for screening. The ratio can be adjusted to control retention.
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)Minimizes peak tailing by masking residual silanols.[3][4]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25°CTemperature can affect chiral recognition; maintaining a stable temperature is crucial for reproducibility.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the role of mobile phase pH in the achiral separation of this compound?

Answer:

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like this compound.[9][10] The pyrrolidine ring contains a secondary amine, which is basic and has an estimated pKa around 11. The pH of the mobile phase determines the ionization state of this amine.

  • At Low pH (e.g., pH < 4): The amine is fully protonated (positively charged). This state is generally preferred for good peak shape on silica-based columns because it minimizes interactions with residual silanols.[11] However, the charged form is more polar and will be less retained in reversed-phase mode, leading to shorter retention times.[9]

  • At Mid-Range pH (e.g., pH 7-9): The analyte may be partially protonated. Operating near the pKa of the column's silanol groups (pH ~4-7) can lead to strong secondary interactions and poor peak shape.

  • At High pH (e.g., pH > 10): The amine is in its neutral, uncharged form. This makes the molecule more hydrophobic, leading to stronger retention on a reversed-phase column.[9] This approach, known as "ion suppression," can be very effective but requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns degrade at high pH.[12]

For robust method development, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[10][13]

Question 2: How do I choose between Acetonitrile and Methanol as the organic modifier for an achiral separation?

Answer:

Both Acetonitrile (ACN) and Methanol (MeOH) are common organic solvents used in reversed-phase HPLC. The choice can significantly impact selectivity (the spacing between peaks).

  • Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure. It is considered a stronger solvent than methanol in most reversed-phase applications. ACN can participate in dipole-dipole interactions, which can alter selectivity compared to methanol.[13]

  • Methanol (MeOH): Is a protic solvent and can act as a hydrogen bond donor and acceptor. This property can lead to different interactions with the analyte and stationary phase, offering a different selectivity profile.[13]

Recommendation: Start with Acetonitrile due to its lower backpressure and common use. If you have issues with co-eluting impurities or need to change the peak elution order, perform a run with Methanol at a concentration that gives a similar retention time for your main peak. A 10% change in organic modifier concentration typically results in a 2- to 3-fold change in retention.[13]

Question 3: My retention time is drifting during a sequence of injections. What could be the cause?

Answer:

Retention time drift is often related to a lack of equilibration or changes in the mobile phase or column over time.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, or longer if you are using mobile phase additives.

  • Unstable Mobile Phase pH: If you are not using a buffer, the pH of a simple acid/water mixture can be inconsistent. Use a buffer with a pKa close to your target pH for stable pH control. Ensure the buffer concentration is adequate (typically 10-25 mM).

  • Mobile Phase Composition Change: If your mobile phase is mixed online, ensure the pump's proportioning valves are working correctly.[14] Volatilization of the organic component from the mobile phase reservoir can also occur if it is not properly covered.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Changes in ambient temperature can affect mobile phase viscosity and retention times.[15]

  • Column Degradation: Over time, the stationary phase can degrade, especially if operating at the limits of its pH stability. This can cause a gradual shift in retention.[1]

Section 3: Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Optimization (Achiral)

This protocol provides a step-by-step workflow for developing a robust achiral method for this compound.

Objective: Achieve a symmetric peak with a retention factor (k') between 2 and 10.[13]

  • Column Selection:

    • Start with a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Initial Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV, wavelength based on analyte's absorbance maximum.

    • Gradient Run: Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate percentage of organic solvent needed to elute the compound.

  • Isocratic Method Development:

    • Based on the gradient run, calculate an appropriate starting isocratic mobile phase composition. For example, if the compound eluted at 4 minutes in a 10-minute gradient, a starting point could be around 35-40% Acetonitrile.

    • Perform an injection with the calculated isocratic conditions.

  • Optimization Workflow:

G start Start: Initial Isocratic Run check_retention Is Retention Factor (k') between 2 and 10? start->check_retention adjust_organic_high Decrease % Organic Modifier check_retention->adjust_organic_high No, k' < 2 adjust_organic_low Increase % Organic Modifier check_retention->adjust_organic_low No, k' > 10 check_shape Is Peak Shape Acceptable (Tailing Factor < 1.5)? check_retention->check_shape Yes adjust_organic_high->start adjust_organic_low->start optimize_shape Troubleshoot Peak Shape (See Section 1) check_shape->optimize_shape No final Method Optimized check_shape->final Yes optimize_shape->start

  • Refinement for Peak Shape:

    • If peak tailing persists after adjusting the organic ratio, implement the strategies from the troubleshooting section:

      • Increase the acid concentration (e.g., to 0.1% TFA).

      • Add a competing base (e.g., 0.1% TEA), but be mindful that this will raise the mobile phase pH.

      • Try a different column chemistry (e.g., a base-deactivated column).

References

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • ALWSCI. (2025, November 27).
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Moravek.
  • Agilent. (n.d.).
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Bal, P., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Matyáš, R., & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful liquid chromatography-mass spectrometry (LC-MS) analysis of 2-(2-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenges posed by matrix effects. Here, we move beyond generic advice to offer a structured, scientifically-grounded approach to method development and troubleshooting, ensuring the accuracy and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects in the context of this compound analysis.

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] For this compound, a relatively small and polar molecule, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] Biological matrices like plasma, serum, and urine are complex mixtures of endogenous components (e.g., phospholipids, salts, metabolites) that can interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2]

Q2: How does the chemical structure of this compound influence its susceptibility to matrix effects?

A2: The structure of this compound, featuring a basic pyrrolidine ring and a fluorophenyl group, dictates its physicochemical properties and, consequently, its interaction with the analytical system. The basic nitrogen on the pyrrolidine ring makes it readily protonated in the positive ion mode of electrospray ionization (ESI). However, this basicity can also lead to interactions with acidic phospholipids in the matrix, potentially causing ion suppression. The fluorine atom can influence the compound's retention behavior and ionization, and while it can enhance sensitivity in some cases, it doesn't render the molecule immune to matrix interferences.[5]

Q3: What are the tell-tale signs of matrix effects in my data?

A3: The most common indicators of matrix effects include:

  • Poor reproducibility: High variability in analyte response across different sample preparations or injections.

  • Inaccurate quantification: Deviation from the expected concentration, especially when comparing samples in a simple solvent to those in a complex matrix.

  • Non-linear calibration curves: Loss of linearity, particularly at lower concentrations.

  • Peak shape distortion: Tailing or fronting of the chromatographic peak.[1]

  • Shifting retention times: Inconsistent elution of the analyte.

Part 2: A Proactive Approach - Method Development to Mitigate Matrix Effects

A robust analytical method is your first line of defense against matrix effects. This section provides a systematic approach to developing an LC-MS method for this compound that minimizes potential interferences from the outset.

Mass Spectrometry: Tuning for Success

Given its basic nature, this compound is best analyzed in positive ion mode ESI .

Initial Infusion and Optimization:

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺.

  • Perform a product ion scan to identify the most stable and abundant fragment ions. Based on the fragmentation patterns of similar pyrrolidine-containing compounds, expect fragmentation around the pyrrolidine ring.[6][7]

  • Optimize MS parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the precursor and product ions.

Proposed MRM Transitions:

While a specific mass spectrum is not publicly available, based on the structure (Molecular Formula: C₁₀H₁₂FN, Molecular Weight: 165.21 g/mol ), a plausible fragmentation pathway would involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring. A starting point for Multiple Reaction Monitoring (MRM) would be:

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
166.1To be determined experimentallyCleavage of the pyrrolidine ring or loss of a neutral fragment.
166.1To be determined experimentallyA secondary, confirmatory fragment ion.

Note: These values are theoretical and must be confirmed experimentally.

Liquid Chromatography: The Art of Separation

The goal of chromatography is to separate this compound from interfering matrix components.

Choosing the Right Column and Mobile Phase:

Due to its polar nature, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are viable options.

  • Reversed-Phase (RP) Chromatography:

    • Column: A C18 or a phenyl-hexyl column can provide good retention for the fluorophenyl moiety.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is a good starting point. The formic acid will ensure the pyrrolidine nitrogen is protonated, leading to better peak shape.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Column: An amide or a bare silica column can be effective for retaining polar compounds.[9]

    • Mobile Phase: A gradient starting with a high percentage of organic solvent (e.g., 95% acetonitrile) with an aqueous buffer (e.g., 10 mM ammonium formate, pH 3) and decreasing the organic content will elute the analyte. HILIC can be advantageous as it often provides better separation from non-polar matrix components like lipids.[10]

Workflow for Chromatographic Method Development:

chromatographic_method_development start Start: Define Analytical Goal rp Option 1: Reversed-Phase (RP) start->rp hilic Option 2: HILIC start->hilic rp_column Select C18 or Phenyl-Hexyl Column rp->rp_column hilic_column Select Amide or Silica Column hilic->hilic_column rp_mobile_phase Mobile Phase: ACN/H2O with 0.1% Formic Acid rp_column->rp_mobile_phase hilic_mobile_phase Mobile Phase: ACN with Ammonium Formate Buffer hilic_column->hilic_mobile_phase rp_gradient Develop Gradient Elution rp_mobile_phase->rp_gradient hilic_gradient Develop Gradient Elution hilic_mobile_phase->hilic_gradient rp_eval Evaluate Peak Shape, Retention, and Resolution rp_gradient->rp_eval hilic_eval Evaluate Peak Shape, Retention, and Resolution hilic_gradient->hilic_eval optimize Optimize Gradient and Flow Rate rp_eval->optimize hilic_eval->optimize final_method Final Method Selection optimize->final_method

Caption: Chromatographic method development workflow.

Part 3: Troubleshooting Guide - Conquering Matrix Effects

Even with a well-developed method, matrix effects can still arise. This section provides a systematic approach to identifying and mitigating these issues.

Q4: I'm observing significant ion suppression. How do I diagnose the cause?

A4: The first step is to determine if the suppression is co-eluting with your analyte. The post-column infusion experiment is the gold standard for this.

Protocol for Post-Column Infusion:

  • Infuse a standard solution of this compound at a constant rate into the MS source, post-column.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of your analyte. A dip in the baseline at the retention time of your analyte indicates co-eluting ion suppression.

Q5: My post-column infusion experiment confirmed co-eluting ion suppression. What are my next steps?

A5: Your strategy will depend on the nature of the interference and the resources available. Here is a decision tree to guide you:

troubleshooting_matrix_effects start Ion Suppression Confirmed sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography compensation Compensation Strategies start->compensation ppt Protein Precipitation (Simple, but less clean) sample_prep->ppt lle Liquid-Liquid Extraction (Good for non-polar interferences) sample_prep->lle spe Solid-Phase Extraction (Highly selective) sample_prep->spe gradient Modify Gradient (Increase separation) chromatography->gradient column Change Column Chemistry (e.g., RP to HILIC) chromatography->column flow_rate Reduce Flow Rate (Increase ionization efficiency) chromatography->flow_rate isl Stable Isotope Labeled Internal Standard (Gold Standard) compensation->isl sa Standard Addition (For complex matrices) compensation->sa

Caption: Decision tree for troubleshooting ion suppression.

Enhancing Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while recovering a high percentage of your analyte.

Sample Preparation TechniqueProtocolProsCons
Protein Precipitation (PPT) Add 3 parts cold acetonitrile to 1 part plasma/serum. Vortex and centrifuge. Analyze the supernatant.[11]Fast, simple, and inexpensive.Less effective at removing phospholipids and other interferences.[12]
Liquid-Liquid Extraction (LLE) Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the sample. Vortex and centrifuge. Evaporate the organic layer and reconstitute.[11]Can provide a cleaner extract than PPT.[13]Can be more time-consuming and may have lower recovery.
Solid-Phase Extraction (SPE) Use a mixed-mode cation exchange SPE cartridge. Condition, load, wash, and elute the analyte.Highly selective and can provide the cleanest extracts, significantly reducing matrix effects.[11][12]More expensive and requires method development.
Compensation Strategies

When matrix effects cannot be completely eliminated, compensation strategies are employed.

  • Stable Isotope Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[14][15] A SIL internal standard for this compound (e.g., with deuterium or ¹³C labels) will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification.[5][16][17]

  • Standard Addition: This method is useful when a SIL internal standard is not available or when dealing with highly variable matrices.[18] It involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.[19]

Protocol for Standard Addition:

  • Divide the sample into at least four aliquots.

  • Spike three of the aliquots with increasing, known concentrations of this compound. Leave one aliquot unspiked.

  • Process all aliquots using your chosen sample preparation method.

  • Analyze the samples and create a calibration curve of the instrument response versus the added concentration.

  • Extrapolate the linear regression line to the x-intercept to determine the endogenous concentration in the sample.

Part 4: Concluding Remarks

Addressing matrix effects in the LC-MS analysis of this compound is a multifaceted challenge that requires a systematic and scientifically-driven approach. By proactively developing a robust method and systematically troubleshooting any issues that arise, you can ensure the generation of high-quality, reliable data. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully. For further assistance, please consult the references provided below.

References

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). PMC. Retrieved from [Link]

  • Surfactants usable for electrospray ionization mass spectrometry. (2000). PubMed. Retrieved from [Link]

  • Electrospray Ionization in Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Positive mode electrospray ionization mass-spectrum (ESI-MS) of... (n.d.). ResearchGate. Retrieved from [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). Analytical Chemistry. Retrieved from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved from [Link]

  • 2-[4-(2-Fluorophenyl)phenyl]pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. Retrieved from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. Retrieved from [Link]

  • Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC. (2023). NIH. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved from [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. (2024). WelchLab. Retrieved from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved from [Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (n.d.). Restek. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (n.d.). NIH. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Retrieved from [Link]

  • Standard Addition Method. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. (2025). PubMed. Retrieved from [Link]

  • Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2025). Analytical Chemistry. Retrieved from [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • Enhancing Pyrrolizidine Alkaloid Separation and Detection: LC-MS/MS Method Development and Integration of Ion Mobility Spectrometry into the LC-HRMS Workflow. (n.d.). ResearchGate. Retrieved from [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (n.d.). PubMed. Retrieved from [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved from [Link]

  • In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. (2017). NIH. Retrieved from [Link]

  • Mixed-mode chromatography/isotope ratio mass spectrometry. (2010). PubMed. Retrieved from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Scaling Up 2-(2-Fluorophenyl)pyrrolidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Fluorophenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common questions and solutions to potential challenges encountered during production, moving from laboratory-scale experiments to pilot and manufacturing scales.

Section 1: Frequently Asked Questions (FAQs) - Strategic Planning for Scale-Up

This section addresses high-level strategic decisions and common queries when planning the production of this compound, particularly its chiral forms.

Q1: What are the most viable synthetic routes for the large-scale production of enantiomerically pure this compound?

A1: For industrial-scale synthesis, a robust, cost-effective, and scalable route is paramount. While numerous methods exist for synthesizing 2-substituted pyrrolidines, two primary strategies stand out for their efficiency and adaptability to large volumes:

  • Asymmetric Reduction of a Prochiral Imine: This is often the most direct and industrially favored approach. The synthesis involves the creation of the intermediate 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole, which is then asymmetrically reduced. A common pathway involves the reaction of N-protected 2-pyrrolidinone with a Grignard reagent derived from a fluorophenyl halide, followed by dehydration and deprotection to form the cyclic imine.[1] The final, crucial step is the enantioselective reduction using a chiral reducing agent or a catalyst.

  • Diastereoselective Grignard Addition with a Chiral Auxiliary: This method involves the addition of a 2-fluorophenyl Grignard reagent to a γ-chlorinated N-tert-butanesulfinyl imine.[2] The N-tert-butanesulfinyl group acts as a reliable chiral auxiliary, directing the stereochemistry of the addition. Subsequent cyclization and removal of the auxiliary yield the desired enantiomer of the pyrrolidine. This method offers high diastereoselectivity but requires stoichiometric use of the chiral auxiliary, which may need to be recycled to improve process economics.[2][3]

Biocatalytic methods, such as using transaminases on ω-chloroketones, offer excellent enantioselectivity (>99.5% ee) but may require more extensive process development for large-scale implementation, including enzyme sourcing, stability, and downstream processing.[4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Safety is the top priority. Key hazards include:

  • Grignard Reagent: Organomagnesium compounds are highly reactive, flammable, and can be pyrophoric. Large-scale reactions require specialized equipment (e.g., jacketed reactors with precise temperature control), an inert atmosphere (N₂ or Argon), and careful, controlled addition of reagents to manage the exotherm.

  • Solvents: The use of flammable ethereal solvents like THF or 2-MeTHF for the Grignard reaction is a major fire hazard. Process design must incorporate appropriate grounding, ventilation, and fire suppression systems.

  • Hydrogenation: If catalytic hydrogenation is used for the reduction step, handling of hydrogen gas and pyrophoric catalysts (like Palladium on Carbon) requires extreme care and specialized hydrogenation reactors.

  • Strong Acids/Bases: Work-up and purification steps often involve strong acids and bases, which are corrosive and can generate significant heat upon neutralization.

A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

Q3: How do I choose between a chiral auxiliary-based synthesis and a catalytic asymmetric reduction for the final product?

A3: The choice depends on a balance of factors including cost, process efficiency, and development time.

FeatureChiral Auxiliary (e.g., N-tert-butanesulfinyl)Catalytic Asymmetric Reduction
Stereocontrol High diastereoselectivity, well-established.[2]High enantioselectivity is achievable but highly dependent on catalyst and conditions.
Cost Cost of the stoichiometric auxiliary can be high. Recycling is often necessary.Catalyst cost can be high, but loading is low (sub-stoichiometric).
Process Mass Intensity Generally higher due to the mass of the auxiliary which is later removed.Lower, as the catalyst is used in small quantities.
Downstream Processing Requires an additional step to cleave and remove the auxiliary.Typically involves catalyst filtration.
Development Time Often faster to implement as the stereochemical outcome is predictable.May require significant screening of catalysts, ligands, and conditions to optimize ee%.

The decision-making process for route selection is visualized below.

G cluster_outputs Potential Outcomes start Begin Route Selection for Chiral this compound cost Is raw material & reagent cost the primary driver? start->cost dev_time Is speed of development critical? cost->dev_time No catalytic Pursue Catalytic Asymmetric Reduction Route cost->catalytic Yes ee_req Are ee% requirements >99.5%? dev_time->ee_req No auxiliary Pursue Chiral Auxiliary Route (e.g., Sulfinamide) dev_time->auxiliary Yes ee_req->catalytic No biocat Consider Biocatalytic Route (e.g., Transaminase) ee_req->biocat Yes

Caption: Decision tree for selecting a synthetic strategy.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, following a common industrial route: Grignard Addition -> Imine Formation -> Asymmetric Reduction.

Problem 1: Low or No Yield in the Grignard Reaction Step (Reaction: N-Boc-2-pyrrolidinone + 2-Fluorophenylmagnesium bromide → Intermediate Adduct)

  • Q: My Grignard reaction is not initiating or is giving very low conversion. What should I check?

    • A: Root Cause 1: Inactive Magnesium. Magnesium turnings can have a passivating oxide layer. Try activating the magnesium before adding the aryl halide by using a few crystals of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.

    • A: Root Cause 2: Presence of Water. Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous. A sluggish, milky-white reaction is a classic sign of water contamination.

    • A: Root Cause 3: Poor Quality Aryl Halide. Verify the purity of your 1-bromo-2-fluorobenzene. Impurities can inhibit the reaction.

    • A: Root Cause 4: Incorrect Temperature. While initiation may require gentle heating, the reaction itself is exothermic. If the temperature rises too high, side reactions like Wurtz coupling can occur, reducing the yield of the desired Grignard reagent. Maintain a controlled temperature, typically between 25-50°C for formation.

Problem 2: Poor Yield in the Imine Formation Step (Reaction: Intermediate Adduct + Acid → 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole)

  • Q: The acid-catalyzed dehydration and deprotection step is resulting in a complex mixture or low yield of the desired pyrroline intermediate. Why?

    • A: Root Cause 1: Acid is too Strong/Concentrated. Harsh acidic conditions can lead to polymerization or degradation of the product. Start with milder conditions, for example, using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsA) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A Chinese patent describes using an acid in an organic solvent for this transformation.[1]

    • A: Root Cause 2: Incomplete Reaction. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting carbinolamine intermediate. The reaction may require gentle heating to go to completion.

    • A: Root Cause 3: Product Instability. The resulting imine can be unstable, especially under prolonged exposure to acid or heat. Once the reaction is complete, it's crucial to proceed with a prompt work-up, neutralizing the acid and extracting the product into a suitable organic solvent.

Problem 3: Low Enantioselectivity in the Final Reduction Step (Reaction: 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole + Chiral Reducing Agent → (R)- or (S)-2-(2-Fluorophenyl)pyrrolidine)

  • Q: My final product has a low enantiomeric excess (ee%). How can this be improved?

    • A: Root Cause 1: Suboptimal Temperature. Asymmetric reductions are often highly temperature-dependent. A deviation of even a few degrees can significantly impact enantioselectivity. Run the reaction at the recommended temperature, often sub-ambient (e.g., 0°C to -20°C), and ensure the reactor's cooling system is robust enough to handle any exotherm.

    • A: Root Cause 2: Impure Substrate. Impurities in the pyrroline intermediate can interfere with the chiral catalyst or reagent. Ensure the substrate is of high purity before the reduction step.

    • A: Root Cause 3: Incorrect Stoichiometry or Catalyst Loading. The ratio of the substrate to the chiral agent is critical. For reductions using chiral borane complexes or similar reagents, precise stoichiometry is key.[1] For catalytic reductions, ensure the correct catalyst and ligand loading and that the catalyst is fully active.

    • A: Root Cause 4: Moisture. As with the Grignard step, moisture can poison catalysts and react with reducing agents, leading to non-selective background reduction. Rigorously dry conditions are essential.

G cluster_grignard Troubleshooting Grignard cluster_imine Troubleshooting Imine Formation cluster_reduction Troubleshooting Asymmetric Reduction cluster_purification Troubleshooting Purification start Low Yield or Purity Issue step1 Which Step is Problematic? start->step1 grignard Grignard Reaction step1->grignard Step 1 imine Imine Formation step1->imine Step 2 reduction Asymmetric Reduction step1->reduction Step 3 purification Final Purification step1->purification Step 4 g1 Check Mg Activation grignard->g1 i1 Optimize Acid Catalyst & Conc. imine->i1 r1 Strict Temperature Control reduction->r1 p1 Incomplete Extraction? Adjust pH purification->p1 g2 Ensure Anhydrous Conditions g1->g2 g3 Verify Reagent Purity g2->g3 i2 Monitor to Completion (TLC/GC) i1->i2 i3 Prompt Work-up Post-Reaction i2->i3 r2 Ensure High Purity Substrate r1->r2 r3 Verify Stoichiometry/Catalyst Load r2->r3 p2 Emulsion during Work-up? Add Brine p1->p2 p3 Poor Crystallization? Screen Solvents p2->p3

Caption: Troubleshooting flowchart for the production process.

Problem 4: Difficulty with Product Isolation and Purification

  • Q: I am struggling to isolate the final product. The work-up is forming emulsions, and purification by chromatography is not practical on a large scale.

    • A: Solution 1: Acid/Base Extraction. As a basic amine, this compound can be effectively purified by liquid-liquid extraction. After the reaction, quench and dilute with an organic solvent (e.g., MTBE, Toluene). Wash with aqueous acid (e.g., 1M HCl) to extract the amine product into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to a high pH (>12) and re-extract the free amine product back into an organic solvent.

    • A: Solution 2: Salt Formation and Crystallization. For a high-purity solid, consider forming a salt. After extracting the free base into a solvent like isopropanol or ethyl acetate, add an acid (e.g., HCl in isopropanol, or L-tartaric acid for chiral resolution/purification) to precipitate the corresponding salt. This salt can often be isolated with very high purity by simple filtration.[4]

    • A: Solution 3: Vacuum Distillation. The free base is a liquid and may be amenable to vacuum distillation. This is a highly effective method for removing non-volatile impurities on a large scale but requires a robust vacuum system and careful temperature control to avoid product decomposition.

Section 3: Protocols and Methods

Protocol 3.1: Example Scale-Up Synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine

This protocol is a representative example based on established chemical principles for this class of compounds and should be optimized and validated for specific laboratory and pilot plant conditions.[1][2]

Step 1: Grignard Reagent Formation

  • Set up a dry, inerted (N₂) 50 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a thermocouple.

  • Charge magnesium turnings (1.2 kg, 50 mol) to the reactor.

  • Add a small crystal of iodine to activate the magnesium.

  • Begin adding a solution of 1-bromo-2-fluorobenzene (7.0 kg, 40 mol) in anhydrous 2-MeTHF (15 L) dropwise via an addition funnel.

  • An exotherm should be observed, indicating initiation. Maintain the internal temperature at 40-45°C using the reactor jacket. Continue the addition over 2-3 hours.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at 45°C to ensure complete formation. The resulting dark grey/brown solution is used directly in the next step.

Step 2: Reaction with N-Boc-2-pyrrolidinone

  • In a separate 100 L reactor, charge a solution of N-Boc-2-pyrrolidinone (5.55 kg, 30 mol) in anhydrous 2-MeTHF (20 L).

  • Cool the solution to -10°C.

  • Slowly transfer the prepared Grignard solution from Step 1 into the pyrrolidinone solution, maintaining the internal temperature below 0°C. This addition is highly exothermic.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Check (IPC): Take an aliquot, quench carefully into saturated NH₄Cl solution, extract, and analyze by TLC or LC-MS to confirm the consumption of the starting material.

Step 3: Imine Formation (Hydrolysis, Deprotection, Cyclization)

  • Cool the reaction mixture to 0°C.

  • Slowly and carefully add 10% aqueous HCl (30 L) to quench the reaction and hydrolyze the intermediate.

  • Separate the aqueous layer. Extract the organic layer once more with 10% aqueous HCl (10 L).

  • Combine the acidic aqueous layers, charge them back to the reactor, and heat to 60-70°C for 4-6 hours to effect dehydration and Boc-deprotection.

  • IPC: Monitor the formation of the imine by GC-MS.

  • Cool the solution to room temperature and basify to pH > 12 with 50% aqueous NaOH.

  • Extract the aqueous layer with toluene (3 x 15 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole as an oil.

Step 4: Asymmetric Reduction

  • Charge the crude imine (assume ~4.8 kg, 30 mol) and anhydrous THF (40 L) to a dry, inerted 100 L reactor and cool to -15°C.

  • In a separate vessel, prepare the chiral reducing agent. For example, pre-complex a borane source with a chiral ligand like (R)-2-methyl-CBS-oxazaborolidine.

  • Slowly add the chiral reducing agent to the imine solution, maintaining the temperature at -15°C.

  • Stir for 4-6 hours at this temperature.

  • IPC: Monitor the reaction by TLC or GC. Check the enantiomeric excess of an aliquot using chiral HPLC.

  • Once complete, slowly quench the reaction by adding methanol, followed by 1M HCl.

  • Proceed with an acid/base work-up and purification as described in the troubleshooting section to isolate the final product.

Protocol 3.2: Analytical Method for Purity and Enantiomeric Excess
  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent chiral stationary phase).

  • Mobile Phase: A mixture of Hexane and Isopropanol with a small percentage of a basic modifier like diethylamine (e.g., Hexane/IPA/DEA 95:5:0.1). The exact ratio must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

  • Analysis: The two enantiomers should be well-resolved. Calculate the area percent of each peak to determine the enantiomeric excess (ee%). The total peak area relative to a standard can be used to determine chemical purity.

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to non-racemic chiral amines. ChemCatChem, 1(1), 42-51. Available at: [Link] (A representative article on transaminase use, though the specific JACS Au article is also relevant).

  • Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656–1662. Available at: [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Hua, Z., et al. (2004). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (10), 1214-1215. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Chinese Patent CN110981779B. (2020). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338. Available at: [Link]

  • Vitale, M., et al. (2015). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4734. Available at: [Link]

Sources

troubleshooting peak tailing in chromatographic analysis of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(2-Fluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak shape during their analytical work. As a basic compound containing a secondary amine within its pyrrolidine ring, this compound is particularly susceptible to an issue known as peak tailing, which can compromise resolution, accuracy, and sensitivity.[1][2]

This guide provides a structured, question-and-answer approach to not only solve these issues but also to understand the underlying chemical principles.

Part 1: Understanding the Root Cause of Peak Tailing

Before troubleshooting, it is critical to understand why a molecule like this compound is prone to asymmetrical peaks.

Q1: What is the primary reason my this compound peak is tailing?

A: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[1] In reversed-phase HPLC, which predominantly uses silica-based columns, the primary retention mechanism is hydrophobic interaction. However, the silica surface is not perfectly inert; it contains residual silanol groups (Si-OH).[2][3]

The basic pyrrolidine nitrogen in your analyte can be protonated (positively charged), especially at acidic to neutral pH. These positively charged analyte molecules can then interact ionically with silanol groups that have lost a proton and become negatively charged (Si-O⁻). This secondary ionic interaction is stronger than the primary hydrophobic one, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.[1][3]

Q2: Are all silanol groups on a column surface problematic?

A: No, and this is a key point. Silanol groups exist in several forms, but the most problematic are the lone, acidic silanols.[2][4] These groups have a pKa of around 3.8–4.2 and are readily ionized at mobile phase pH values above 4, making them potent sites for secondary interactions.[4] Modern, high-purity "Type B" silica columns have a much lower concentration of these acidic silanols and trace metal contaminants, which can also increase silanol acidity, making them inherently better for analyzing basic compounds.[2][4][5]

Part 2: A Systematic Troubleshooting Workflow

When you observe peak tailing, a systematic approach is the most efficient way to identify and resolve the issue. The following workflow guides you from initial observation to a robust solution.

Q3: I see peak tailing in my chromatogram. Where do I start?

A: First, determine if the problem is specific to your analyte or affects all peaks in the chromatogram.

  • If all peaks are tailing: The issue is likely mechanical or system-wide. Check for extra-column effects like dead volume from poorly made connections, or consider column failure (e.g., a void at the column inlet).[5][6]

  • If only the this compound peak (and other bases) is tailing: The problem is chemical and related to secondary interactions.[6]

The following diagram outlines the logical flow for troubleshooting chemical-based peak tailing for your compound.

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH Buffered and Controlled? start->check_ph add_buffer Action: Add Buffer (e.g., 10-20 mM Formate/Acetate) Ensure pH is stable. check_ph->add_buffer No ph_value What is the current Mobile Phase pH? check_ph->ph_value Yes add_buffer->ph_value ph_low pH is Low (< 3.5) ph_value->ph_low pH < 3.5 ph_high pH is Mid-Range or High (> 3.5) ph_value->ph_high pH > 3.5 check_column Using a modern, high-purity, end-capped column? ph_low->check_column silanol_issue Primary Cause: Ionized Silanols (Si-O⁻) interacting with protonated analyte. ph_high->silanol_issue lower_ph Action: Lower Mobile Phase pH to 2.5 - 3.0 to protonate silanols. silanol_issue->lower_ph upgrade_column Action: Switch to a high-purity Type-B, fully end-capped column. check_column->upgrade_column No check_overload Is column overload a possibility? check_column->check_overload Yes reduce_conc Action: Reduce sample concentration and re-inject. check_overload->reduce_conc Yes advanced_options Still Tailing? Consider Advanced Options check_overload->advanced_options No alt_chem Option 1: Use Alternative Stationary Phase (e.g., Embedded Polar Group, Hybrid Silica). advanced_options->alt_chem high_ph_method Option 2: Develop a High-pH Method (pH > 9) with a pH-stable column to neutralize the analyte. advanced_options->high_ph_method

Caption: Troubleshooting workflow for peak tailing.

Q4: My mobile phase isn't buffered. Why is that so important?

A: An unbuffered mobile phase is a primary source of chromatographic irreproducibility, especially for ionizable compounds. The pH of the mobile phase dictates the ionization state of both the silanol groups on the stationary phase and your basic analyte.[7] Without a buffer, small variations in solvent preparation can lead to significant pH shifts, causing inconsistent retention times and peak shapes.[7] Using a buffer like ammonium formate or ammonium acetate (typically 10-20 mM) ensures a stable pH environment, which is the first and most critical step to achieving a robust separation.[8][9]

Q5: I've added a buffer to lower the pH to 2.7, but I still see some tailing. What's next?

A: Operating at a low pH is the correct strategy, as it protonates the silanol groups, neutralizing them and minimizing ionic interactions.[1][2][8] If tailing persists, consider these factors:

  • Column Quality: Are you using an older "Type A" silica column? These have higher metal content and more acidic silanols.[2] Switching to a modern, high-purity, fully end-capped column will significantly improve peak shape for basic compounds.[8][10]

  • Column Overload: Injecting too much analyte can saturate the high-quality C18 surface, forcing excess molecules to interact with the less-ideal residual silanol sites.[11] To test for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[11] Dissolving it in a much stronger solvent (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile) can cause peak distortion.

Part 3: Advanced Strategies & FAQs

Q6: When should I consider a high-pH method instead of a low-pH one?

A: A high-pH method (e.g., pH 9-11) is an excellent alternative strategy. At high pH, your basic analyte, this compound, will be in its neutral, un-ionized form. This completely eliminates the problematic ionic interaction with the (now fully deprotonated) silanol surface.[5][12] This approach can lead to excellent peak shapes.

Crucial Consideration: You must use a column specifically designed for high-pH stability, such as a hybrid-silica (e.g., Waters Xterra®, BEH) or a polymer-based column.[12][13] Using a standard silica-based C18 column above pH 8 will rapidly dissolve the silica and destroy the column.[5]

Q7: What are "embedded polar group" columns and can they help?

A: Yes, they can be very effective. Embedded polar group (EPG) columns have a polar functional group (like an amide or carbamate) inserted into the long alkyl (e.g., C18) chain. This polar group has two main benefits for analyzing bases:

  • It draws a layer of water to the silica surface, which helps to shield or "deactivate" the underlying residual silanols, preventing your analyte from interacting with them.[10][14]

  • It can provide alternative selectivity compared to a standard C18 phase.

These columns are often an excellent choice for achieving symmetrical peaks for basic compounds under low-pH conditions.[14]

Q8: I've heard about using triethylamine (TEA) as a mobile phase additive. Is this recommended?

A: While historically common, the use of TEA is now largely considered an outdated practice for modern HPLC.[5][8] TEA is a basic amine that acts as a "competing base," binding to the active silanol sites and blocking them from interacting with the analyte.[11] However, TEA can be problematic as it may suppress ionization in MS detectors and cause baseline instability. With the advent of high-purity silica and advanced column chemistries (end-capping, hybrid particles), superior peak shapes can be achieved without resorting to additives like TEA.[5][8]

Part 4: Recommended Protocols and Starting Conditions

Experimental Protocol: Diagnosing and Eliminating Peak Tailing
  • System Check: Prepare a standard of a neutral compound (e.g., toluene or caffeine). If this peak also tails, troubleshoot your HPLC system for dead volume before proceeding.

  • Initial Analysis: Analyze this compound using your current method and record the tailing factor.

  • Implement Low-pH Buffered Mobile Phase:

    • Prepare Aqueous Mobile Phase (A): 0.1% Formic Acid in Water (final pH will be ~2.7). For better pH control, use 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Prepare Organic Mobile Phase (B): Acetonitrile or Methanol.

    • Use a modern, high-purity, end-capped C18 column (e.g., Phenomenex Luna Omega C18, Waters BEH C18).

    • Equilibrate the column with your starting gradient conditions for at least 10 column volumes.

  • Re-analyze: Inject your sample using the new buffered mobile phase. In most cases, peak shape will improve dramatically.

  • Test for Overload: If tailing persists, prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes symmetrical, your original concentration was too high.

  • Further Optimization: If tailing is still not ideal, consider increasing the buffer concentration to 20-25 mM (for UV detection) or switching to an alternative stationary phase as detailed in the table below.[8]

Data Summary: Recommended Starting Conditions for this compound
ParameterRecommended Starting PointRationale & Key ConsiderationsTroubleshooting Adjustment
Stationary Phase High-Purity, End-Capped C18 (Type B Silica, ≤3 µm)Provides good hydrophobic retention. High purity and end-capping are essential to minimize active silanol sites.[2][5][8]If tailing persists, switch to an Embedded Polar Group (EPG) or Hybrid Silica (BEH) column.[13][14]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (in Water)Low pH protonates silanols, neutralizing them. The buffer ensures pH stability. Formate is MS-friendly.[8][9]Increase buffer concentration to 20-25 mM for UV detection to further mask silanols.[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity.Try switching the organic solvent if co-elution is an issue.
Column Temp. 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing by speeding up mass transfer kinetics.Increase temperature in 5 °C increments up to column maximum.
Sample Diluent Mobile Phase at starting conditionsEnsures compatibility and prevents peak distortion caused by a strong injection solvent.[11]If solubility is an issue, use the weakest possible solvent that still dissolves the sample.
Injection Volume 1 - 5 µLLow volume minimizes potential for column overload and injection solvent effects.Decrease injection volume if you suspect mass overload is contributing to tailing.[11]

References

  • Phenomenex, Inc. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex, Inc. (2024). How to Reduce Peak Tailing in HPLC?.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex, Inc. (2024).
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC Blog. (2020).
  • Chrom Tech, Inc. (2024).
  • Waters Corporation.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. (2020).
  • ResearchGate. (2024).
  • ResearchGate. (2024). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • Industry news. (2023).

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 2-(2-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile building block. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to a wide array of bioactive compounds.[1][2][3] This guide will equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and efficiently purify your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the nitrogen atom of this compound?

A1: The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes derivatization. The two most common and versatile methods for its functionalization are N-acylation and N-alkylation.

  • N-Acylation: This reaction introduces an acyl group to the nitrogen atom, typically by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base.[4]

  • N-Alkylation: This method involves the formation of a new carbon-nitrogen bond by reacting the pyrrolidine with an alkylating agent, such as an alkyl halide. Reductive amination is another powerful technique for N-alkylation.[5][6][7][8]

Q2: How does the 2-fluorophenyl group affect the reactivity of the pyrrolidine nitrogen?

A2: The 2-fluorophenyl group is an electron-withdrawing group, which can slightly reduce the nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine. However, this effect is generally not significant enough to impede N-acylation or N-alkylation reactions under standard conditions. The steric bulk of the 2-fluorophenyl group might influence the approach of very bulky electrophiles, potentially requiring slightly longer reaction times or higher temperatures to achieve full conversion.

Q3: What are the recommended starting materials and reagents for the N-acylation of this compound?

A3: For a successful N-acylation, high-quality starting materials and reagents are crucial.

  • This compound: Ensure it is pure and free from any residual acids from its synthesis (e.g., as a hydrochloride salt). If starting from the salt, it must be neutralized with a suitable base before the reaction.

  • Acylating Agent: Acyl chlorides and acid anhydrides are the most common choices. Ensure they are fresh and have not been hydrolyzed by exposure to moisture.[4]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl) formed during the reaction.[4]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are recommended to prevent hydrolysis of the acylating agent.[4]

Q4: What are the key considerations for the N-alkylation of this compound with alkyl halides?

A4: N-alkylation with alkyl halides is a straightforward method, but several factors need to be controlled for optimal results.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective. Secondary and tertiary halides are more prone to elimination side reactions.

  • Base: A base is required to neutralize the hydrohalic acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are suitable for this reaction.[5]

  • Temperature: The reaction temperature may need to be optimized depending on the reactivity of the alkyl halide. Heating is often required to drive the reaction to completion.[9]

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of this compound and provides systematic solutions.

N-Acylation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Acylating Agent: The acyl chloride or anhydride has been hydrolyzed by moisture. 2. Protonated Pyrrolidine: The starting material is in its salt form and has not been fully neutralized, rendering the nitrogen non-nucleophilic. 3. Insufficient Base: The amount of base is not enough to scavenge the acid byproduct, leading to the protonation of the starting material.1. Use a fresh bottle of the acylating agent or purify it before use. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. If starting from the hydrochloride salt, ensure complete neutralization with a suitable base before adding the acylating agent. 3. Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine or DIPEA.[4]
Multiple Spots on TLC, Difficult Purification 1. Incomplete Reaction: Unreacted starting material is present. 2. Formation of Side Products: The acylating agent may react with other functional groups if present. 3. Hydrolysis of Acylating Agent: The corresponding carboxylic acid is formed as a byproduct.1. Monitor the reaction progress by TLC until the starting material is fully consumed. Consider increasing the reaction time or temperature if necessary. 2. If other nucleophilic groups are present, consider using protecting groups. 3. Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.
Product is Contaminated with Amine Salt The salt byproduct of the reaction between the base (e.g., triethylamine) and HCl is co-precipitating with the product.During the work-up, wash the organic layer with water or a dilute acid solution to remove the water-soluble salt.

Troubleshooting Workflow for N-Acylation

Sources

Validation & Comparative

A Comparative Analysis of 2-(2-Fluorophenyl)pyrrolidine and its Aryl Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of central nervous system (CNS) drug discovery, the 2-arylpyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. This guide provides a detailed comparative study of 2-(2-Fluorophenyl)pyrrolidine and its structural analogs, with a particular focus on their interaction with monoamine transporters. By integrating experimental data and established protocols, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and synthesis of novel CNS therapeutics.

The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is advantageous for exploring the pharmacophore space of biological targets.[1] Its non-planar nature allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity. When coupled with an aromatic ring at the 2-position, the resulting 2-arylpyrrolidine moiety becomes a key pharmacophore for a variety of CNS targets, most notably the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a cornerstone of treatment for depression, anxiety, ADHD, and substance use disorders.[4][5]

The Influence of Fluorine Substitution: A Comparative Perspective

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[6] The small size and high electronegativity of fluorine can influence a molecule's conformation, metabolic stability, and binding interactions.[6] In the context of 2-arylpyrrolidines, the position of the fluorine atom on the phenyl ring can have a profound impact on binding affinity and selectivity for monoamine transporters.

Below is a table summarizing the anticipated and reported binding affinities (Ki, in nM) for 2-(fluorophenyl)pyrrolidine analogs at the human dopamine transporter (hDAT). This data is compiled from various sources and includes representative data for structurally related compounds to infer the likely impact of fluorine substitution.

CompoundAryl SubstituenthDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)Rationale / Reference
1 2-FluorophenylEstimated ~20-100Estimated >500Estimated >500Based on SAR of related arylpyrrolidines and other DAT inhibitors where ortho substitution can be well-tolerated.[7] this compound is a known building block for CNS agents.[5]
2 3-FluorophenylEstimated ~10-50Estimated >300Estimated >300Meta substitution is often favorable in phenyl-containing monoamine transporter inhibitors.
3 4-FluorophenylEstimated ~5-30Estimated >200Estimated >200Para-fluoro substitution is a common feature in many CNS drugs and is often associated with high affinity.[8]
4 Phenyl (unsubstituted)Estimated ~50-150Estimated >1000Estimated >1000The unsubstituted parent compound serves as a baseline for comparison.

Note: The Ki values for compounds 1-4 are estimations based on SAR trends in the literature, as a direct side-by-side comparison in a single study was not identified. These estimations are intended to guide research and highlight the expected impact of fluorine substitution.

The data suggests that the introduction of a fluorine atom on the phenyl ring is generally beneficial for DAT affinity compared to the unsubstituted analog. The para-fluoro substitution (Compound 3 ) is often associated with the highest affinity, a trend observed in other classes of DAT inhibitors.[8] The ortho- and meta-positions also lead to potent compounds, indicating that the transporter's binding pocket can accommodate substituents at these positions. The selectivity for DAT over SERT and NET is a common characteristic of many 2-arylpyrrolidine derivatives.

Visualizing Structure-Activity Relationships

To better understand the structural basis of these interactions, we can visualize the key pharmacophoric elements and their relationship to the biological target.

SAR_Arylpyrrolidines cluster_ligand 2-Arylpyrrolidine Pharmacophore cluster_target Monoamine Transporter Binding Pocket Pyrrolidine Pyrrolidine Ring (3D Scaffold) H_Bond_Acceptor H-Bond Acceptor/Donor Pyrrolidine->H_Bond_Acceptor H-Bonding Aryl Aryl Ring (Binding & Selectivity) Aromatic_Binding_Site Aromatic Binding Site Aryl->Aromatic_Binding_Site π-π Stacking Substituent Fluorine Substituent (Modulates Affinity & PK) Hydrophobic_Pocket Hydrophobic Pocket Substituent->Hydrophobic_Pocket Hydrophobic/Electrostatic Interactions Synthesis_Workflow Start 1. Catalyst Preparation: [Rh(cod)₂]BF₄ + (R)-BINAP in anhydrous 1,4-dioxane Reactants 2. Addition of Reactants: N-Boc-3-pyrroline + 2-fluorophenylboronic acid Start->Reactants Base 3. Base Addition: Aqueous KOH Reactants->Base Reaction 4. Reaction: Heat to 100°C, 12-24h Base->Reaction Workup 5. Workup & Purification: Aqueous workup, extraction, and column chromatography Reaction->Workup Deprotection 6. Deprotection: TFA in DCM Workup->Deprotection Final_Workup 7. Final Workup & Purification: Neutralization, extraction, and purification Deprotection->Final_Workup Product Final Product: (R)-2-(2-Fluorophenyl)pyrrolidine Final_Workup->Product

Caption: Workflow for the asymmetric synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine.

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine [Rh(cod)₂]BF₄ (1 mol%) and (R)-BINAP (1.2 mol%). Add anhydrous 1,4-dioxane and stir at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add N-Boc-3-pyrroline (1.0 equivalent) and 2-fluorophenylboronic acid (1.5 equivalents).

  • Base Addition: Add a 1.0 M aqueous solution of potassium hydroxide (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: After completion, cool the reaction to room temperature, quench with water, and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-(R)-2-(2-fluorophenyl)pyrrolidine.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane and cool to 0 °C. Add trifluoroacetic acid (TFA) (5.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Final Workup: Carefully neutralize the reaction with a saturated aqueous sodium hydroxide solution at 0 °C. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, (R)-2-(2-Fluorophenyl)pyrrolidine.

In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard filtration binding assay to determine the binding affinity (Ki) of test compounds for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific ligand: 10 µM GBR 12909

  • Test compounds (e.g., this compound) at various concentrations

  • 96-well plates, filter mats (GF/B), and a cell harvester

  • Scintillation counter and scintillation fluid

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation: Homogenize hDAT-expressing cells Assay_Setup 2. Assay Plate Setup: Add membrane prep, radioligand, and test compound/buffer to wells Membrane_Prep->Assay_Setup Incubation 3. Incubation: Incubate at room temperature for 1-2 hours Assay_Setup->Incubation Filtration 4. Filtration & Washing: Rapidly filter through GF/B filter mats and wash with ice-cold buffer Incubation->Filtration Counting 5. Scintillation Counting: Dry filters and count radioactivity Filtration->Counting Analysis 6. Data Analysis: Calculate IC₅₀ and Kᵢ values Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Workflow for the in vitro radioligand binding assay for the dopamine transporter.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from HEK293 cells expressing hDAT by homogenization and centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [3]

Conclusion and Future Directions

The 2-arylpyrrolidine scaffold remains a fertile ground for the discovery of novel CNS-active compounds. This guide has provided a comparative analysis of this compound and its analogs, highlighting the crucial role of fluorine substitution in modulating binding affinity for monoamine transporters. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives.

Future research should focus on obtaining direct comparative data for a series of fluorinated 2-phenylpyrrolidine isomers to precisely elucidate the structure-activity relationships. Furthermore, the exploration of other substituents on both the phenyl and pyrrolidine rings, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Dopamine Transporter - an overview | ScienceDirect Topics. (URL: [Link])

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. (URL: [Link])

  • Gifford Bioscience. Radioligand Binding Assay. (URL: [Link])

  • Zhen, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. (URL: [Link])

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (URL: [Link])

  • MySkinRecipes. (S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. (URL: [Link])

  • Google Patents. (2020). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (URL: )
  • Izenwasser, S., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-6. (URL: [Link])

  • Organic Chemistry Portal. Pyrrolidine synthesis. (URL: [Link])

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Current Protocols in Pharmacology, 89(1), e75. (URL: [Link])

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. (URL: [Link])

  • Lolur, P., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications, 11(1), 1490. (URL: [Link])

  • Berger, F. J., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6825. (URL: [Link])

  • Al-Ghamdi, S. S., et al. (2025). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. Journal of Medicine and Life, 18(3), 188-195. (URL: [Link])

  • Adkins, E. M., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4879. (URL: [Link])

Sources

validation of an analytical method for 2-(2-Fluorophenyl)pyrrolidine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Validation of an Analytical Method for 2-(2-Fluorophenyl)pyrrolidine Quantification: A Comparative Analysis

Introduction: The Analytical Imperative for Novel Psychoactive Substances

This guide provides a detailed, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. We will explore the rationale behind each validation parameter, present a comparative analysis with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the necessary frameworks for you to adapt and implement these protocols in your own laboratory.

Pillar 1: The Workhorse Method - HPLC-UV Validation

HPLC-UV is often the first choice for routine analysis due to its robustness, cost-effectiveness, and widespread availability. The validation process described here is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

Experimental Workflow for Method Validation

The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose. The following workflow illustrates the key stages.

G plan Method Development & Planning spec Specificity / Selectivity plan->spec Define matrix & potential interferents lin Linearity & Range spec->lin Confirm peak purity robust Robustness spec->robust Test method resilience prec Precision (Repeatability & Intermediate) lin->prec Establish concentration range acc Accuracy (Recovery) lin->acc lin->robust Test method resilience prec->acc Assess at multiple levels prec->robust Test method resilience lod LOD & LOQ acc->lod Determine lower limits acc->robust Test method resilience lod->robust Test method resilience doc Documentation & Validation Report robust->doc Compile all data

Caption: A typical workflow for the validation of an analytical method.

Detailed Validation Protocols for HPLC-UV

Objective: To validate an isocratic reversed-phase HPLC-UV method for the quantification of this compound in a simple matrix (e.g., a bulk drug substance).

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

1. Specificity / Selectivity

  • Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is the foundation of a reliable method.

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution of the this compound reference standard.

    • Prepare a spiked sample by adding the reference standard to the placebo.

    • Inject all three solutions and record the chromatograms.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak in the spiked sample should be single, symmetrical, and have the same retention time as the pure reference standard. Peak purity analysis using a photodiode array (PDA) detector is highly recommended if available.

2. Linearity and Range

  • Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This justifies the use of a single-point or multi-point calibration for quantification.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the expected working concentration (e.g., 10 µg/mL to 150 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the residual plot should show a random distribution of points around the x-axis.

3. Accuracy (as Recovery)

  • Why it Matters: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Protocol:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the concentration using the previously established linear equation.

    • Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for a bulk drug substance.

4. Precision

  • Why it Matters: Precision expresses the random error of the method and is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Why it Matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

  • Acceptance Criteria: The LOQ must be sufficiently low to measure the lowest expected concentration of the analyte in samples.

6. Robustness

  • Why it Matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ± 2% organic content).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze a sample under each modified condition and evaluate the impact on retention time, peak shape, and quantitative results.

  • Acceptance Criteria: The results should not deviate significantly from the nominal conditions, demonstrating the method's reliability. For example, system suitability parameters like peak asymmetry and theoretical plates should remain within acceptable limits.

Pillar 2: Comparison with Alternative Methodologies

While HPLC-UV is a powerful tool, it is not universally optimal. The choice of an analytical technique should be driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources.

Inter-Methodology Relationship

The decision to use a simple screening method or a highly specific confirmatory method depends on the analytical goal.

G cluster_0 node1 HPLC-UV Pros: Robust, Low Cost, Simple Cons: Lower Specificity, Lower Sensitivity node2 GC-MS Pros: High Resolution for Volatiles, Good Specificity Cons: Derivatization often needed for non-volatiles node3 LC-MS/MS Pros: Gold Standard, High Specificity & Sensitivity Cons: High Cost, Complex, Matrix Effects p1 Routine QC / Purity p1->node1 Best Fit p2 Forensic Screening p2->node2 Good Fit p2->node3 Confirmatory p3 Bioanalysis (e.g., Plasma) p3->node3 Best Fit

Caption: Selecting an analytical method based on the application's needs.

Method Comparison: HPLC-UV vs. GC-MS vs. LC-MS/MS
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC-MS could be a viable option. However, its polarity may lead to poor peak shape on standard non-polar GC columns. Derivatization, such as acylation, might be necessary to improve its chromatographic behavior, adding a step to sample preparation and a potential source of error. The mass spectrometer provides significantly more specificity than a UV detector, making it excellent for identification in complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying compounds in complex biological matrices like blood or urine. The initial separation by LC is followed by two stages of mass analysis (MS/MS), providing exceptional sensitivity and specificity. By using Multiple Reaction Monitoring (MRM), one can detect the analyte at picogram levels, far below what is possible with HPLC-UV. However, this performance comes at the cost of higher equipment expense, more complex method development, and susceptibility to matrix effects (ion suppression or enhancement) that must be carefully controlled for.

Performance Data Comparison

The following table presents a summary of expected performance characteristics for the three methods when quantifying this compound. The values are typical and would need to be confirmed by experimental validation.

Validation ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Specificity Moderate (Relies on RT)High (Relies on RT & Mass Spectrum)Very High (Relies on RT & MRM transition)
Linear Range 10 - 150 µg/mL1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Quantitation (LOQ) ~10 µg/mL~1 µg/mL~0.1 ng/mL
Precision (RSD%) < 2%< 5%< 10% (at low concentrations)
Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%
Primary Application Purity of bulk material, QCForensic screening, impurity profilingBioanalysis, trace-level quantification

Conclusion

The validation of an analytical method is a critical exercise that underpins the quality and reliability of scientific data. For the quantification of this compound, an HPLC-UV method offers a robust, cost-effective, and reliable solution for routine applications like quality control and purity assessment. Its validation, following established guidelines like ICH Q2(R1), is straightforward and ensures data integrity.

However, when analytical challenges increase, such as in forensic identification or bioanalysis, more specific and sensitive techniques are required. GC-MS provides a significant step up in specificity, while LC-MS/MS offers unparalleled performance for trace-level quantification in complex biological matrices. The selection of the most appropriate technique is a strategic decision that must balance the required analytical performance with the available resources and the ultimate goal of the measurement.

References

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Bioanalytical Method Validation Guidance for Industry. [Link]

  • World Health Organization (WHO). (2012). Guidance on analytical method validation. [Link]

A Senior Application Scientist's Guide to Selecting a Chiral Stationary Phase for the Enantioseparation of 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the efficient separation of enantiomers is a critical step. The compound 2-(2-Fluorophenyl)pyrrolidine is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of different chiral stationary phases (CSPs) for the separation of its enantiomers, grounded in the principles of chiral recognition and supported by established chromatographic methodologies.

The Imperative of Chiral Separation: Understanding the Analyte

This compound possesses a single stereocenter at the C2 position of the pyrrolidine ring. The presence of the aromatic fluorophenyl group and the secondary amine provides key interaction points for chiral recognition:

  • Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor.

  • π-π Interactions: The fluorophenyl ring can engage in π-π stacking with aromatic moieties on a CSP.

  • Dipole-Dipole/Steric Interactions: The overall three-dimensional structure and the electronegative fluorine atom create dipoles and steric hindrance that are crucial for differential interaction with a chiral selector.

The goal of a successful chiral separation is to exploit these features by selecting a CSP that forms transient, diastereomeric complexes with the two enantiomers, leading to different retention times on the column.

A Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of chiral compounds, including those similar to our target analyte.[1][2] Their helical polymer structures create chiral grooves that offer a combination of interaction sites necessary for enantiorecognition.[1]

While specific application data for this compound is not published in a single comparative study, we can extrapolate performance from extensive studies on structurally related pyrrolidine derivatives and other fluorinated aromatic amines.[3][4] The data below represents expected performance based on separations of analogous compounds.

Table 1: Comparative Performance of Polysaccharide CSPs for 2-Arylpyrrolidine Analogs

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile PhaseExpected Selectivity (α)Expected Resolution (Rₛ)Key Interaction Mechanism & Rationale
Lux® Cellulose-1 / CHIRALCEL® OD Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)1.2 - 1.5> 1.5Strong π-π and Steric Fit. The phenylcarbamate groups provide excellent sites for π-stacking with the analyte's fluorophenyl ring. The chiral grooves of the cellulose backbone force a specific orientation, allowing for effective discrimination.
Lux® Cellulose-2 / CHIRALCEL® OZ Cellulose tris(3-chloro-4-methylphenylcarbamate)Normal Phase (Hexane/IPA)1.4 - 1.8> 2.0Enhanced Dipole Interactions. The electron-withdrawing chlorine atom on the selector can enhance dipole-dipole interactions with the analyte, often leading to higher selectivity for halogenated compounds. This CSP is a strong candidate.[4][5]
Lux® Amylose-1 / CHIRALPAK® AD Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)1.1 - 1.41.2 - 2.0Different Helical Structure. Amylose has a different helical twist compared to cellulose, which can sometimes provide a better fit for certain molecules. It is a complementary phase that is essential for a comprehensive screening.[6]
Immobilized Phases (e.g., CHIRALPAK® IA/IB/IC) Amylose/Cellulose tris(phenylcarbamate) derivativesBroad Solvent CompatibilityVariableVariableSolvent Versatility. Immobilized CSPs are covalently bonded to the silica, allowing the use of a wider range of solvents like ethyl acetate, dichloromethane, or THF, which can unlock unique selectivities not achievable with coated phases.[7]

Note: α (selectivity) is the ratio of the retention factors of the two enantiomers. Rₛ (resolution) is a measure of the baseline separation between the two peaks. An Rₛ value ≥ 1.5 is considered baseline separation.

Expert Interpretation:

For this compound, chlorinated cellulose-based CSPs like Lux Cellulose-2 are predicted to offer the best performance. [4][8] The presence of chlorine on the phenylcarbamate selector often improves chiral recognition for analytes containing aromatic rings and polar functional groups through enhanced dipole-dipole interactions. Cellulose tris(3,5-dimethylphenylcarbamate) is also a primary candidate due to its proven broad applicability for amine and aromatic compounds.

Experimental Protocol: A Systematic Approach to Method Development

Trustworthy and reproducible results stem from a systematic screening protocol. This workflow is designed to efficiently identify the optimal CSP and mobile phase for the separation.

Caption: A systematic workflow for chiral method development.

  • Column Selection: Utilize a set of complementary polysaccharide-based columns. A recommended starting screen includes:

    • Lux Cellulose-1 (or CHIRALCEL OD)

    • Lux Cellulose-2 (or CHIRALCEL OZ)[5]

    • Lux Amylose-1 (or CHIRALPAK AD)[6]

  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1.0 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm filter if necessary.[9]

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA).

      • Rationale: This is a standard starting point for normal phase chromatography.[10] IPA is a versatile alcohol modifier. DEA is a basic additive used to suppress secondary interactions with residual silanols on the silica surface and to ensure good peak shape for basic analytes like pyrrolidine.[7]

    • Flow Rate: 1.0 mL/min for a standard 4.6 x 250 mm, 5 µm column.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm or a wavelength appropriate for the fluorophenyl chromophore.

  • Evaluation and Optimization:

    • Assess Retention: If retention is too long (>20 min) or too short (<3 min), adjust the Hexane/IPA ratio. Increase IPA for shorter retention; decrease IPA for longer retention.

    • Assess Separation: Identify the CSP that provides the best initial selectivity (α). Even small "humps" on a peak indicate that separation is possible.

    • Optimize on the Best CSP:

      • Solvent Strength: Fine-tune the Hexane/IPA ratio to bring the retention factor (k') of the first eluting enantiomer into the optimal range of 2-5.

      • Alcohol Modifier: Sometimes, switching the alcohol from IPA to Ethanol can alter selectivity.[11]

      • Temperature: Lowering the temperature often increases resolution, although it will also increase retention time and backpressure.[9]

Conclusion and Recommendations

For the chiral separation of this compound, a systematic screening approach using polysaccharide-based CSPs is the most effective strategy.

  • Primary Recommendation: Begin screening with a cellulose tris(3-chloro-4-methylphenylcarbamate) CSP (e.g., Lux Cellulose-2) , as its electronic properties are well-suited for halogenated aromatic amines.

  • Key Consideration: Always include complementary phases like cellulose tris(3,5-dimethylphenylcarbamate) and an amylose-based CSP in your initial screen to ensure the best possible separation is discovered.

  • Method Optimization: Pay close attention to the mobile phase composition, particularly the choice of alcohol modifier and the concentration of the basic additive (DEA), as these are critical for achieving optimal peak shape and resolution.

By following this structured, science-driven approach, researchers can confidently and efficiently develop a robust and reproducible method for the critical task of separating the enantiomers of this compound.

References

  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed. Available at: [Link]

  • High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts. ResearchGate. Available at: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed. Available at: [Link]

  • Lux Cellulose-2 Chiral LC Columns. Phenomenex. Available at: [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. Available at: [Link]

  • Lux Chiral Columns Make it Easy. Phenomenex. Available at: [Link]

  • Chromatographic Enantioseparation of Racemic Antifungal Drugs using Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Available at: [Link]

  • A General Screening Method for Chiral Separations using Supercritical Fluid Chromatography (SFC). Phenomenex. Available at: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at: [Link]

  • INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies. Available at: [Link]

  • Evaluation of a polysaccharide-based chiral reversed-phase liquid chromatography screen strategy in pharmaceutical analysis. PubMed. Available at: [Link]

  • Comparative Study on Chiral Separation of Afoxolaner on Polysaccharide‐Based Chiral Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). ijrpr. Available at: [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. PubMed. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Fast and ultrafast, high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography: A review. unife.it. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies. Available at: [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AS-H. Daicel Chiral Technologies. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® MA(+). Daicel Chiral Technologies. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-(2-Fluorophenyl)pyrrolidine: A Cross-Validation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-Fluorophenyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The strategic introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, robust and efficient synthetic routes to enantiomerically pure this compound are of paramount importance for drug discovery and development.

This guide provides a comparative analysis of prominent synthetic strategies for the preparation of this compound, with a focus on asymmetric methods that afford high enantiopurity. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key methods, and offer a critical evaluation of their respective strengths and limitations based on available data.

Introduction to Synthetic Strategies

The synthesis of 2-arylpyrrolidines, including the 2-(2-fluorophenyl) derivative, can be broadly categorized into two main approaches: the formation of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine or pyrrolidone core. Within these categories, several modern synthetic methods have emerged, including transition-metal-catalyzed cross-coupling and C-H activation reactions, as well as biocatalytic transformations. The choice of a particular method often depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.

Method 1: Grignard Reaction with a Pyrrolidone Precursor

A classical yet effective approach involves the addition of a Grignard reagent to a protected pyrrolidone, followed by dehydration and asymmetric reduction. This method offers a straightforward pathway to the target molecule from readily available starting materials. A notable example is the synthesis of the closely related R-2-(2,5-difluorophenyl)pyrrolidine, for which a detailed industrial-scale protocol has been patented.[1] This method can be adapted for the synthesis of this compound.

The reaction proceeds through the initial protection of the pyrrolidone nitrogen, typically with a Boc group, to prevent side reactions. The subsequent Grignard addition of 2-fluorophenylmagnesium bromide to the protected lactam forms a hemiaminal intermediate. Acid-catalyzed dehydration then furnishes a cyclic imine, which is the substrate for the crucial asymmetric reduction step. The use of a chiral reducing agent, such as a chiral borane complex, allows for the enantioselective formation of the desired stereocenter at the C2 position.

Experimental Protocol: Grignard-Based Synthesis (Adapted for this compound)

Step 1: N-Boc Protection of 2-Pyrrolidone

  • To a solution of 2-pyrrolidone in a suitable aprotic solvent (e.g., THF, dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain N-Boc-2-pyrrolidone.

Step 2: Grignard Reaction

  • Prepare the 2-fluorophenylmagnesium bromide Grignard reagent from 2-bromofluorobenzene and magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve N-Boc-2-pyrrolidone in anhydrous THF and cool to -78 °C.

  • Slowly add the Grignard reagent to the solution of N-Boc-2-pyrrolidone.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude hemiaminal.

Step 3: Dehydration and Asymmetric Reduction

  • Dissolve the crude hemiaminal in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the cyclic imine.

  • After cooling, the crude imine is subjected to asymmetric reduction using a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex) in an appropriate solvent like THF at low temperature to afford the desired enantiomer of N-Boc-2-(2-fluorophenyl)pyrrolidine.

Step 4: Deprotection

  • Dissolve the N-Boc protected pyrrolidine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) to remove the Boc group.

  • After the reaction is complete, neutralize the excess acid and work up to isolate the final product, this compound.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Grignard Reaction Pathway for this compound Synthesis"

Method 2: Copper-Catalyzed Intramolecular C-H Amination

Modern synthetic chemistry has seen a surge in the development of C-H activation/amination reactions, which offer a more atom-economical and direct route to nitrogen-containing heterocycles. Copper-catalyzed intramolecular C-H amination presents a promising strategy for the synthesis of pyrrolidines.[2] This method typically involves the use of a substrate containing a leaving group on the nitrogen atom, which, upon activation by a copper catalyst, generates a reactive nitrogen species that undergoes cyclization via insertion into a C-H bond.

Conceptual Workflow: Copper-Catalyzed C-H Amination

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} "Conceptual Workflow for Copper-Catalyzed C-H Amination"

The key advantages of this approach include the potential for high regio- and stereoselectivity, depending on the nature of the catalyst and the substrate. The development of chiral ligands for the copper catalyst is crucial for achieving high enantioselectivity in this transformation.

Method 3: Biocatalytic Asymmetric Synthesis using Transaminases

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis. Transaminases, in particular, have shown great potential for the asymmetric synthesis of chiral amines. A recently developed method demonstrates the synthesis of 2-arylpyrrolidines with excellent enantioselectivity (≥95% ee) starting from ω-chloroketones.[3] This chemoenzymatic approach involves a transaminase-triggered cyclization.

The process starts with the amination of an ω-chloro-ketone precursor by a transaminase enzyme, which sets the stereochemistry at the amino group. The resulting amino-chloroalkane then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. The choice of the transaminase enzyme (either (R)- or (S)-selective) allows for the synthesis of both enantiomers of the target molecule with high purity.

Experimental Protocol: Transaminase-Mediated Synthesis (Adapted for this compound)

Step 1: Substrate Preparation

  • Synthesize 4-chloro-1-(2-fluorophenyl)butan-1-one from 2-fluorobenzoyl chloride and 3-chloropropylmagnesium bromide or a similar suitable method.

Step 2: Biocatalytic Amination and Cyclization

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8), combine the ω-chloroketone substrate, a suitable amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) as a cofactor, and the chosen transaminase enzyme (e.g., an (R)- or (S)-selective transaminase).

  • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

  • The transaminase catalyzes the asymmetric amination of the ketone, and the resulting amine undergoes in situ cyclization to form the pyrrolidine ring.

  • Monitor the reaction progress by HPLC.

Step 3: Product Isolation

  • Once the reaction is complete, extract the product with an organic solvent.

  • Purify the product by chromatography or crystallization to obtain the enantiomerically pure this compound.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} "Biocatalytic Synthesis of this compound"

Comparative Analysis of Synthesis Methods

MethodKey FeaturesTypical YieldsEnantioselectivity (ee)AdvantagesDisadvantages
Grignard Reaction Multi-step classical approach.High (total process yield >60% for a similar compound[1])High (dependent on the chiral reducing agent)Readily available starting materials, well-established chemistry, scalable.[1]Requires stoichiometric amounts of reagents, can be sensitive to moisture and air.
Copper-Catalyzed C-H Amination Direct C-H functionalization.Moderate to good (variable)Potentially high with chiral ligandsAtom-economical, direct conversion of C-H bonds.May require synthesis of specialized starting materials and ligands, optimization of reaction conditions can be challenging.
Biocatalytic (Transaminase) Chemoenzymatic cascade reaction.Good to excellent (up to 90% for analogs[3])Excellent (≥95%[3])High enantioselectivity, mild reaction conditions (aqueous media, near-neutral pH), environmentally friendly.Enzyme stability and cost can be a factor, substrate scope may be limited by the enzyme's specificity.

Conclusion

The synthesis of this compound can be achieved through various synthetic strategies, each with its own set of advantages and challenges. The Grignard-based approach represents a robust and scalable method, particularly suitable for industrial production, as evidenced by its application in the synthesis of a similar pharmaceutical intermediate.[1] While it involves multiple steps, the starting materials are readily accessible.

Copper-catalyzed C-H amination offers a more modern and atom-economical alternative. Although specific protocols for the target molecule require further development, the potential for direct and selective synthesis makes it an attractive area for future research.

The biocatalytic method using transaminases stands out for its exceptional enantioselectivity and environmentally benign reaction conditions.[3] For the synthesis of enantiopure this compound for pharmaceutical applications, this approach is particularly compelling, provided a suitable transaminase can be identified and the process is economically viable on a larger scale.

Ultimately, the selection of the most appropriate synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of synthesis, enantiopurity, cost considerations, and available expertise and resources.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.
  • Grignard Reagents: From Laboratory to Industrial Scale. CRIPS. Available at: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(2-Fluorophenyl)pyrrolidine Enantiomers: A Methodological and Conceptual Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's stereochemistry and its biological function is paramount. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The introduction of a substituent, such as a 2-fluorophenyl group at the 2-position, creates a chiral center, resulting in two non-superimposable mirror images: the (R)- and (S)-enantiomers. While direct comparative studies on the biological activities of the enantiomers of 2-(2-Fluorophenyl)pyrrolidine are not extensively documented in publicly available literature, this guide provides a comprehensive framework for such an investigation. We will delve into the principles of stereospecificity, outline the necessary synthetic and analytical methodologies, and present a conceptual comparison based on the known pharmacology of related structures.

The Imperative of Chirality in Drug Action

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of L-amino acids and D-sugars, creating specific three-dimensional environments. Consequently, enantiomers of a chiral drug can interact with these targets differently, leading to significant variations in their pharmacodynamic and pharmacokinetic profiles. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects.

Conceptual Diagram: Enantiomeric Differentiation at a Chiral Receptor

The following diagram illustrates how two enantiomers of a drug might bind differently to a chiral receptor site, leading to a difference in biological response.

G cluster_0 Chiral Receptor Surface Receptor Binding Site A Binding Site B Binding Site C S_Enantiomer (S) A' B' C' S_Enantiomer:f0->Receptor:f0 Strong Fit S_Enantiomer:f1->Receptor:f1 Strong Fit S_Enantiomer:f2->Receptor:f2 Strong Fit R_Enantiomer (R) A' B' C' R_Enantiomer:f0->Receptor:f0 Good Fit R_Enantiomer:f1->Receptor:f2 Poor Fit / Steric Hindrance G start Start: Prepare Cell Membranes (Expressing Target Transporter, e.g., DAT) radioligand Add Radioligand (e.g., [3H]WIN 35,428 for DAT) start->radioligand competitor Add Test Compound ((R)- or (S)-enantiomer) at varying concentrations radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Ligand incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Measure Radioactivity of Filters via Liquid Scintillation Counting wash->scintillation analysis Data Analysis: Plot % Inhibition vs. Log[Concentration] and Calculate IC50 and Ki values scintillation->analysis end End: Determine Binding Affinity analysis->end

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-(2-Fluorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly significant, class of these compounds: 2-(2-Fluorophenyl)pyrrolidine derivatives. Our focus will be on understanding how subtle molecular modifications translate into profound changes in biological activity, with a particular emphasis on their role as monoamine transporter inhibitors.[4][5][6][7][8]

The introduction of a 2-fluorophenyl group at the 2-position of the pyrrolidine ring introduces a unique set of electronic and steric properties that significantly influence the molecule's interaction with its target proteins. This guide will provide a comprehensive comparison of various derivatives, supported by experimental data, to illuminate the key structural features governing their potency and selectivity. We will explore the impact of substitutions on both the pyrrolidine ring and the phenyl ring, offering a rationale for the observed biological outcomes.

The Crucial Role of Monoamine Transporters

Monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical for regulating neurotransmitter levels in the synapse.[9][10] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[10] Pyrrolidine-based compounds have emerged as a promising class of monoamine reuptake inhibitors, with the potential for developing novel treatments for conditions such as depression, ADHD, and substance abuse.[7][8][11]

Decoding the Structure-Activity Landscape

The biological activity of this compound derivatives is a delicate interplay of several structural features. The following sections dissect these relationships, providing a comparative analysis of key analogues.

The Significance of the 2-Fluorophenyl Moiety

The presence of the fluorine atom at the ortho position of the phenyl ring is a critical determinant of activity. This is not merely a placeholder; the electronegativity and size of the fluorine atom can influence:

  • Conformational Preference: The fluorine atom can engage in intramolecular interactions, such as hydrogen bonds with the pyrrolidine nitrogen's proton (in its protonated state), which can lock the molecule into a specific, biologically active conformation.

  • Binding Pocket Interactions: The fluoro-substituent can directly interact with residues in the binding pocket of the target protein, potentially forming favorable electrostatic or hydrophobic interactions. Docking studies have shown that electrostatic and hydrogen bond interactions are crucial for the binding of pyrrolidine derivatives to their targets.[12]

  • Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to an improved pharmacokinetic profile.

Impact of Substitutions on the Pyrrolidine Ring

Modifications to the pyrrolidine ring itself have a profound impact on the activity and selectivity of these compounds.

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is paramount. Small alkyl groups are often well-tolerated, while larger, bulkier groups can lead to a decrease in potency due to steric hindrance.

  • Substitution at Other Positions: The introduction of substituents at the 3, 4, or 5-positions of the pyrrolidine ring can modulate the molecule's affinity and selectivity for different monoamine transporters. For instance, 3,4-disubstituted pyrrolidines have been identified as a novel class of monoamine transporter inhibitors.[4][5][6] The stereochemistry of these substituents is also a critical factor.[1]

Phenyl Ring Variations: A Game of Electronics and Sterics

While this guide focuses on 2-fluorophenyl derivatives, it is instructive to compare them with analogues bearing other substituents on the phenyl ring.

  • Position of the Halogen: Moving the fluorine atom to the meta or para position can drastically alter the activity profile. This highlights the importance of the ortho-fluoro conformation.

  • Other Substituents: The replacement of fluorine with other electron-withdrawing or electron-donating groups can help to probe the electronic requirements of the binding pocket. For example, dichlorophenyl substitution has been shown to yield potent DAT/NET selective compounds.[8]

Comparative Performance Data

To illustrate the principles outlined above, the following table summarizes the in vitro activity of a series of hypothetical, yet representative, this compound derivatives against the dopamine, norepinephrine, and serotonin transporters.

Compound IDR1 (on Pyrrolidine N)R2 (on Phenyl Ring)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
1a -H2-F2550300
1b -CH32-F1535250
1c -H3-F150200800
1d -H4-F2002501000
1e -H2-Cl3060350
1f -H2-F, 4-Cl1020150

Data is hypothetical and for illustrative purposes.

  • The ortho-fluoro substitution (Compound 1a ) is superior to meta (Compound 1c ) and para (Compound 1d ) substitutions.

  • N-methylation (Compound 1b ) slightly improves potency for DAT and NET.

  • The addition of a second halogen (Compound 1f ) can further enhance potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a standardized workflow for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Scheme

The synthesis of this compound derivatives typically begins with the appropriate starting materials, such as 2-fluorophenylacetonitrile and a suitable pyrrolidine precursor. A common synthetic route is outlined below.

G A 2-Fluorophenylacetonitrile C Condensation A->C B Pyrrolidine Precursor B->C D Cyclization C->D E Reduction D->E F This compound Scaffold E->F G N-Alkylation / Arylation F->G H Final Derivatives G->H

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Synthesis of a Representative Compound (e.g., Compound 1a):

  • Condensation: React 2-fluorophenylacetonitrile with a suitable dielectrophile, such as 1,4-dibromobutane, in the presence of a strong base like sodium hydride in an anhydrous solvent (e.g., THF) to form the cyclization precursor.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form a 2-(2-fluorophenyl)-2-cyanopyrrolidine.

  • Decyanation/Reduction: The cyano group is removed and the imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the this compound scaffold.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Biological Evaluation: Radioligand Binding Assays

The affinity of the synthesized compounds for the monoamine transporters is determined using radioligand binding assays.

Workflow for Radioligand Binding Assay:

G A Prepare cell membranes expressing DAT, NET, or SERT B Incubate membranes with radioligand and test compound A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate Ki values from competition curves D->E

Caption: Workflow for determining transporter binding affinity.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT are prepared by standard homogenization and centrifugation methods.

  • Binding Assay: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Concluding Remarks and Future Directions

The structure-activity relationship of this compound derivatives is a rich and complex field, offering significant opportunities for the development of novel therapeutics. This guide has highlighted the key structural determinants of their activity as monoamine transporter inhibitors. The ortho-fluorophenyl group, in combination with specific substitutions on the pyrrolidine ring, provides a powerful scaffold for tuning both potency and selectivity.

Future research in this area should focus on:

  • Stereoselective Synthesis: The preparation and evaluation of individual enantiomers is crucial, as biological activity is often confined to a single stereoisomer.

  • In Vivo Evaluation: Promising compounds should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and side-effect profiles.

  • Exploration of Novel Targets: While the focus has been on monoamine transporters, this versatile scaffold may also exhibit activity at other important biological targets.

By systematically applying the SAR principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this compound derivatives, paving the way for the next generation of CNS-acting drugs.

References

  • Enyedy, I. J., Zaman, W. A., Sakamuri, S., Kozikowski, A. P., Johnson, K. M., & Wang, S. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113–1118. [Link]

  • PubMed. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]

  • National Institutes of Health. (n.d.). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. [Link]

  • UTMB Research Experts. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • SpringerLink. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. [Link]

  • PubMed. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. [Link]

  • BioKB. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

  • PubMed. (2012). Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. [Link]

  • RUA. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (n.d.). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. [Link]

  • ResearchGate. (2021). Structure-activity relationship analysis of cocrystallized gliptin-like pyrrolidine, trifluorophenyl, and pyrimidine-2,4-dione dipeptidyl peptidase-4 inhibitors. [Link]

  • bioRxiv. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. [Link]

  • PubMed. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link]

  • ResearchGate. (n.d.). Pyrrole, pyrrolidine analogs as drug candidates-I. [Link]

  • ResearchGate. (2010). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • National Institutes of Health. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • Semantic Scholar. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to 2-(2-Fluorophenyl)pyrrolidine-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for catalysts that deliver high stereoselectivity, yield, and efficiency is perpetual. Within the realm of asymmetric organocatalysis, the pyrrolidine scaffold has proven to be a privileged structure, forming the backbone of highly successful catalysts like the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[1] This guide provides an in-depth comparative analysis of pyrrolidine-based ligands, with a specific focus on the strategic incorporation of fluorine onto the aryl moiety, particularly the 2-(2-fluorophenyl) substitution. We will explore how this seemingly subtle modification can profoundly influence catalytic activity, offering a powerful tool for reaction optimization.

This analysis moves beyond a simple catalog of results, delving into the causality behind the observed performance. We will dissect the electronic and steric effects imparted by fluorine and provide field-proven, reproducible protocols to validate these claims.

The Privileged Scaffold: Diarylprolinol Silyl Ethers

The catalytic prowess of diarylprolinol silyl ethers stems from their well-defined structure. The pyrrolidine ring, the chiral center, and the bulky diarylmethyl group work in concert to create a highly organized chiral environment. In enamine-based catalysis, the secondary amine of the pyrrolidine reversibly reacts with an aldehyde or ketone to form a chiral enamine, which then attacks the electrophile from a sterically less hindered face, thereby controlling the stereochemical outcome.[2]

Caption: General Structure of Diarylprolinol Silyl Ether Catalysts.

The Impact of Fluorine: A Comparative Performance Analysis

The strategic placement of fluorine atoms on the aryl rings of the catalyst is a powerful method for fine-tuning its reactivity and selectivity.[3][4] Fluorine is the most electronegative element, and its introduction, particularly in the form of -F or -CF3 groups, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the pyrrolidine nitrogen, influencing the HOMO level of the resulting enamine intermediate.[5]

While a direct, side-by-side comparison for a simple 2-fluorophenyl substituent is sparsely documented under identical conditions, a compelling case study can be made using the more extensively studied (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether. This catalyst, bearing multiple electron-withdrawing groups, exemplifies the profound electronic impact of fluorine.[6][7]

Case Study: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The Michael addition of aldehydes to nitroolefins is a benchmark reaction for evaluating the efficacy of these organocatalysts. The reaction proceeds via an enamine intermediate formed from the aldehyde and the catalyst. A lower electron density on the catalyst's nitrogen atom leads to a lower HOMO energy of the enamine, making it less nucleophilic but often leading to enhanced stability and selectivity.[5]

Table 1: Performance Comparison in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

CatalystAr SubstituentCatalyst Loading (mol%)Yield (%)dr (syn/anti)ee (%) (syn)Reference
Catalyst 1 Phenyl109795:599[8][9]
Catalyst 2 3,5-bis(Trifluoromethyl)phenyl1099>99:1>99[6][7]

Note: Data is compiled from representative literature. While conditions are similar (room temperature, minimal solvent), they may not be identical. The data serves to illustrate the general performance trend.

Expert Insights: The data clearly indicates that the highly fluorinated Catalyst 2 provides superior diastereoselectivity compared to its non-fluorinated counterpart, Catalyst 1 , while maintaining excellent yield and enantioselectivity.[6][7][8][9] The strong electron-withdrawing nature of the trifluoromethyl groups makes the catalyst's nitrogen less basic. This can lead to a more organized and tightly bound transition state, enhancing facial discrimination of the electrophile and resulting in higher stereoselectivity. While the effect of a single 2-fluoro substituent would be more subtle, the same electronic principles apply. It is expected to offer a moderate enhancement in selectivity compared to the unsubstituted phenyl analog due to its inductive electron-withdrawing effect.[10]

Mechanistic Rationale: The Role of Enamine Catalysis

The catalytic cycle for the Michael addition provides a clear framework for understanding the fluorine effect. The catalyst activates the aldehyde through the formation of a nucleophilic enamine, while an acidic co-catalyst often activates the nitroalkene electrophile.

G A Aldehyde + Catalyst (I) B Chiral Enamine (II) (Nucleophile) A->B - H2O D Stereoselective C-C Bond Formation B->D C Nitroalkene (Electrophile) C->D E Iminium Ion (III) D->E F Hydrolysis E->F + H2O G Michael Adduct (Product) F->G H Catalyst (I) (Regenerated) F->H capt Figure 2: Simplified Catalytic Cycle for the Asymmetric Michael Addition. H->A Catalytic Cycle

Caption: Simplified Catalytic Cycle for the Asymmetric Michael Addition.

The fluorine substituents on the aryl groups of the catalyst primarily influence the properties of the Chiral Enamine (II) . The electron-withdrawing effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine. While this slightly reduces its nucleophilicity, it can lead to a more favorable, lower-energy transition state for the stereodetermining C-C bond formation step, ultimately enhancing selectivity.

Validated Experimental Protocol: Asymmetric Michael Addition

To ensure trustworthiness and reproducibility, this section provides a detailed, step-by-step methodology for a representative Michael addition reaction. The causality behind key experimental choices is explained to provide deeper insight.

Reaction: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene using (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst 1)

  • trans-β-Nitrostyrene (Electrophile)

  • Propanal (Nucleophile precursor)

  • Benzoic Acid (Co-catalyst)

  • Dichloromethane (CH2Cl2, Solvent)

  • Saturated aq. NH4Cl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol Workflow:

G Start Start Setup 1. Reaction Setup - Add catalyst, co-catalyst, and nitroalkene to flask. - Add solvent (CH2Cl2). Start->Setup Cool 2. Cooling - Cool mixture to 4 °C in an ice bath. Setup->Cool Addition 3. Substrate Addition - Add propanal dropwise over 5 minutes. Cool->Addition Reaction 4. Reaction - Stir at 4 °C. - Monitor by TLC until nitroalkene is consumed. Addition->Reaction Quench 5. Work-up: Quenching - Add saturated aq. NH4Cl solution. Reaction->Quench Extract 6. Work-up: Extraction - Extract with CH2Cl2 (3x). Quench->Extract Dry 7. Work-up: Drying - Combine organic layers, dry over MgSO4, filter. Extract->Dry Purify 8. Purification - Concentrate under reduced pressure. - Purify by flash column chromatography. Dry->Purify Analyze 9. Analysis - Determine yield. - Analyze dr by 1H NMR. - Analyze ee by chiral HPLC/SFC. Purify->Analyze End End Product Analyze->End capt Figure 3: Experimental Workflow for a Catalyst-Screening Protocol.

Caption: Experimental Workflow for a Catalyst-Screening Protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv), the diarylprolinol silyl ether catalyst (0.05 mmol, 0.1 equiv), and benzoic acid (0.05 mmol, 0.1 equiv).

    • Rationale: The acid co-catalyst activates the nitroalkene via hydrogen bonding, increasing its electrophilicity and accelerating the reaction.[11]

  • Solvation & Cooling: Add dichloromethane (1.0 mL). Cool the resulting solution to 4 °C using an ice-water bath.

    • Rationale: Lower temperatures often enhance stereoselectivity by favoring the more ordered, lower-energy transition state over competing pathways.

  • Nucleophile Addition: Add propanal (1.5 mmol, 3.0 equiv) dropwise to the stirred solution over 5 minutes.

    • Rationale: Using an excess of the aldehyde pushes the equilibrium towards the formation of the enamine intermediate. Slow addition helps to control the reaction rate and prevent potential side reactions.

  • Monitoring: Stir the reaction mixture at 4 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is fully consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes/Ethyl Acetate eluent system) to afford the pure Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase via HPLC or SFC.

Conclusion and Future Outlook

The incorporation of fluorine into the 2-phenylpyrrolidine scaffold of organocatalysts is a proven and highly effective strategy for modulating catalytic performance. As demonstrated, electron-withdrawing fluoro-substituents can significantly enhance diastereoselectivity and enantioselectivity by tuning the electronic properties of the key enamine intermediate, leading to more organized transition states.

While highly fluorinated catalysts like the 3,5-bis(trifluoromethyl)phenyl variant show dramatic improvements, the more subtle effects of a single 2-fluorophenyl substituent warrant further direct comparative investigation. Such studies would enable a finer-tuning of catalyst properties, allowing researchers to select the optimal catalyst based on the specific electronic demands of their desired transformation. The principles and protocols outlined in this guide provide a robust framework for conducting such comparative analyses and for leveraging the "fluorine advantage" in the rational design of next-generation asymmetric catalysts.

References

  • Cahard, D., & Bizet, V. (2014). The influence of fluorine in asymmetric catalysis. Chemical Society Reviews, 43(1), 135-147. [Link]

  • Bizet, V., Cahard, D., & Rodriguez, J. (2014). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 43(8), 2425-2438. [Link]

  • Zhao, G., & Ye, Z. (2012). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 66(4), 218-223. [Link]

  • Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 68-83. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Ishii, T., Fujioka, S., Sekiguchi, Y., & Kotsuki, H. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307–5309. [Link]

  • Hayashi, Y., Itoh, T., Aratake, S., & Ishikawa, H. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroethanol with α,β-Unsaturated Aldehydes. Organic Letters, 9(12), 2243–2246. [Link]

  • Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50–51. [Link]

  • Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. PubMed, PMID: 20000764. [Link]

  • PubChem. (2S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine. PubChem Compound Summary. [Link]

Sources

A Multi-Technique Approach to Validating the Purity of Synthesized 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the pyrrolidine scaffold is a cornerstone, integral to the structure of numerous biologically active compounds.[1][2] The introduction of a fluorine atom, as in 2-(2-Fluorophenyl)pyrrolidine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the rigorous confirmation of its chemical purity and stereochemical integrity is not merely a procedural step but a fundamental requirement for advancing any drug candidate.

This guide, intended for professionals in research and drug development, provides an in-depth comparison of multiple analytical techniques for validating the purity of synthesized this compound. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, grounded in the principles of scientific integrity and self-validating protocols.

The Orthogonal Approach: A Mandate for Purity Confirmation

No single analytical technique can unequivocally establish the purity of a compound. An orthogonal approach, employing multiple methods that measure different physicochemical properties, is essential for a comprehensive assessment. For a chiral molecule like this compound, this involves not only quantifying chemical impurities but also determining its enantiomeric excess. The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for the validation of analytical procedures, emphasizing a continuous, lifecycle approach to method validation.[3][4][5][6][7]

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Caption: Workflow for Purity Validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[8] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular structure and can reveal the presence of impurities.

Expertise & Experience: The causality behind using a suite of NMR experiments lies in their complementary nature. ¹H NMR provides information on the proton environment, ¹³C NMR reveals the carbon skeleton, and the often-overlooked ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, making it an excellent probe for structural integrity and the detection of fluorinated impurities.[9][10]

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values should be consistent with the expected structure.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine signal is highly characteristic and sensitive to its substitution pattern on the aromatic ring.[9][11][12]

Data Interpretation and Trustworthiness:
TechniqueExpected Result for Pure SampleIndication of Impurity
¹H NMR Signals corresponding to aromatic and pyrrolidine protons with correct integration and multiplicity.Additional peaks, distorted multiplicities, or incorrect integration values.
¹³C NMR Expected number of signals for all carbon atoms in the molecule.Presence of extra signals.
¹⁹F NMR A single, sharp signal at the characteristic chemical shift for a 2-fluorophenyl group.Additional fluorine signals, indicating regioisomers or other fluorinated byproducts.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a high degree of confidence in the molecular formula.

Expertise & Experience: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.

Data Interpretation and Trustworthiness:
TechniqueExpected Result for Pure SampleIndication of Impurity
HRMS (ESI) A molecular ion peak corresponding to the exact mass of [C₁₀H₁₂FN + H]⁺.Presence of other significant peaks corresponding to impurities or degradation products.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

For a chiral compound, confirming the identity and purity of the desired enantiomer is critical, as different enantiomers can have vastly different pharmacological effects.[14][15] Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14][16][17]

Expertise & Experience: The selection of the chiral stationary phase (CSP) is paramount for achieving separation. Polysaccharide-based CSPs are often effective for a broad range of compounds, including those with amine functionalities.[18] The mobile phase composition, particularly the type and concentration of the alcohol modifier and any additives, must be optimized to achieve baseline resolution.

Caption: Logical Pathway for Chiral HPLC Separation.

Experimental Protocol:
  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[19]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Analysis: Inject the sample and a racemic standard. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Data Interpretation and Trustworthiness:
ParameterHigh-Purity SampleContaminated Sample
Enantiomeric Excess (% ee) > 99.5%< 99.5%
Chemical Purity (Area %) > 99.5% (main peak)Presence of additional peaks indicating chemical impurities.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[20][21] This technique serves as a fundamental check of purity and corroborates the proposed molecular formula.

Expertise & Experience: While modern spectroscopic methods have become primary tools for structural elucidation, elemental analysis remains a valuable, independent confirmation of a compound's bulk purity.[21][22] The accepted deviation from the calculated elemental composition is typically within ±0.4%.[23][24]

Experimental Protocol:
  • Sample Preparation: A precisely weighed, homogenous sample (typically 2-3 mg) is required. The sample must be thoroughly dried to remove any residual solvents.

  • Instrumentation: A CHN elemental analyzer, which utilizes combustion analysis.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Interpretation and Trustworthiness:
ElementCalculated for C₁₀H₁₂FNAcceptable Found Range (±0.4%)
Carbon (C) 71.83%71.43% - 72.23%
Hydrogen (H) 7.23%6.83% - 7.63%
Nitrogen (N) 8.38%7.98% - 8.78%

Conclusion: An Integrated and Self-Validating System

The validation of synthesized this compound's purity is a multi-faceted process that demands an integrated approach. Each analytical technique provides a unique and essential piece of the puzzle. NMR and MS confirm the molecular structure and identity, chiral HPLC quantifies both enantiomeric and chemical purity, and elemental analysis verifies the fundamental elemental composition. By employing these orthogonal techniques, researchers and drug development professionals can establish a self-validating system, ensuring the highest degree of confidence in the quality of their synthesized material, a critical prerequisite for its use in further research and development. This rigorous validation is not just a regulatory hurdle but a cornerstone of scientific integrity and the responsible development of new therapeutic agents.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Vertex AI Search.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Vertex AI Search.
  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • 5 Methods for Impurity Profiling in Pharmaceuticals. Toref. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • This compound hydrochloride, 1 g, CAS No. 1197227-16-9. Carl ROTH. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Vertex AI Search.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

  • 19F NMR Reference Standards. Vertex AI Search.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. No Added Chemicals. [Link]

  • The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pyrrolidine. National Institute of Standards and Technology. [Link]

  • Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. PubMed. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE'. datapdf.com. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]

  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives
  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. PMC - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Metabolic Stability: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. A molecule's metabolic stability—its resistance to breakdown by the body's enzymatic machinery—is a critical determinant of its in vivo exposure, half-life, and ultimately, its therapeutic efficacy.[1] Compounds that are rapidly metabolized may fail to achieve sufficient therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[1]

The arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active agents.[2] However, this scaffold, like many organic molecules, possesses sites that are vulnerable to metabolic attack, primarily by cytochrome P450 (CYP) enzymes in the liver.[3][4] A powerful and widely adopted strategy to mitigate this metabolic liability is the selective incorporation of fluorine atoms.[5][6][7][8]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated arylpyrrolidines. Moving beyond a simple recitation of facts, we will explore the causal mechanisms, present supporting data, and provide detailed experimental protocols to empower researchers to make rational, data-driven decisions in their drug design campaigns.

The Mechanistic Rationale: Why Fluorination Enhances Metabolic Stability

The conventional wisdom often attributes the metabolic blocking effect of fluorine solely to the strength of the carbon-fluorine (C-F) bond (approx. 116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (approx. 99 kcal/mol). While the C-F bond is indeed more difficult to cleave, the primary mechanism of metabolic enhancement is more nuanced and rooted in the fundamentals of physical organic chemistry and enzyme kinetics.[9][10]

The major metabolic pathway for many aromatic systems is CYP-mediated oxidation.[4] This process involves the abstraction of a hydrogen atom or an electron from the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect.[6] Placing a fluorine atom on an aryl ring decreases the electron density of the ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site. In essence, fluorine deactivates the "metabolic soft spot."[11]

By strategically replacing a hydrogen atom at a known site of metabolism with fluorine, we can effectively shield the molecule from enzymatic degradation, a concept illustrated below.

cluster_0 Non-Fluorinated Arylpyrrolidine cluster_1 Fluorinated Arylpyrrolidine Parent_NF Arylpyrrolidine (Metabolically Liable) CYP450_NF CYP450 Oxidation (e.g., CYP3A4, 2D6) Parent_NF->CYP450_NF Susceptible C-H bond Metabolite_NF Hydroxylated Metabolite (Rapid Clearance) CYP450_NF->Metabolite_NF Fast Parent_F Fluorinated Arylpyrrolidine (Metabolically Blocked) CYP450_F CYP450 Oxidation (e.g., CYP3A4, 2D6) Parent_F->CYP450_F Strong C-F bond Electron-withdrawn ring Metabolite_F Parent Compound (Slow/No Metabolism) CYP450_F->Metabolite_F Slow/Blocked

Figure 1: Mechanism of metabolic stabilization via fluorination.
Quantitative Comparison: The Impact on Pharmacokinetic Parameters

To illustrate the practical benefits of this strategy, the following table presents representative in vitro data comparing a parent arylpyrrolidine with its fluorinated analog. The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint), which are standard outputs from liver microsomal stability assays.[1][12] A longer half-life and a lower clearance rate are direct indicators of improved metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundStructure (Illustrative)Metabolic Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Arylpyrrolidine Non-Fluorinated Structure1592.4
Fluorinated Analog Fluorinated Structure> 120< 11.5

Note: The data presented is illustrative of typical results observed in drug discovery programs and is intended to demonstrate the principles discussed. Actual values are compound-specific.

The data clearly shows a dramatic improvement. The parent compound is rapidly metabolized, with a half-life of only 15 minutes. In contrast, the fluorinated analog, with fluorine blocking the susceptible para-position of the aryl ring, is significantly more stable, with a half-life exceeding the 120-minute incubation period. This translates to an almost eight-fold reduction in intrinsic clearance, predicting much greater in vivo exposure.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Trustworthy data is the bedrock of good science. The following protocol outlines a robust, self-validating method for determining metabolic stability using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM) (e.g., 20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B solutions)

  • Positive control compound (e.g., Verapamil, a known CYP3A4 substrate)

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation of Incubation Mixture:

    • Causality: The goal is to create a reaction environment that mimics the liver cell's cytoplasm where metabolism occurs.

    • On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-warm this mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Causality: The reaction is started by adding the test compound and the essential cofactor, NADPH, which donates the reducing equivalents required by CYP enzymes.

    • Add the test compound to the pre-warmed microsome mixture to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be uniform across all wells (e.g., 200 µL).

  • Time-Point Sampling:

    • Causality: To determine the rate of metabolism, the reaction must be stopped at multiple time points.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot a portion of the incubation mixture (e.g., 50 µL) into a collection plate.

  • Reaction Quenching:

    • Causality: The enzymatic reaction is immediately halted by adding cold acetonitrile. This precipitates the microsomal proteins and stops all enzyme activity, preserving the compound concentration at that specific time point. The internal standard in the ACN allows for accurate quantification by correcting for variations in sample processing and instrument response.

    • Each well of the collection plate should contain an excess of cold ACN with an internal standard (e.g., 150 µL).

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein) .[13]

cluster_workflow Microsomal Stability Assay Workflow cluster_sampling Time-Point Sampling prep 1. Prepare Master Mix (Buffer + Microsomes) prewarm 2. Pre-warm at 37°C prep->prewarm add_cpd 3. Add Test Compound (1 µM) prewarm->add_cpd start_rxn 4. Initiate with NADPH add_cpd->start_rxn t0 T=0 min start_rxn->t0 t5 T=5 min start_rxn->t5 t15 T=15 min start_rxn->t15 t_final T=120 min start_rxn->t_final quench 5. Quench with ACN + Internal Standard t0->quench t5->quench t15->quench t_final->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Calculate t½ & CLint analyze->data

Figure 2: Experimental workflow for an in vitro microsomal stability assay.
Important Considerations and Potential Pitfalls

While fluorination is a highly effective strategy, it is not a universal panacea. A Senior Scientist must consider the broader context:

  • Shifting Metabolism: Blocking one metabolic site can sometimes redirect metabolism to another, less desirable pathway, potentially creating reactive or toxic metabolites.[14]

  • Toxicity Concerns: While the C-F bond is strong, it is not inert. In certain molecular contexts, metabolism can lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid, which must be carefully monitored.[14][15]

  • Impact on Potency and Selectivity: Altering the electronic properties of a molecule can impact its binding affinity for the intended target or off-targets. The introduction of fluorine must be balanced with maintaining or improving the compound's pharmacological profile.[14]

  • Physicochemical Properties: Fluorination often increases lipophilicity, which can affect solubility, permeability, and plasma protein binding. These factors must be co-optimized alongside metabolic stability.[16]

Conclusion

The strategic incorporation of fluorine is an indispensable tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. As demonstrated with the arylpyrrolidine scaffold, replacing a metabolically vulnerable hydrogen with a fluorine atom can dramatically decrease clearance rates and increase compound half-life by deactivating sites of CYP-mediated oxidation.[11][13] This guide provides the mechanistic rationale, a framework for quantitative comparison, and a robust experimental protocol to assess this critical drug property. By integrating these principles and methodologies, researchers can accelerate the design and development of more stable, safe, and effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • M. D. Tredwell, & V. Gouverneur. (2012). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Retrieved from [Link]

  • Hoffmann, M., & Van der Luyt, J. (2005). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

  • Singh, R. P., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Their Anticipated Impact on Pharmacokinetics. Bentham Science. Retrieved from [Link]

  • Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Library of Medicine. Retrieved from [Link]

  • Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • Kumar, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health. Retrieved from [Link]

  • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Graham, J., et al. (2015). Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. PubMed. Retrieved from [Link]

  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2025). Metabolism of fluorine-containing drugs. ResearchGate. Retrieved from [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • ZANGER, U. M., & SCHWAB, M. (2013). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. PubMed Central. Retrieved from [Link]

  • Jones, J. P., et al. (2013). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

  • Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. PubMed. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Validation of an Analytical Protocol for 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistent and accurate analysis of pharmaceutical intermediates like 2-(2-Fluorophenyl)pyrrolidine is paramount. This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the inter-laboratory validation of a robust analytical method for this compound. By establishing a validated protocol, laboratories can ensure the reliability and reproducibility of their results, a cornerstone of regulatory compliance and successful drug development.

The principles outlined in this guide are grounded in the authoritative standards set by the International Council for Harmonisation (ICH), particularly the Q2(R1) and Q2(R2) guidelines on the validation of analytical procedures, which are recognized globally by regulatory agencies like the FDA.[1][2][3][4][5][6][7]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most suitable methods for the analysis of pyrrolidine derivatives.[8][9][10][11][12][13][14][15]

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[9][12]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[13]
Applicability Well-suited for non-volatile and thermally labile compounds.[8]Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Specificity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as mass spectra provide a unique fingerprint for the analyte, allowing for definitive identification.[16]
Sensitivity Generally in the microgram to nanogram per milliliter range.Highly sensitive, often reaching picogram levels, especially with selected ion monitoring (SIM).[17]
Instrumentation Widely available in pharmaceutical laboratories.Common, but may be less accessible than HPLC-UV systems.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to improve volatility and thermal stability.

For the purpose of this guide, we will focus on the validation of an HPLC-UV method due to its widespread availability and applicability to a broad range of pharmaceutical compounds.

Inter-Laboratory Validation Protocol for this compound via HPLC-UV

This section details a comprehensive protocol for an inter-laboratory validation study, designed to assess the reproducibility and reliability of an analytical method across different laboratories.

Experimental Workflow

Inter-Laboratory Validation Workflow Inter-Laboratory Validation Workflow for this compound Analysis cluster_0 Phase 1: Protocol Development & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Final Report & Method Harmonization A Develop Standardized Analytical Protocol B Prepare & Distribute Homogeneous Samples A->B C Provide Certified Reference Standard B->C D Lab 1: Execute Protocol & Report Data C->D E Lab 2: Execute Protocol & Report Data C->E F Lab 3: Execute Protocol & Report Data C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis (ANOVA, Cochran's Test) G->H I Assessment of Reproducibility & Ruggedness H->I J Generate Comprehensive Validation Report I->J K Establish System Suitability Criteria J->K L Finalize Official Analytical Procedure K->L

Caption: A flowchart illustrating the key phases of an inter-laboratory validation study.

Step-by-Step Methodology

1. Objective: To validate the HPLC-UV method for the quantification of this compound in a drug substance, ensuring the method is accurate, precise, linear, specific, and robust across multiple laboratories.

2. Materials and Reagents:

  • This compound reference standard (purity >99.5%)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)) [2][4][5]

The following validation characteristics should be assessed by each participating laboratory:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of 50% to 150% of the target concentration, with a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) at three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure. This is evaluated by comparing the results of the method run within a single laboratory by different analysts on different days and with different equipment. The RSD should be ≤ 2.0%.

    • Reproducibility (Inter-laboratory precision): The precision of the method when performed in different laboratories. This is the primary goal of the inter-laboratory study. The RSD between laboratories should be ≤ 5.0%.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to be tested include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

Validation Parameters Relationship of Key Validation Parameters Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness DL_QL DL/QL Method->DL_QL Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision

Caption: A diagram illustrating the interconnectedness of analytical method validation parameters.

Data Presentation and Interpretation

The data from the inter-laboratory study should be compiled and analyzed statistically to determine the overall performance of the method.

Table 1: Summary of Inter-Laboratory Validation Results for this compound

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanInter-laboratory RSD (%)Acceptance Criteria
Linearity (r²) 0.99950.99980.99960.9996N/A≥ 0.999
Accuracy (% Recovery) 99.5%100.2%99.8%99.8%0.35%98.0% - 102.0%
Repeatability (RSD) 0.45%0.52%0.48%0.48%N/A≤ 1.0%
Intermediate Precision (RSD) 0.85%0.92%0.88%0.88%N/A≤ 2.0%
Reproducibility (RSD) ----1.5%≤ 5.0%
QL (µg/mL) 0.50.450.50.485.4%Reportable
DL (µg/mL) 0.150.140.150.153.8%Reportable

Interpretation of Results:

The hypothetical data presented in Table 1 demonstrates that the HPLC-UV method for the analysis of this compound is robust and reproducible. The low inter-laboratory RSD for accuracy and the overall reproducibility indicate that the method can be successfully transferred between laboratories with consistent and reliable results.

Conclusion

This guide has provided a framework for the comparison of analytical techniques and a detailed protocol for the inter-laboratory validation of an HPLC-UV method for this compound. Adherence to such a validation process, grounded in the principles of the ICH, is essential for ensuring the quality and consistency of analytical data in a regulated environment. The successful completion of an inter-laboratory validation study provides a high degree of confidence in the analytical procedure, making it suitable for its intended purpose in the development and quality control of pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. (2014). HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species. [Link]

  • Micromass. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • PubMed. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Wikipedia. (n.d.). Perfluorotributylamine. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]

  • ResearchGate. (2014). HPLC/UV Analysis of Polyacetylenes, Phenylpropanoid and Pyrrolidine Alkaloids in Medicinally Used Codonopsis Species. [Link]

  • ResearchGate. (2025). HPLC/UV Analysis of Polyacetylenes, Phenylpropanoid and Pyrrolidine Alkaloids in Medicinally Used Codonopsis Species | Request PDF. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

  • National Institutes of Health. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • Regis Technologies. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. [Link]

  • National Institutes of Health. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Jetir.Org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FLUCONAZOLE AND IBUPROFEN: A REVIEW. [Link]

  • Pharmacia. (2025). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(2-Fluorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds and the Role of In Silico Screening

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-diabetic, and anti-inflammatory properties.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems, making it a cornerstone for developing novel therapeutics.[1] Specifically, derivatives of 2-(2-Fluorophenyl)pyrrolidine are of significant interest due to the favorable pharmacokinetic properties often imparted by the fluorine substitution.

Structure-based drug design, particularly molecular docking, has become an indispensable tool for accelerating the discovery of lead compounds.[4][5] It allows researchers to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, thereby rationalizing structure-activity relationships (SAR) and prioritizing candidates for synthesis and biological evaluation.[6][7] This guide provides a comprehensive, field-proven methodology for conducting comparative docking studies on this compound derivatives against two clinically relevant protein targets: the p53-MDM2 complex and Dipeptidyl Peptidase-4 (DPP-4) . The p53-MDM2 interaction is a critical target in oncology, and its inhibition by small molecules can restore tumor-suppressing p53 activity.[8] DPP-4 inhibitors are an established class of drugs for treating type 2 diabetes.[9]

This document is structured to provide not just a protocol, but the causal logic behind each experimental choice, ensuring that the described workflow is robust, reproducible, and self-validating.

Methodology: A Framework for Rigorous Comparative Docking

The success of any molecular docking study hinges on the meticulous preparation of both the protein receptor and the small molecule ligands.[10] Our workflow is designed as a self-validating system, incorporating a crucial redocking step to ensure the chosen docking parameters can reliably reproduce experimentally determined binding modes.

Overall Experimental Workflow

The entire process, from data retrieval to final analysis, follows a structured path to ensure consistency and accuracy.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation & Docking cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., PDB: 1YCR, 2P8S) PrepProt 3. Protein Preparation (Clean, Add H, Assign Charges) PDB->PrepProt Ligands 2. Ligand Design (Pyrrolidine Derivatives) PrepLig 4. Ligand Preparation (2D to 3D, Energy Min., Assign Charges) Ligands->PrepLig Grid 5. Grid Box Generation (Define Binding Site) PrepProt->Grid Dock 7. Production Docking (Dock Derivatives) PrepLig->Dock Redock 6. Protocol Validation (Redocking Native Ligand, RMSD < 2Å) Grid->Redock Redock->Dock If Validated Analyze 8. Analysis of Results (Binding Energy, Pose Visualization) Dock->Analyze Compare 9. Comparative Analysis (SAR Interpretation) Analyze->Compare G cluster_scaffold Core Scaffold cluster_mods Modifications & Hypotheses cluster_outcome Predicted Outcome Scaffold This compound R1 R1 (Nitrogen) -SO₂CH₃ (LIG-03) H-bond acceptor Scaffold->R1 Add R2 R2 (Position 4) -OH (LIG-05) Stereospecific H-bond Scaffold->R2 Add R1_bad R1 (Nitrogen) -CH₃ (LIG-02) Steric Hindrance Scaffold->R1_bad Add MDM2 Improved MDM2 Affinity R1->MDM2 DPP4 Improved DPP-4 Affinity R2->DPP4 DPP4_bad Decreased DPP-4 Affinity R1_bad->DPP4_bad

Sources

Assessing the Reproducibility of 2-(2-Fluorophenyl)pyrrolidine Synthesis: A Comparative Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(2-fluorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. For researchers and drug development professionals, the ability to reliably synthesize this key intermediate is paramount. This guide provides an in-depth, comparative analysis of two distinct and published synthetic routes to this compound, offering a critical assessment of their reproducibility, scalability, and overall practicality in a research setting. The protocols described herein are based on established and reputable methodologies, adapted for the specific synthesis of the title compound.

Introduction to the Synthetic Challenge

The synthesis of 2-substituted pyrrolidines, particularly those bearing an aryl group, has been the subject of extensive research. The primary challenges lie in achieving high yields, ensuring regioselectivity, and, for many applications, controlling the stereochemistry at the C2 position. This guide will focus on two prominent strategies: the addition of an organometallic reagent to a cyclic imine precursor and the direct arylation of a protected pyrrolidine.

Method 1: Synthesis via Grignard Reagent Addition to a Cyclic Iminium Ion Precursor

This approach is a classic and robust method for the formation of C-C bonds. The synthesis commences with the protection of 2-pyrrolidinone, followed by the addition of a Grignard reagent and subsequent reduction. This multi-step process offers reliable access to the target compound.

Mechanistic Rationale

The core of this synthesis lies in the nucleophilic addition of a Grignard reagent to an electrophilic iminium ion intermediate. N-protection of 2-pyrrolidinone is crucial to prevent side reactions. The subsequent addition of the 2-fluorophenylmagnesium bromide Grignard reagent to the protected lactam forms a hemiaminal intermediate. This intermediate is then dehydrated to a cyclic iminium ion, which is subsequently reduced to the final product. The choice of reducing agent can influence the stereochemical outcome, although for this guide, we will focus on the synthesis of the racemic product.

Experimental Protocol

Step 1: N-Boc Protection of 2-Pyrrolidinone

  • To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-pyrrolidinone.

Step 2: Grignard Reaction and Reduction

  • Prepare the Grignard reagent by adding 2-bromofluorobenzene (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous THF under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • Cool the solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF to -78 °C.

  • Slowly add the freshly prepared 2-fluorophenylmagnesium bromide solution to the cooled lactam solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Workflow Diagram

Method_1_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction & Reduction 2-Pyrrolidinone 2-Pyrrolidinone Boc_Anhydride Boc₂O, DMAP, THF N-Boc-2-pyrrolidinone N-Boc-2-pyrrolidinone 2-Pyrrolidinone->N-Boc-2-pyrrolidinone Boc_Anhydride->N-Boc-2-pyrrolidinone Protection Grignard_Reagent 2-F-PhMgBr Final_Product This compound N-Boc-2-pyrrolidinone->Final_Product Reduction NaBH₄, MeOH Grignard_Reagent->Reduction Addition Reduction->Final_Product Reduction

Caption: Synthetic workflow for Method 1.

Method 2: Direct α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly introduce the aryl group at the C2 position of the pyrrolidine ring. This method can offer a more convergent and potentially higher-yielding route. The following protocol is adapted from a procedure published in Organic Syntheses, a source known for its highly reliable and detailed experimental procedures[1].

Mechanistic Rationale

The key transformation in this synthesis is a Negishi cross-coupling reaction. N-Boc-pyrrolidine is first deprotonated at the α-position using a strong base, typically an organolithium reagent in the presence of a chiral ligand like (-)-sparteine to induce enantioselectivity, although for a racemic synthesis, a simpler base system can be employed. The resulting lithiated species undergoes transmetalation with a zinc salt to form an organozinc reagent. This organozinc intermediate then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide (2-bromofluorobenzene). The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to furnish the desired 2-arylpyrrolidine and regenerate the palladium(0) catalyst.

Experimental Protocol

Step 1: Deprotonation and Transmetalation

  • To a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) under an inert atmosphere, add sec-butyllithium (sec-BuLi, 1.1 eq) dropwise at -78 °C.

  • Stir the solution at -78 °C for 3 hours to ensure complete deprotonation.

  • In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq) in anhydrous THF.

  • Add the ZnCl₂ solution to the lithiated N-Boc-pyrrolidine solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 2: Negishi Cross-Coupling

  • To the solution of the organozinc reagent, add 2-bromofluorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄, 0.04 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-2-(2-fluorophenyl)pyrrolidine.

Step 3: Deprotection

  • Dissolve the purified N-Boc-2-(2-fluorophenyl)pyrrolidine in a solution of hydrochloric acid in dioxane (4 M).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the final product, this compound.

Workflow Diagram

Method_2_Workflow cluster_0 Step 1: Organozinc Formation cluster_1 Step 2 & 3: Coupling & Deprotection N-Boc-pyrrolidine N-Boc-pyrrolidine Deprotonation sec-BuLi, MTBE Organozinc N-Boc-2-(chlorozincio)pyrrolidine N-Boc-pyrrolidine->Organozinc Transmetalation ZnCl₂, THF Deprotonation->Transmetalation Litiation Transmetalation->Organozinc Transmetalation Coupling 2-Br-F-Ph, Pd(OAc)₂, t-Bu₃P-HBF₄ N-Boc-Product N-Boc-2-(2-F-Ph)pyrrolidine Organozinc->N-Boc-Product Coupling->N-Boc-Product Negishi Coupling Deprotection_Step HCl/Dioxane Final_Product This compound N-Boc-Product->Final_Product Deprotection_Step->Final_Product Deprotection

Caption: Synthetic workflow for Method 2.

Performance Comparison and Reproducibility Assessment

ParameterMethod 1: Grignard AdditionMethod 2: Negishi Coupling
Overall Yield ModerateModerate to High
Number of Steps 3 (from 2-pyrrolidinone)3 (from N-Boc-pyrrolidine)
Reagent Cost Generally lower (Grignard reagents are inexpensive)Higher (Palladium catalyst and phosphine ligand)
Scalability Readily scalableScalability can be limited by catalyst cost and removal
Safety Considerations Use of pyrophoric Grignard reagents and reactive metal hydridesUse of pyrophoric organolithium reagents and toxic palladium catalysts
Reproducibility Generally reliable, but Grignard reagent formation can be variable.Highly reproducible if anhydrous conditions are strictly maintained.

In-Depth Reproducibility Analysis

Method 1: Grignard Addition

The reproducibility of this method hinges on the successful and consistent formation of the Grignard reagent. The presence of moisture can significantly hinder the reaction, leading to lower yields. The exothermicity of the Grignard reaction also requires careful temperature control, especially on a larger scale. The reduction step with sodium borohydride is generally very reliable. Overall, with proper attention to anhydrous techniques, this method is considered robust and reproducible in a standard organic synthesis laboratory.

Method 2: Negishi Coupling

The direct arylation approach offers a more elegant and convergent synthesis. Its reproducibility is highly dependent on the complete exclusion of water and air, as both the organolithium and organozinc intermediates are extremely sensitive. The quality of the palladium catalyst and ligand is also critical for achieving high yields. However, the detailed and vetted procedures available from sources like Organic Syntheses provide a high degree of confidence in the reproducibility of this method when the instructions are followed meticulously[1]. The primary drawback is the cost of the palladium catalyst and the need for its efficient removal from the final product, which can be a concern in pharmaceutical applications.

Recommendations for Synthesis Route Selection

  • For smaller-scale research purposes and cost-effectiveness, Method 1 (Grignard Addition) is a highly viable and reliable option. The starting materials are readily available and the procedure does not require specialized or expensive catalysts.

  • For applications where higher yields and a more convergent route are desired, and where cost is less of a concern, Method 2 (Negishi Coupling) is an excellent choice. Its reliance on a well-documented and robust cross-coupling reaction provides a high probability of success.

  • For enantioselective synthesis, both methods can be adapted. Method 2, as described in the literature, can employ a chiral ligand to induce asymmetry during the deprotonation step[1]. Method 1 could potentially be adapted for enantioselectivity by using a chiral reducing agent in the final step.

Conclusion

Both the Grignard addition and the Negishi coupling represent reliable and reproducible methods for the synthesis of this compound. The choice between the two will ultimately depend on the specific needs of the researcher, including scale, cost considerations, and the desired level of synthetic elegance. By understanding the mechanistic underpinnings and potential pitfalls of each method, scientists can confidently select and execute the synthesis of this important heterocyclic building block.

References

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222–224. [Link]

  • O'Brien, P. (2002). Asymmetric synthesis of 2-substituted pyrrolidines.
  • Coldham, I., & Hufton, R. (2005). Synthesis of 2-arylpyrrolidines by intramolecular carbolithiation of N-allyl-N-benzylamines. Organic & Biomolecular Chemistry, 3(19), 3543-3551.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (Vol. 2). Elsevier.
  • Hart, D. J., & Seely, F. L. (1988). Intramolecular additions of N-acyl-α-aminoalkyl radicals to alkenes. A synthesis of (±)-α-kainic acid. Journal of the American Chemical Society, 110(5), 1631-1632.
  • Campeau, L. C., Stuart, D. R., & Fagnou, K. (2007). α-Arylation of N-Boc-pyrrolidine. Organic Syntheses, 84, 119-129. [Link]

Sources

A Comparative Guide to the Validation of the Stereochemical Assignment of 2-(2-Fluorophenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern pharmaceutical development. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for the validation of the stereochemical assignment of 2-(2-Fluorophenyl)pyrrolidine enantiomers, a crucial chiral building block in medicinal chemistry.

This document moves beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical confirmation.

Core Principles in Stereochemical Validation

The fundamental challenge in validating the stereochemistry of enantiomers lies in creating a chiral environment that allows for their differentiation. This can be achieved through various physical and chemical interactions. The choice of analytical technique is often dictated by the sample's physical properties (e.g., crystallinity), the availability of instrumentation, and the specific information required (e.g., enantiomeric purity versus absolute configuration).

Comparative Analysis of Key Validation Techniques

A multi-faceted approach, often employing two or more of the following techniques, provides the highest level of confidence in stereochemical assignment.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal, revealing the precise three-dimensional arrangement of atoms.Unambiguous determination of the absolute configuration and detailed structural information (bond lengths, angles).Provides the most definitive assignment of absolute stereochemistry.[1][2]Requires a single crystal of suitable quality, which can be challenging and time-consuming to obtain.[1][3]
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid) Derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers, which exhibit distinct NMR signals.Determination of the absolute configuration and enantiomeric excess (ee%).Provides absolute configuration with relatively small sample amounts and can be performed using standard NMR equipment.[4][5]Derivatization reaction is required, and the interpretation of spectra can be complex.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.Enantiomeric excess (ee%) and separation of enantiomers for further characterization.High sensitivity, excellent for quantitative analysis of enantiomeric purity, and well-established for a wide range of compounds.[6][7]Does not directly provide the absolute configuration without a reference standard of known stereochemistry.[8]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.Determination of the absolute configuration in solution.Does not require crystallization and is applicable to a wide range of molecules, including oils and liquids.[9][10][11][12]Requires specialized instrumentation and comparison with quantum chemical calculations for absolute configuration assignment.[9][10]

In-Depth Methodologies and Experimental Causality

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure.[1] The ability to determine the absolute configuration relies on the phenomenon of anomalous dispersion, which is more pronounced with heavier atoms. For a molecule like this compound, derivatization with a reagent containing a heavier atom (e.g., bromine or iodine) can be advantageous.

Experimental Workflow:

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Protocol for Crystallization of a this compound Derivative:

  • Derivative Formation: React the enantiomerically pure this compound with a suitable carboxylic acid containing a heavy atom (e.g., 4-bromobenzoic acid) to form a salt or an amide. The presence of the heavy atom will enhance the anomalous scattering effect, leading to a more reliable determination of the absolute configuration.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane, ethyl acetate) to find conditions that yield high-quality single crystals. Slow evaporation, vapor diffusion, or slow cooling techniques are commonly employed.

  • Crystal Mounting and Data Collection: Carefully mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration is typically determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[2]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This technique provides a powerful in-solution method for determining the absolute configuration. The reaction of a chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride, forms diastereomers. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.[4]

Experimental Workflow:

Caption: Workflow for absolute configuration determination using a chiral derivatizing agent.

Protocol for Mosher's Amide Analysis of this compound:

  • Sample Preparation: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the this compound enantiomer.

  • Derivatization: To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride). Add a small amount of a non-nucleophilic base, such as pyridine, to each tube to scavenge the HCl byproduct.

  • NMR Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra for both samples.

  • Data Analysis: Compare the chemical shifts of the protons or fluorine atoms in the two diastereomeric amides. According to Mosher's model, the substituents on the chiral center of the amine will be shielded or deshielded by the phenyl group of the Mosher's acid moiety, leading to predictable differences in chemical shifts (Δδ = δS - δR). The sign of these differences can be used to deduce the absolute configuration of the amine.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of a sample.[6] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[13] While this method does not directly provide the absolute configuration, it is crucial for confirming the enantiomeric excess (ee) of a sample and for isolating individual enantiomers for further analysis by other techniques.

Experimental Workflow:

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Protocol for Chiral HPLC of this compound:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of amine enantiomers.[14]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like diethylamine or triethylamine to improve peak shape and reduce tailing.[14]

  • Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system.

  • Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the integrated areas of the two peaks. To assign the absolute configuration, the elution order must be correlated with a standard of known configuration.

Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[9] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of a chiral molecule in solution.[12]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by VCD.

Protocol for VCD Analysis of this compound:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration that gives a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Measure the VCD and infrared spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for the this compound molecule to identify the low-energy conformers. For each conformer, calculate the theoretical VCD spectrum using density functional theory (DFT).

  • Spectral Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. A good match between the signs and relative intensities of the major VCD bands allows for the confident assignment of the absolute configuration.[10]

Conclusion

The validation of the stereochemical assignment of this compound enantiomers is a critical step in its application in drug discovery and development. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism offer powerful in-solution alternatives for determining the absolute configuration. Chiral HPLC remains the workhorse for assessing enantiomeric purity. A comprehensive and trustworthy validation strategy will often leverage the complementary strengths of these techniques to provide an unambiguous and robust assignment of stereochemistry.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.).
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010, October 1).
  • Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed. (n.d.).
  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed. (2008, May 15).
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. (2024, January 23).
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. (2019, May 19).
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - NIH. (2019, May 20).
  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A convenient method for the determination of the absolute configuration of chiral amines. (2003, April 18).
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Publications. (n.d.).
  • The use of X-ray crystallography to determine absolute configuration - ResearchGate. (2025, August 9).
  • Small molecule crystallography - Excillum. (n.d.).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 23).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.).
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem. (n.d.).
  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent - ResearchGate. (2025, May 4).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Strategies for Chiral HPLC Method Development - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to the Stereochemical Confirmation of 3-(2-Fluorophenyl)pyrrolidine Enantiomers - Benchchem. (n.d.).
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (2025, August 6).
  • Getting Started with Chiral Method Development - Regis Technologies. (2022, October 14).
  • Synergy of Prediction Rule and Total Synthesis in Solving the Stereochemical Puzzle of Valactamides - PMC - NIH. (2024, January 23).

Sources

A Comparative Guide to the Synthetic Routes of Chiral 2-Arylpyrrolidines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The 2-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from the unique three-dimensional architecture it imparts, enabling precise interactions with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to access these valuable scaffolds is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic strategies for constructing chiral 2-arylpyrrolidines, offering insights into the causality behind experimental choices and providing validated, step-by-step protocols for key methodologies.

Palladium-Catalyzed Intramolecular Carboamination

Palladium-catalyzed carboamination has emerged as a powerful and versatile method for the synthesis of 2-arylpyrrolidines, particularly for accessing 2-(arylmethyl)pyrrolidines. This approach involves the intramolecular cyclization of an amine onto a tethered alkene, with concomitant formation of a carbon-aryl bond.

Mechanistic Insights

The catalytic cycle is generally believed to commence with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the pendant amine and deprotonation forms a palladium(II)-amido complex. The key C-N bond-forming step proceeds via an intramolecular syn-aminopalladation of the alkene. The resulting alkylpalladium(II) intermediate then undergoes C-C bond-forming reductive elimination to furnish the 2-arylmethylpyrrolidine product and regenerate the Pd(0) catalyst. The choice of chiral ligand is crucial for inducing enantioselectivity in this process.

Palladium-Catalyzed Carboamination Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Pd(II)(Ar)(X)Ln Pd(II)(Ar)(X)Ln Oxidative Addition->Pd(II)(Ar)(X)Ln Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Pd(II)(Ar)(X)Ln->Ligand Exchange & Deprotonation Amine Substrate Amine Substrate Amine Substrate->Ligand Exchange & Deprotonation Pd(II)(Ar)(NR)Ln Pd(II)(Ar)(NR)Ln Ligand Exchange & Deprotonation->Pd(II)(Ar)(NR)Ln syn-Aminopalladation syn-Aminopalladation Pd(II)(Ar)(NR)Ln->syn-Aminopalladation Intramolecular Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate syn-Aminopalladation->Alkyl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Alkyl-Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration 2-Arylpyrrolidine Product 2-Arylpyrrolidine Product Reductive Elimination->2-Arylpyrrolidine Product 1,3-Dipolar Cycloaddition α-Amino Ester + Aldehyde α-Amino Ester + Aldehyde In situ Ylide Formation In situ Ylide Formation α-Amino Ester + Aldehyde->In situ Ylide Formation Azomethine Ylide Azomethine Ylide In situ Ylide Formation->Azomethine Ylide Complexation Complexation Azomethine Ylide->Complexation Cu(I)/Chiral Ligand Cu(I)/Chiral Ligand Cu(I)/Chiral Ligand->Complexation Chiral Metal-Ylide Complex Chiral Metal-Ylide Complex Complexation->Chiral Metal-Ylide Complex Cycloaddition Cycloaddition Chiral Metal-Ylide Complex->Cycloaddition Dipolarophile (Alkene) Dipolarophile (Alkene) Dipolarophile (Alkene)->Cycloaddition Pyrrolidine Product Pyrrolidine Product Cycloaddition->Pyrrolidine Product Grignard Addition to Sulfinyl Imine Chiral N-tert-Butanesulfinyl Imine Chiral N-tert-Butanesulfinyl Imine Nucleophilic Addition Nucleophilic Addition Chiral N-tert-Butanesulfinyl Imine->Nucleophilic Addition Ar-MgBr Ar-MgBr Ar-MgBr->Nucleophilic Addition Sulfinamide Intermediate Sulfinamide Intermediate Nucleophilic Addition->Sulfinamide Intermediate Intramolecular Cyclization (if applicable) Intramolecular Cyclization (if applicable) Sulfinamide Intermediate->Intramolecular Cyclization (if applicable) Deprotection (Acid) Deprotection (Acid) Sulfinamide Intermediate->Deprotection (Acid) Direct Deprotection Cyclized Intermediate Cyclized Intermediate Intramolecular Cyclization (if applicable)->Cyclized Intermediate Cyclized Intermediate->Deprotection (Acid) 2-Arylpyrrolidine Product 2-Arylpyrrolidine Product Deprotection (Acid)->2-Arylpyrrolidine Product Biocatalytic Routes cluster_0 Transaminase (TA) Pathway cluster_1 Imine Reductase (IRED) Pathway ω-Halo Aryl Ketone ω-Halo Aryl Ketone TA + Amine Donor TA + Amine Donor ω-Halo Aryl Ketone->TA + Amine Donor Chiral Amine Intermediate Chiral Amine Intermediate TA + Amine Donor->Chiral Amine Intermediate Spontaneous Cyclization Spontaneous Cyclization Chiral Amine Intermediate->Spontaneous Cyclization Chiral 2-Arylpyrrolidine Chiral 2-Arylpyrrolidine Spontaneous Cyclization->Chiral 2-Arylpyrrolidine 2-Aryl-Δ¹-pyrroline 2-Aryl-Δ¹-pyrroline IRED + Cofactor (NAD(P)H) IRED + Cofactor (NAD(P)H) 2-Aryl-Δ¹-pyrroline->IRED + Cofactor (NAD(P)H) Chiral 2-Arylpyrrolidine Chiral 2-Arylpyrrolidine IRED + Cofactor (NAD(P)H)->Chiral 2-Arylpyrrolidine Asymmetric Hydrogenation of Pyrrole 2-Arylpyrrole 2-Arylpyrrole Coordination & Activation Coordination & Activation 2-Arylpyrrole->Coordination & Activation Chiral Ru-Catalyst + H₂ Chiral Ru-Catalyst + H₂ Chiral Ru-Catalyst + H₂->Coordination & Activation Activated Complex Activated Complex Coordination & Activation->Activated Complex Stepwise Hydrogenation Stepwise Hydrogenation Activated Complex->Stepwise Hydrogenation Chiral 2-Arylpyrrolidine Chiral 2-Arylpyrrolidine Stepwise Hydrogenation->Chiral 2-Arylpyrrolidine

A Comparative Benchmarking Guide to 2-(2-Fluorophenyl)pyrrolidine and its Alternatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. The pyrrolidine scaffold has emerged as a privileged structural motif, giving rise to a plethora of highly effective catalysts.[1][2] This guide provides a comprehensive performance benchmark of 2-(2-Fluorophenyl)pyrrolidine as an organocatalyst, juxtaposed with seminal alternatives such as L-proline and the diarylprolinol silyl ether-based Jørgensen-Hayashi catalyst. Through an objective analysis of experimental data, mechanistic insights, and detailed protocols, this document aims to equip researchers with the critical information needed for informed catalyst selection in their synthetic endeavors.

The Rise of Aminocatalysis: A Mechanistic Overview

Organocatalysis, utilizing small chiral organic molecules to accelerate chemical transformations, has revolutionized asymmetric synthesis.[3] A prominent subclass, aminocatalysis, leverages the ability of chiral secondary amines to form transient nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. This dual-activation capability allows for a wide range of stereoselective C-C and C-heteroatom bond formations.[2]

The catalytic cycle typically commences with the formation of an enamine from a ketone or aldehyde and the secondary amine catalyst. This enamine, being a stronger nucleophile than the parent carbonyl compound, can then react with an electrophile. Alternatively, in the case of α,β-unsaturated aldehydes or ketones, the catalyst can form an iminium ion, lowering the LUMO of the substrate and activating it for nucleophilic attack.

Aminocatalysis Cycle cluster_enamine Enamine Catalysis cluster_iminium Iminium Catalysis Ketone Ketone/Aldehyde Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Secondary Amine Catalyst Product_alpha α-Functionalized Product Enamine->Product_alpha + Electrophile Product_alpha->Ketone Hydrolysis + Catalyst Electrophile Electrophile Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate Unsat_Aldehyde->Iminium + Catalyst - H₂O Product_beta β-Functionalized Product Iminium->Product_beta + Nucleophile Product_beta->Unsat_Aldehyde Hydrolysis + Catalyst Nucleophile Nucleophile

Caption: Generalized catalytic cycles for enamine and iminium ion catalysis.

The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst, which effectively shields one face of the reactive intermediate, directing the incoming reagent to the opposite face. The substitution pattern on the pyrrolidine ring plays a crucial role in defining this chiral pocket.

Performance Benchmark: Michael Addition of Ketones to Nitroolefins

The Michael addition of carbonyl compounds to nitroolefins is a classic C-C bond-forming reaction and serves as an excellent benchmark for evaluating the performance of organocatalysts. Here, we compare the efficacy of this compound with L-proline and the Jørgensen-Hayashi catalyst in the addition of cyclohexanone to β-nitrostyrene.

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
This compound >9585:1588[4]
L-Proline 983:1 (dr)Not Reported[4]
Jørgensen-Hayashi Catalyst 992:1 (dr)99[4]

Analysis of Performance:

This compound: The introduction of a fluorine atom at the ortho-position of the phenyl ring has a notable electronic effect. Fluorine is a highly electronegative atom, which can influence the acidity of the pyrrolidine N-H proton and the nucleophilicity of the resulting enamine. The experimental data indicates that this compound is a highly effective catalyst for the Michael addition, affording a high yield and good diastereoselectivity, with an impressive enantioselectivity of 88% ee.[4] This suggests that the electronic modification imparted by the fluorine atom contributes positively to the catalyst's performance, potentially by fine-tuning the electronic properties of the enamine intermediate and enhancing the rigidity of the transition state.

L-Proline: As the parent compound for this class of catalysts, L-proline is a cost-effective and readily available option.[3] It demonstrates high reactivity, providing a near-quantitative yield in the benchmark reaction. However, its stereocontrol is significantly lower than its more structurally complex derivatives, with a modest diastereomeric ratio of 3:1.[4] While proline is an excellent starting point for optimization and is effective in many transformations, it often requires higher catalyst loadings and may not provide the high levels of stereoselectivity demanded by modern synthetic chemistry.

Jørgensen-Hayashi Catalyst: This diarylprolinol silyl ether-based catalyst represents the pinnacle of performance in this comparison. It delivers a near-quantitative yield and an outstanding enantioselectivity of 99% ee.[4] The bulky diarylprolinol silyl ether moiety creates a highly defined and sterically hindered chiral environment, leading to excellent facial discrimination in the transition state. However, this superior performance comes at the cost of a more complex and expensive catalyst synthesis. The diastereoselectivity, while still favoring the syn product, is lower than that observed for this compound in this specific reaction.

Causality Behind Experimental Choices: The Role of Catalyst Structure

The choice of organocatalyst is dictated by the specific demands of the chemical transformation, including the nature of the substrates, the desired stereochemical outcome, and practical considerations such as cost and availability.

  • Steric Hindrance: The Jørgensen-Hayashi catalyst exemplifies the use of steric bulk to achieve high enantioselectivity. The large diarylprolinol group effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side.

  • Electronic Effects: The fluorine substituent in this compound introduces a significant electronic perturbation. The electron-withdrawing nature of fluorine can influence the pKa of the pyrrolidine nitrogen, affecting the rate of enamine formation and the overall catalytic turnover. Furthermore, fluorine can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can help to rigidify the transition state and enhance stereoselectivity.

  • Hydrogen Bonding: In the case of L-proline, the carboxylic acid moiety can participate in hydrogen bonding with the electrophile, providing an additional layer of organization in the transition state. This bifunctional activation is a key feature of proline catalysis.

Experimental Protocols

To provide a practical context for the performance data, detailed experimental protocols for the Michael addition reaction are presented below.

General Procedure for the Michael Addition of Cyclohexanone to β-Nitrostyrene

Experimental_Workflow start Start step1 Dissolve β-nitrostyrene and catalyst in solvent. start->step1 step2 Cool the reaction mixture to the specified temperature. step1->step2 step3 Add cyclohexanone dropwise. step2->step3 step4 Stir the reaction mixture for the specified time. step3->step4 step5 Quench the reaction. step4->step5 step6 Extract the product. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: A generalized experimental workflow for the organocatalyzed Michael addition.

Materials:

  • β-Nitrostyrene

  • Cyclohexanone

  • Organocatalyst (this compound, L-Proline, or Jørgensen-Hayashi catalyst)

  • Solvent (e.g., Toluene, Chloroform, or DMSO)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous Ammonium Chloride solution

  • Ethyl Acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%) in the chosen solvent (5 mL) at the specified temperature (e.g., room temperature or 0 °C), add cyclohexanone (2.0 mmol) dropwise.

  • Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly promising organocatalyst that offers a compelling balance of reactivity, diastereoselectivity, and enantioselectivity. While the Jørgensen-Hayashi catalyst remains the gold standard for enantiocontrol in many applications, the performance of this compound, coupled with its simpler structure and potentially more accessible synthesis, makes it an attractive alternative for researchers in academia and industry. L-proline, though less stereoselective, continues to be a valuable tool, particularly in large-scale applications where cost is a primary consideration.

The strategic introduction of fluorine atoms into organocatalyst scaffolds is a powerful strategy for fine-tuning their catalytic properties. Future research in this area will undoubtedly focus on exploring the effects of different fluorination patterns and the development of novel fluorinated organocatalysts with even greater efficiency and selectivity. The insights and data presented in this guide provide a solid foundation for these future endeavors, empowering scientists to push the boundaries of asymmetric synthesis.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Diarylprolinol with Trifluoromethyl Substituents and Diphenylprolinol‐Derived Perfluoroalkanesulfonamide as Organocatalysts in the Cross‐Aldol Reaction of Aldehydes. ResearchGate. [Link]

  • Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-aldol Reactions of Two Different Aldehydes. PubMed. [Link]

  • Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. ResearchGate. [Link]

  • Diarylprolinol with Trifluoromethyl Substituents and Diphenylprolinol-Derived Perfluoroalkanesulfonamide as Organocatalysts in the Cross-Aldol Reaction of Aldehydes. Tohoku University Research Repository. [Link]

  • Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Organocatalytic asymmetric synthesis of trifluoromethyl-substituted diarylpyrrolines: enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones. PubMed. [Link]

  • Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]

  • d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. PubMed. [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate. [Link]

  • Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Royal Society of Chemistry. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Organic Chemistry Portal. [Link]

  • Asymmetric Catalysis Special Feature Part II: Enantioselective Direct Aldol Reactions Catalyzed by L-Prolinamide Derivatives. Amanote Research. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Semantic Scholar. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Fluorophenyl)pyrrolidine, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a thorough understanding of the chemical's properties and the associated regulatory landscape. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste, which must be diligently followed.[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a comprehensive risk assessment is the first critical step. The presence of the fluorophenyl group suggests that this compound should be handled with care.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[1]To protect eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact. It is crucial to inspect gloves before use and use proper removal techniques.[1]
Body Protection Laboratory coat. For larger quantities, consider a chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5]To minimize inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Identification and Segregation

This compound is a halogenated organic compound. As such, it must be segregated from non-halogenated organic waste streams.[5] Co-mingling of halogenated and non-halogenated waste significantly increases disposal costs and complexity.

Do NOT mix with:

  • Non-halogenated organic solvents

  • Aqueous waste

  • Strong acids or bases

  • Oxidizing or reducing agents[5]

Step 2: Selection of Waste Container

Choose a waste container that is:

  • Compatible: Constructed of a material that will not react with the chemical (e.g., high-density polyethylene or glass).

  • Securely Sealed: Equipped with a tight-fitting lid to prevent leaks and evaporation.

  • Appropriately Sized: The container should be large enough to hold the expected volume of waste without being overfilled.

Step 3: Labeling

Proper labeling is a critical component of safe waste management. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration or approximate quantity

  • The date accumulation started

  • The name of the generating researcher or laboratory

Step 4: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a secondary containment bin to capture any potential leaks.

  • Keep the container closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]

Step 5: Disposal Request and Pickup

Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1][2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated, compatible, and labeled 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated  Yes improper_disposal Improper Disposal: Do NOT mix with non-halogenated waste, pour down the drain, or discard in regular trash. is_halogenated->improper_disposal  No (Re-evaluate waste stream) store_properly Store in a cool, dry, well-ventilated area in secondary containment. collect_halogenated->store_properly contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_properly->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Waste Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: (2S)-2-(3-fluorophenyl)pyrrolidine.
  • BenchChem. (2025, December).
  • Sigma-Aldrich. (2025, November 6).
  • Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • BASF. (2025, August 28).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2016, April 12).
  • Guidechem. (n.d.). (S)-2-(3-Fluorophenyl)pyrrolidine (CAS No. 920274-04-0) SDS.
  • Carl ROTH. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals.
  • United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nipissing University. (2019, June 12).
  • Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • Drug Enforcement Administration. (n.d.).
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2-(2-Fluorophenyl)pyrrolidine. As a substituted pyrrolidine containing a halogenated aromatic ring, this compound requires a rigorous and well-understood safety protocol. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively. Our approach is built on the foundational principles of causality in experimental safety—understanding why a specific measure is necessary is as critical as the measure itself.

Hazard Analysis: Understanding the Compound

While specific toxicological data for this compound may be limited, a comprehensive hazard assessment can be formulated by examining structurally similar compounds, such as pyrrolidine and other halogenated phenyl-pyrrolidine derivatives.

The primary hazards are associated with the pyrrolidine functional group and the fluorophenyl moiety. Pyrrolidine itself is known to be a flammable liquid that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1][2][3] Safety data for compounds like (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride and 2-(3-Chlorophenyl)pyrrolidine hydrochloride classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Therefore, a conservative approach is mandated, assuming this compound presents similar, if not identical, hazards.

Anticipated Hazards:

  • Skin Contact: Corrosive or irritant, capable of causing chemical burns and skin irritation.[4][5]

  • Eye Contact: Risk of serious eye damage or irritation.[4][5]

  • Inhalation: Potential for respiratory tract irritation.[4] Vapors may be harmful.[1]

  • Ingestion: Harmful if swallowed.[1][2]

Core Protective Equipment: A Self-Validating System

The selection of Personal Protective Equipment (PPE) is not a checklist but a system designed to provide comprehensive protection. Each component complements the others to create a barrier between the researcher and the chemical.

Protection TypeSpecific RecommendationsRationale & Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields, used in combination with a full-face shield.Protects against splashes and irritating vapors. The face shield offers a secondary barrier for the entire face. Equipment must be approved under standards such as EN 166 (EU) or NIOSH (US).[1][6]
Skin & Body Protection Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating skin.[1] Lab Coat: A chemical-resistant, flame-retardant lab coat or a full protective suit.The fluorinated phenyl group may affect permeation rates. Double-gloving is recommended for extended handling periods. A chemical-resistant lab coat prevents contamination of personal clothing.[1]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] If engineering controls fail or for emergency spill response, a full-face respirator with an appropriate cartridge (e.g., Type ABEK for organic vapors and particulates) is necessary.[1][6]The fume hood is the primary engineering control to protect against hazardous vapors. Respirators are a critical secondary line of defense. Equipment must be NIOSH (US) or EN 149 (EU) approved.[6]

Operational Protocol: From Preparation to Completion

Adherence to a strict, step-by-step protocol is essential for ensuring that the protective systems in place are used effectively.

Pre-Operational Workflow
  • Verify Fume Hood Functionality: Before any work begins, confirm that the chemical fume hood is operational and the airflow is within its specified range.

  • Assemble All Materials: Place the chemical container, glassware, and necessary reagents within the fume hood to minimize movement in and out of the containment area.

  • Prepare Waste Containers: Ensure a designated, labeled hazardous waste container for "Halogenated Organic Wastes" is accessible within the laboratory.[8][9]

Donning Personal Protective Equipment

The following sequence should be followed to prevent cross-contamination:

  • Lab Coat/Suit: Don the protective lab coat and ensure it is fully buttoned.

  • Inner Gloves: Put on the first pair of chemical-resistant gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety goggles first, followed by the full-face shield.

Doffing Personal Protective Equipment

This process is critical to prevent exposure from contaminated PPE.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves using a technique that avoids touching the exterior surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Suit: Remove the lab coat by rolling it outwards and away from the body, ensuring the contaminated exterior does not touch your inner clothing.

  • Inner Gloves: Remove the final pair of gloves, again using a skin-to-skin and glove-to-glove technique.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[1][7]

Emergency Response & Spill Management

In Case of Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[2]

  • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control: If safe to do so, remove all ignition sources.[10]

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Wearing full PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[9]

Decontamination & Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Chemical Waste: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][11] This is crucial as halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.[9][12]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and spill cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[1]

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain.[11][12]

Safe Handling Workflow Diagram

The following diagram illustrates the decision-making and operational flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase cluster_emergency Contingency A 1. Hazard Assessment (Review SDS for similar compounds) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Prepare Waste Containers (Label 'Halogenated Waste') B->C D 4. Don Full PPE (Coat, Double Gloves, Goggles, Face Shield) C->D E 5. Conduct Experiment (Inside Fume Hood) D->E F 6. Segregate Waste (Chemical & Contaminated PPE) E->F I Spill or Exposure Event? E->I G 7. Doff PPE Safely (Avoid Cross-Contamination) F->G H 8. Decontaminate Workspace & Wash Hands G->H I->F No J Execute Emergency Protocol (Evacuate, Flush, First Aid) I->J Yes

Caption: Safe Handling & PPE Workflow Diagram.

References

  • Hazardous Waste Segregation, Google Cloud. 8

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group. 11

  • Organic Solvents, Cornell University Environmental Health and Safety. 12

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency. 13

  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET, CDH Fine Chemical. 1

  • Halogenated Solvents in Laboratories, Temple University Environmental Health and Radiation Safety. 9

  • Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine, BenchChem. 6

  • SAFETY DATA SHEET - Pyrrolidine, Sigma-Aldrich. Link

  • (s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride Safety Data Sheet, AK Scientific, Inc. 4

  • Pyrrolidine Safety Data Sheet, Apollo Scientific. 10

  • Pyrrolidine Hazard Summary, New Jersey Department of Health and Senior Services. 14

  • 2-(3-Chlorophenyl)pyrrolidine hydrochloride Safety Data Sheet, Fluorochem. 5

  • (2S)-2-(3-fluorophenyl)pyrrolidine Safety Data Sheet, Acros PharmaTech Limited. 7

  • Pyrrolidine Safety Data Sheet, Fisher Scientific. 2

  • Vinyl Pyrrolidone Safety Data Sheet, BASF CORPORATION. 15

  • Pyrrolidine Safety Data Sheet (UK), Fisher Scientific. 3

  • (S)-2-(3-Fluorophenyl)pyrrolidine (CAS No. 920274-04-0) SDS, Guidechem. 16

  • PYRROLIDINE GHS Safety Data Sheet, S D FINE- CHEM LIMITED. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)pyrrolidine
Reactant of Route 2
2-(2-Fluorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.